Product packaging for 2-Aminooctanedioic acid(Cat. No.:CAS No. 19641-59-9)

2-Aminooctanedioic acid

Cat. No.: B555915
CAS No.: 19641-59-9
M. Wt: 189.21 g/mol
InChI Key: YOFPFYYTUIARDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Aminooctanedioic acid, also known as L-α-aminosuberic acid, serves as a critical precursor in the biosynthesis of non-ribosomal peptides (NRPs), particularly the apicidin family of cyclic tetrapeptides . In fungal biosynthetic pathways, this dicarboxylic amino acid is incorporated by a non-ribosomal peptide synthetase (NRPS) as a core component to construct apicidin F and its analogs . These apicidins are a significant class of natural products noted for their potent antiprotozoal activity, primarily achieved through the inhibition of histone deacetylases (HDAC), which positions them as promising candidates for drug discovery, such as in the treatment of malaria . The compound's structural role is pivotal; research on genetically modified Fusarium fujikuroi strains demonstrates that variations in the this compound moiety directly influence the structure and bioactivity of the final cyclic peptide . For instance, its specific integration is essential for the assembly of the apicidin macrocycle, and modifications to its functional groups can lead to novel apicidin derivatives with differentiated biological profiles . This makes this compound an invaluable tool for researchers in synthetic biology and natural product chemistry exploring the logic of NRPS assembly lines and engineering new bioactive compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO4 B555915 2-Aminooctanedioic acid CAS No. 19641-59-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-aminooctanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4/c9-6(8(12)13)4-2-1-3-5-7(10)11/h6H,1-5,9H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOFPFYYTUIARDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(C(=O)O)N)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60275757
Record name 2-aminooctanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60275757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19641-59-9
Record name 2-aminooctanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60275757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of 2-Aminooctanedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of 2-aminooctanedioic acid, also known as 2-aminosuberic acid. This dicarboxylic alpha-amino acid is of growing interest in biochemical and pharmaceutical research. This document collates available data on its physicochemical properties, provides detailed experimental protocols for its synthesis, and explores its potential biological significance.

Data Presentation

The following tables summarize the key identifiers and chemical properties of this compound and its stereoisomers. It is important to note that while some experimental data is available, many of the listed properties are predicted values from computational models due to a scarcity of published experimental data.

Table 1: Compound Identifiers

IdentifierRacemic Mixture (DL)(R)-Enantiomer(S)-Enantiomer
IUPAC Name This compound(2R)-2-Aminooctanedioic acid(2S)-2-Aminooctanedioic acid
Synonyms DL-2-Aminosuberic acid, DL-α-Aminosuberic acidD-2-Aminosuberic acid, D-α-Aminosuberic acidL-2-Aminosuberic acid, L-α-Aminosuberic acid
CAS Number 19641-59-9[1]19641-63-5[2]4254-88-0[3]
Molecular Formula C₈H₁₅NO₄[1]C₈H₁₅NO₄[2]C₈H₁₅NO₄[3]
SMILES C(CCC(C(=O)O)N)CCC(=O)O[1]N--INVALID-LINK--C(O)=ON--INVALID-LINK--C(O)=O
InChI InChI=1S/C8H15NO4/c9-6(8(12)13)4-2-1-3-5-7(10)11/h6H,1-5,9H2,(H,10,11)(H,12,13)[1]InChI=1S/C8H15NO4/c9-6(8(12)13)4-2-1-3-5-7(10)11/h6H,1-5,9H2,(H,10,11)(H,12,13)/t6-/m1/s1InChI=1S/C8H15NO4/c9-6(8(12)13)4-2-1-3-5-7(10)11/h6H,1-5,9H2,(H,10,11)(H,12,13)/t6-/m0/s1

Table 2: Physicochemical Properties

PropertyValueSource/Comment
Molecular Weight 189.21 g/mol [1]
Appearance White to off-white powderFor the D-isomer.[4]
Melting Point No experimental data available
Boiling Point 385.5 ± 37.0 °C (Predicted)[5][6]
Solubility Expected to be soluble in water and poorly soluble in non-polar organic solvents.[3][7](S)-isomer is described as soluble in water.[3] A predicted high water solubility of 4.359e+004 mg/L has been calculated for the L-isomer.[8]
pKa₁ (α-carboxyl) ~2Inferred from general amino acid properties.
pKa₂ (ω-carboxyl) ~4.5Inferred from dicarboxylic acid properties.
pKa₃ (α-amino) ~9-10Inferred from general amino acid properties.
Predicted pKa 2.53 ± 0.24For the D-isomer.[5][9]
Optical Rotation [α]D²⁰ = -16 ± 2° (c=1 in 1N HCl)For the D-isomer.[4]
LogP -2.2 (Computed)[1]

Spectroscopic Data

Detailed experimental spectra for this compound are not widely available. The following descriptions are based on the expected spectral characteristics for a dicarboxylic alpha-amino acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H-NMR: The proton spectrum is expected to show a complex pattern. The α-proton (H-2) would appear as a multiplet, shifted downfield due to the adjacent amino and carboxyl groups. The methylene protons of the carbon chain would exhibit overlapping multiplets. The acidic protons of the carboxyl groups and the amino group are typically broad and may exchange with deuterium in solvents like D₂O.

  • ¹³C-NMR: The carbon spectrum would show distinct signals for the two carboxyl carbons, typically in the range of 170-185 ppm.[7][10] The α-carbon, bonded to the nitrogen, would appear around 50-60 ppm. The remaining methylene carbons of the aliphatic chain would resonate at higher field strengths.

Infrared (IR) Spectroscopy

The IR spectrum of this compound in its zwitterionic solid state is expected to display the following characteristic absorption bands:

  • N-H stretching: A broad absorption in the region of 2500-3300 cm⁻¹ due to the ammonium group (-NH₃⁺).

  • C-H stretching: Sharp peaks between 2850 and 3000 cm⁻¹.

  • C=O stretching: A strong absorption around 1590-1640 cm⁻¹ for the asymmetric stretch of the carboxylate groups (-COO⁻) and a weaker symmetric stretch around 1400 cm⁻¹.

  • N-H bending: A medium intensity band around 1500-1550 cm⁻¹.[11][12][13]

Experimental Protocols

Synthesis of (S)-2-Aminooctanedioic Acid Derivatives from Aspartic Acid

A reported synthesis of 2-aminosuberic acid derivatives initiates from aspartic acid.[14][15] The following is a generalized workflow based on this methodology.

Synthesis_Workflow cluster_prep Preparation of Key Intermediate cluster_diversification Diversification via Cross-Metathesis Aspartic_acid Aspartic Acid Aldehyde_4 Aldehyde Intermediate (4) Aspartic_acid->Aldehyde_4 [Ref. 13 in source] Alkene_9 Alkene Intermediate (9) Aldehyde_4->Alkene_9 Multistep conversion (42% yield over 5 steps) Aminoheptenoic_acid_10 N-Boc-2-amino-6-heptenoic acid (10) Alkene_9->Aminoheptenoic_acid_10 One-pot deprotection-oxidation Methyl_ester_11 (S)-methyl 2-(tert-butoxycarbonylamino)hept-6-enoate (11) Aminoheptenoic_acid_10->Methyl_ester_11 Esterification (MeI, Cs2CO3) Methyl_ester_11_2 (S)-methyl 2-(tert-butoxycarbonylamino)hept-6-enoate (11) Grubbs_catalyst Grubbs' Catalyst Methyl_ester_11_2->Grubbs_catalyst Acrylic_acid_deriv Acrylic Acid Derivative (e.g., methyl acrylate) Acrylic_acid_deriv->Grubbs_catalyst CM_product Cross-Metathesis Product Grubbs_catalyst->CM_product Hydrogenation Hydrogenation (H2, Pd/C) CM_product->Hydrogenation Final_product Orthogonally Protected this compound Derivative Hydrogenation->Final_product

Synthesis of this compound Derivatives

Methodology:

  • Preparation of the Key Alkene Intermediate: The synthesis commences with a known aldehyde derived from aspartic acid.[14][15] This starting material undergoes a multi-step conversion, including Horner-Wadsworth-Emmons olefination, saturation, reduction, oxidation, and Wittig olefination, to yield an alkene intermediate.[14] A subsequent one-pot deprotection and oxidation affords N-Boc-2-amino-6-heptenoic acid.[14] This is then esterified to produce (S)-methyl 2-(tert-butoxycarbonylamino)hept-6-enoate.[14]

  • Cross-Metathesis Reaction: The terminal alkene of the heptenoate derivative is then subjected to a cross-metathesis reaction with a suitable acrylate derivative in the presence of a Grubbs' catalyst.[14][15] The reaction mixture is typically heated to reflux for several hours.[14]

  • Purification and Subsequent Steps: The resulting product from the cross-metathesis reaction is purified by column chromatography.[14] This is followed by hydrogenation of the double bond to yield the saturated carbon chain of the this compound derivative. Further deprotection steps can be carried out as needed to obtain the final desired product.

General Purification Methods for Amino Acids

Purification of the synthesized this compound can be achieved through several standard techniques:

  • Crystallization: As a crystalline solid, recrystallization from a suitable solvent system (e.g., water/ethanol) can be an effective method for purification.

  • Ion-Exchange Chromatography: This is a powerful technique for separating amino acids from impurities. The amphoteric nature of this compound allows it to bind to both cation and anion exchange resins depending on the pH. Elution is typically achieved by changing the pH or ionic strength of the buffer.

Biological Activity and Signaling Pathways

Potential Metabolic Pathway

While the specific metabolic fate of this compound is not well-documented, a plausible pathway can be inferred from the metabolism of other alpha-amino dicarboxylic acids, such as glutamic acid and 2-aminoadipic acid.[1][16]

Metabolic_Pathway AODA This compound Transaminase Transaminase AODA->Transaminase alpha_Keto α-Ketoglutarate alpha_Keto->Transaminase Keto_acid 2-Oxooctanedioic Acid Transaminase->Keto_acid Glutamate Glutamate Transaminase->Glutamate Dehydrogenase α-Keto Acid Dehydrogenase Complex Keto_acid->Dehydrogenase Pimelyl_CoA Pimelyl-CoA Dehydrogenase->Pimelyl_CoA CO2 CO₂ Dehydrogenase->CO2 Beta_oxidation β-Oxidation Pathway Pimelyl_CoA->Beta_oxidation Acetyl_CoA Acetyl-CoA Beta_oxidation->Acetyl_CoA Succinyl_CoA Succinyl-CoA Beta_oxidation->Succinyl_CoA TCA TCA Cycle Acetyl_CoA->TCA Succinyl_CoA->TCA

Plausible Metabolic Pathway for this compound

The proposed pathway involves:

  • Transamination: The initial step is likely a transamination reaction where the amino group of this compound is transferred to α-ketoglutarate, forming glutamate and 2-oxooctanedioic acid.[16]

  • Oxidative Decarboxylation: The resulting α-keto acid would then undergo oxidative decarboxylation by an α-keto acid dehydrogenase complex, yielding pimelyl-CoA and releasing CO₂.

  • β-Oxidation: Pimelyl-CoA can then enter the β-oxidation pathway, leading to the formation of acetyl-CoA and succinyl-CoA, which are intermediates of the citric acid (TCA) cycle.[17]

Known Biological Roles and Potential Signaling Involvement
  • Anticancer Activity: The L-isomer of this compound (L-α-aminosuberic acid) has been reported to induce tumor cell death by inhibiting the uptake of fatty acids in prostate cancer cells.[3][18] This suggests a role in modulating cancer cell metabolism.

  • Amino Acid Signaling: While no specific signaling pathways have been elucidated for this compound, amino acids, in general, are known to be key signaling molecules.[19] They play crucial roles in regulating cell growth, proliferation, and metabolism, primarily through the mTORC1 and GCN2 pathways.[20] It is plausible that this compound, or its metabolites, could influence these central metabolic signaling networks.

  • Comparison to 2-Aminoadipic Acid (2-AAA): The related dicarboxylic amino acid, 2-aminoadipic acid, has been identified as a biomarker for diabetes risk and a modulator of glucose homeostasis.[21][22] 2-AAA has been shown to enhance insulin secretion.[21][22] Given the structural similarity, investigating whether this compound shares any of these functions could be a fruitful area of research.

References

A Technical Guide to the Synthesis of 2-Aminooctanedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a key synthetic methodology for 2-aminooctanedioic acid, also known as 2-aminosuberic acid, a dicarboxylic acid of significant interest in biochemical research and pharmaceutical development. The synthesis commences from the readily available chiral precursor, L-aspartic acid, and proceeds through the formation of a key intermediate, (S)-2-aminohept-6-enoate ester, followed by a cross-metathesis reaction to yield the desired this compound derivatives. This guide provides comprehensive experimental protocols, quantitative data, and visual representations of the synthetic workflow to aid in its practical application.

Synthesis Overview

The synthesis of this compound derivatives from L-aspartic acid can be conceptually divided into two main stages:

  • Preparation of (S)-2-aminohept-6-enoate ester: This multi-step process transforms L-aspartic acid into a key olefin intermediate.

  • Cross-Metathesis: This reaction couples the (S)-2-aminohept-6-enoate ester with an appropriate reaction partner to introduce the second carboxylic acid functionality, thereby forming the this compound backbone.

The overall synthetic strategy is depicted in the following workflow diagram:

Synthesis_Workflow cluster_stage1 Stage 1: Preparation of (S)-2-aminohept-6-enoate ester cluster_stage2 Stage 2: Cross-Metathesis Aspartic_Acid L-Aspartic Acid Intermediate_1 Intermediate Aldehyde Aspartic_Acid->Intermediate_1 Known Procedure Intermediate_2 Unsaturated Ester Intermediate_1->Intermediate_2 HWE Olefination Intermediate_3 Saturated Ester Intermediate_2->Intermediate_3 Saturation Intermediate_4 Alcohol Intermediate_3->Intermediate_4 Reduction Intermediate_5 Homologated Aldehyde Intermediate_4->Intermediate_5 Oxidation Heptenoate_Ester (S)-2-aminohept-6-enoate ester Intermediate_5->Heptenoate_Ester Wittig Olefination Heptenoate_Ester_Ref (S)-2-aminohept-6-enoate ester Aminosuberic_Acid_Derivative This compound Derivative Heptenoate_Ester_Ref->Aminosuberic_Acid_Derivative Grubbs' II Catalyst Coupling_Partner Electron-deficient Olefin Coupling_Partner->Aminosuberic_Acid_Derivative

Caption: Overall synthetic workflow for this compound derivatives.

Quantitative Data Summary

The following table summarizes the yields for the key steps in the synthesis of a representative this compound derivative.

StepProductYield (%)
Horner-Wadsworth-Emmons OlefinationUnsaturated Ester Intermediate85
Saturation of Double BondSaturated Ester Intermediate92
Reduction of EsterAlcohol Intermediate88
Oxidation of AlcoholHomologated Aldehyde Intermediate85
Wittig Olefination(S)-2-aminohept-6-enoate ester75
Cross-Metathesis with N-BenzyloxyacrylamideN-Benzyloxycarbonyl-2-aminooctanedioic acid derivative82

Experimental Protocols

Stage 1: Preparation of (S)-2-aminohept-6-enoate ester

The synthesis of the key intermediate, (S)-2-aminohept-6-enoate ester, is carried out in a multi-step sequence starting from a known aspartic acid-derived aldehyde.

Stage1_Workflow Asp_Aldehyde Aspartic Acid Derived Aldehyde Unsat_Ester Unsaturated Ester Asp_Aldehyde->Unsat_Ester 1. (EtO)2P(O)CH2CO2Et, NaH, THF 2. 0 °C to rt, 3 h (85%) Sat_Ester Saturated Ester Unsat_Ester->Sat_Ester H2, 10% Pd/C, EtOH rt, 2 h (92%) Alcohol Alcohol Sat_Ester->Alcohol LiBH4, THF rt, 3 h (88%) Hom_Aldehyde Homologated Aldehyde Alcohol->Hom_Aldehyde Dess-Martin Periodinane, DCM rt, 2 h (85%) Heptenoate_Ester (S)-2-aminohept-6-enoate ester Hom_Aldehyde->Heptenoate_Ester Ph3P+CH2=CH2 Br-, n-BuLi, THF -78 °C to rt, 4 h (75%)

Caption: Detailed workflow for the synthesis of (S)-2-aminohept-6-enoate ester.

1. Horner-Wadsworth-Emmons (HWE) Olefination:

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 0.48 g, 12.0 mmol) in dry tetrahydrofuran (THF, 20 mL) at 0 °C under an argon atmosphere, triethyl phosphonoacetate (2.5 mL, 12.5 mmol) is added dropwise.

  • The reaction mixture is stirred at 0 °C for 30 minutes, after which a solution of the starting aspartic acid-derived aldehyde (1.0 g, 4.1 mmol) in dry THF (10 mL) is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred for 3 hours.

  • The reaction is quenched by the addition of saturated aqueous ammonium chloride solution (15 mL) and extracted with ethyl acetate (3 x 30 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (ethyl acetate/hexane as eluent) to afford the unsaturated ester.

2. Saturation of the Double Bond:

  • To a solution of the unsaturated ester (1.0 g, 3.3 mmol) in ethanol (20 mL) is added 10% palladium on carbon (0.10 g).

  • The reaction mixture is stirred under a hydrogen atmosphere (balloon pressure) at room temperature for 2 hours.

  • The mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield the saturated ester.

3. Reduction of the Ester:

  • To a stirred solution of the saturated ester (1.0 g, 3.3 mmol) in dry THF (15 mL) is added lithium borohydride (0.14 g, 6.6 mmol).

  • The reaction mixture is stirred at room temperature for 3 hours.

  • The reaction is quenched by the careful addition of 1 M hydrochloric acid at 0 °C.

  • The mixture is extracted with ethyl acetate (3 x 25 mL), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the alcohol.

4. Oxidation of the Alcohol:

  • To a solution of the alcohol (1.0 g, 3.8 mmol) in dry dichloromethane (DCM, 20 mL) is added Dess-Martin periodinane (1.9 g, 4.5 mmol).

  • The reaction mixture is stirred at room temperature for 2 hours.

  • The reaction is quenched with a saturated aqueous solution of sodium thiosulfate (15 mL) and sodium bicarbonate (15 mL).

  • The layers are separated, and the aqueous layer is extracted with DCM (2 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the homologated aldehyde.

5. Wittig Olefination:

  • To a suspension of vinyltriphenylphosphonium bromide (1.8 g, 4.8 mmol) in dry THF (20 mL) at -78 °C under an argon atmosphere is added n-butyllithium (1.6 M in hexanes, 3.0 mL, 4.8 mmol) dropwise.

  • The resulting deep red solution is stirred at -78 °C for 1 hour.

  • A solution of the homologated aldehyde (1.0 g, 4.0 mmol) in dry THF (10 mL) is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 4 hours.

  • The reaction is quenched with saturated aqueous ammonium chloride solution (15 mL) and extracted with diethyl ether (3 x 30 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford (S)-2-aminohept-6-enoate ester.

Stage 2: Cross-Metathesis

The final step in the synthesis of the this compound derivative involves a cross-metathesis reaction of the (S)-2-aminohept-6-enoate ester with an electron-deficient olefin, such as N-benzyloxyacrylamide, using Grubbs' second-generation catalyst.

Stage2_Workflow Heptenoate (S)-2-aminohept-6-enoate ester Metathesis_Step Cross-Metathesis Heptenoate->Metathesis_Step Acrylamide N-Benzyloxyacrylamide Acrylamide->Metathesis_Step Product This compound Derivative Metathesis_Step->Product Grubbs' II Catalyst (2.5 mol%) DCM, reflux, 2 h (82%)

Caption: Workflow for the cross-metathesis reaction.

General Procedure for Cross-Metathesis:

  • To a solution of (S)-2-aminohept-6-enoate ester (1.0 equiv) in dry DCM (0.5 M) under an argon atmosphere is added Grubbs' second-generation catalyst (0.025 equiv).

  • A solution of the electron-deficient olefin (e.g., N-benzyloxyacrylamide, 1.2 equiv) in dry DCM is then added.

  • The reaction mixture is heated to reflux for 2 hours.

  • The mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to provide the desired this compound derivative.

This guide provides a foundational understanding and practical protocols for the synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and characterization data. The presented methodology offers a robust route to this important class of compounds, enabling further exploration in drug discovery and chemical biology.

A Guide to the Chiral Synthesis of 2-Aminooctanedioic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Asymmetric Synthesis of a Key Non-canonical Amino Acid

Introduction

2-Aminooctanedioic acid, also known as 2-aminosuberic acid, is a non-proteinogenic α-amino acid that has garnered significant interest in the fields of medicinal chemistry and drug development. Its extended side chain, featuring a terminal carboxylic acid, makes it a valuable building block for the synthesis of various bioactive molecules, including peptide-based therapeutics and enzyme inhibitors. The chirality at the α-carbon is crucial for its biological activity, necessitating the development of efficient and stereoselective synthetic routes. This technical guide provides a comprehensive overview of the key chiral synthesis strategies for this compound, with a focus on detailed experimental protocols, comparative data analysis, and visual representations of the synthetic workflows.

Core Synthetic Strategies

The chiral synthesis of this compound can be broadly categorized into several approaches, primarily involving the construction of a C7 or C8 backbone with stereoselective introduction of the amino group. A prominent and recent strategy utilizes a chiral pool approach starting from L-aspartic acid, followed by chain elongation and functionalization. Alternative methods, while not always directly applied to this compound, offer potential pathways through asymmetric catalysis and the use of chiral auxiliaries. This guide will detail a key synthesis starting from aspartic acid and employing a cross-metathesis reaction, and will also discuss alternative conceptual approaches.

Synthesis of this compound Derivatives from L-Aspartic Acid via Cross-Metathesis

A contemporary and efficient route to orthogonally protected this compound derivatives commences with the readily available chiral building block, L-aspartic acid. This strategy, developed by Chattopadhyay and coworkers, involves the synthesis of a key intermediate, (S)-2-aminohept-6-enoate ester, which is then elaborated to the target molecule via a cross-metathesis reaction.[1]

Experimental Workflow: From Aspartic Acid to 2-Aminosuberic Acid Derivatives

Caption: Synthetic pathway from an L-aspartic acid derivative to orthogonally protected this compound.

Detailed Experimental Protocols

1. Synthesis of (S)-Methyl-2-(tert-butoxycarbonylamino)hept-6-enoate

This multi-step synthesis starts from a known aldehyde derived from L-aspartic acid.[1]

  • Horner-Wadsworth-Emmons (HWE) Olefination: The starting aldehyde is subjected to an HWE olefination to introduce an unsaturated ester moiety.

  • Hydrogenation: The resulting double bond is saturated via hydrogenation.

  • Reduction: The ester functionality is then reduced to a primary alcohol.

  • Oxidation: The alcohol is oxidized back to an aldehyde.

  • Wittig Olefination: The aldehyde undergoes a Wittig reaction to form a terminal alkene.

  • Deprotection and Oxidation: The protecting groups on the nitrogen and the newly formed alkene are manipulated to yield N-Boc-2-amino-6-heptenoic acid.

  • Esterification: The carboxylic acid is esterified to give the key intermediate, (S)-methyl-2-(tert-butoxycarbonylamino)hept-6-enoate.

2. Cross-Metathesis Reaction

  • Procedure: To a solution of (S)-methyl-2-(tert-butoxycarbonylamino)hept-6-enoate and tert-butyl acrylate in dry dichloromethane, Grubbs' second-generation catalyst is added. The reaction mixture is heated to reflux. After completion, the solvent is removed, and the product is purified by column chromatography.[1]

3. Hydrogenation

  • Procedure: The product from the cross-metathesis reaction is dissolved in a suitable solvent (e.g., ethyl acetate) and subjected to hydrogenation over a palladium on carbon catalyst to reduce the double bond, affording the final orthogonally protected this compound derivative.

Quantitative Data Summary
StepProductYield (%)
HWE OlefinationUnsaturated Ester~86
HydrogenationSaturated Ester~83
ReductionAlcohol~81
Oxidation & WittigAlkene~72 (over 2 steps)
Deprotection-OxidationN-Boc-2-amino-6-heptenoic acid~73
Esterification(S)-Methyl-2-(tert-butoxycarbonylamino)hept-6-enoate~88
Cross-MetathesisDi-ester ProductGood
HydrogenationFinal Protected this compoundHigh

Note: Yields are approximate and based on the reported literature. "Good" and "High" indicate qualitative descriptions from the source.[1]

Alternative Synthetic Strategies: A Conceptual Overview

While the synthesis from aspartic acid provides a direct and efficient route, other established methodologies in asymmetric amino acid synthesis are noteworthy and could be adapted for the preparation of this compound. These methods often rely on different bond-forming strategies and sources of chirality.

Palladium-Catalyzed Asymmetric Allylation

This approach, developed by Lubell and coworkers, involves the palladium-catalyzed allylation of a glycine enolate equivalent.[1] For the synthesis of a precursor to this compound, a suitable allylic electrophile would be required to introduce the C6 side chain. The stereochemistry is controlled by a chiral ligand on the palladium catalyst.

Asymmetric Epoxidation

A strategy utilizing Sharpless asymmetric epoxidation, as explored by Riera and colleagues, could be envisioned.[1] This would involve the epoxidation of a prochiral allylic alcohol, followed by regioselective ring-opening with a cyanide source to introduce the nitrogen functionality and extend the carbon chain. Subsequent functional group manipulations would be necessary to arrive at the target diacid.

Enolate Amination

The enolate amination method, pioneered by Rich and others, involves the electrophilic amination of a chiral enolate.[1] A suitable ester or ketone with a C7 backbone could be deprotonated to form a chiral enolate, which would then react with an electrophilic nitrogen source to install the amino group with stereocontrol.

Asymmetric Alkylation of a Chiral Nickel(II) Complex

This classical yet powerful method, developed by Hruby and others, utilizes a chiral nickel(II) complex of a glycine Schiff base.[1][2][3][4][5][6] The complex is deprotonated to form a nucleophilic glycine equivalent, which can then be alkylated with a suitable electrophile containing the remainder of the octanedioic acid backbone. The chiral ligand on the nickel complex directs the stereochemical outcome of the alkylation.

Logical Relationship of Alternative Strategies

G cluster_Pd Pd-Catalyzed Asymmetric Allylation cluster_Epox Asymmetric Epoxidation cluster_Enolate Enolate Amination cluster_Ni Asymmetric Alkylation of Ni(II) Complex Target Chiral this compound Pd_Start Glycine Enolate Equivalent Pd_Start->Target Pd_Reagent Allylic Electrophile (C6) Pd_Reagent->Target Epox_Start Prochiral Allylic Alcohol Epox_Step1 Sharpless Epoxidation Epox_Start->Epox_Step1 Epox_Step2 Ring-opening (CN-) Epox_Step1->Epox_Step2 Epox_Step2->Target Enolate_Start Chiral Enolate (C7 backbone) Enolate_Start->Target Enolate_Reagent Electrophilic N source Enolate_Reagent->Target Ni_Start Chiral Ni(II)-Glycine Complex Ni_Start->Target Ni_Reagent Alkylating Agent (C7 backbone) Ni_Reagent->Target

Caption: Conceptual approaches for the asymmetric synthesis of this compound.

Conclusion

The chiral synthesis of this compound is a topic of ongoing interest due to its relevance in the development of novel therapeutics. The strategy commencing from L-aspartic acid and utilizing a cross-metathesis reaction represents a robust and efficient method for accessing orthogonally protected derivatives suitable for further elaboration. The alternative strategies discussed highlight the versatility of modern asymmetric synthesis and provide a conceptual framework for the development of new and improved routes to this important non-canonical amino acid. The choice of a particular synthetic route will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the specific protecting group strategy required for subsequent applications. This guide serves as a foundational resource for researchers and professionals in the field, providing both detailed practical information and a broader perspective on the synthetic landscape for this valuable molecule.

References

In-depth Technical Guide on the Biological Activity of (R)-2-Aminooctanedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current scientific literature reveals a significant lack of available data on the specific biological activity of (R)-2-Aminooctanedioic acid. Despite extensive searches for its mechanism of action, quantitative biological data, and effects on signaling pathways, there is no substantive body of research publicly available to construct a detailed technical guide as requested.

The scientific community has not, to date, published in-depth studies elucidating the pharmacological, enzymatic, or cellular effects of this specific stereoisomer of 2-aminooctanedioic acid. While information on its chemical structure and basic properties is accessible through databases such as PubChem, these resources do not contain data on its biological interactions.

Research in the broader field of alpha-amino dicarboxylic acids is ongoing, with investigations into the roles of similar molecules in various physiological and pathological processes. For instance, compounds with related structures, such as 2-aminoadipic acid, have been studied in the context of metabolic disorders. However, these findings cannot be directly extrapolated to (R)-2-Aminooctanedioic acid without specific experimental validation.

At present, it is not possible to provide an in-depth technical guide, including quantitative data, experimental protocols, and visualizations of signaling pathways, for the biological activity of (R)-2-Aminooctanedioic acid due to the absence of published research.

Recommendation:

For researchers, scientists, and drug development professionals interested in the biological activities of alpha-amino dicarboxylic acids, we recommend exploring the literature on more extensively studied analogs. A potential alternative for a detailed technical guide could be 2-aminoadipic acid , for which a more substantial body of scientific literature exists, detailing its role as a biomarker for diabetes risk and its influence on glucose homeostasis. Should you be interested in a guide on this or another related compound, please specify your topic of interest.

A Technical Guide to 2-Aminooctanedioic Acid: A Non-Natural Amino Acid in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-Aminooctanedioic acid, also known as α-aminosuberic acid (Asu), is a non-proteinogenic α-amino acid.[1] Unlike the 22 proteinogenic amino acids naturally encoded in the genome, non-natural amino acids like this compound are synthetically derived and serve as valuable tools in chemical biology, drug discovery, and materials science.[2] Structurally, it is a dicarboxylic amino acid, featuring an eight-carbon chain with carboxyl groups at both ends and an amino group at the alpha position (C2).[3] This dicarboxylic nature imparts unique chemical properties that can be exploited for various applications, from peptide modification to the development of novel therapeutics. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications for researchers and drug development professionals.

Physicochemical Properties

This compound is a chiral compound existing as (2S) or L-, (2R) or D-, and racemic DL-isomers.[3][4] Its two carboxylic acid groups make it more polar and water-soluble compared to its monocarboxylic analogue, 2-aminooctanoic acid.[3] Key computed physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₁₅NO₄[1]
Molecular Weight 189.21 g/mol [1]
IUPAC Name This compound[1]
Canonical SMILES C(CCC(C(=O)O)N)CCC(=O)O[1]
InChIKey YOFPFYYTUIARDI-UHFFFAOYSA-N[1]
Description Crystalline solid, soluble in water.[3]

Synthesis of this compound Derivatives

The synthesis of orthogonally protected this compound derivatives is crucial for their application in solid-phase peptide synthesis and other complex molecular constructions. A notable synthetic route starts from the readily available amino acid, aspartic acid, and utilizes a cross-metathesis reaction as a key step.[5]

Synthetic Workflow from Aspartic Acid

The workflow begins with protected aspartic acid and proceeds through several intermediates to yield an olefin, which then undergoes a cross-metathesis reaction to introduce the second carboxylic acid functionality.

G cluster_workflow Synthesis of this compound Derivatives A Protected Aspartic Acid B Intermediate Aldehyde A->B Reduction & Oxidation C Wittig Reaction B->C Olefination D (S)-2-Aminohept-6-enoate Ester (Olefin 11) C->D E Cross-Metathesis Reaction (with electron-deficient olefin 13) D->E Grubbs' II Catalyst F Protected 2-Aminooctanedioic Acid Derivative E->F

Caption: Workflow for the synthesis of Asu derivatives from aspartic acid.

Experimental Protocol: Cross-Metathesis

The following protocol details the key cross-metathesis step for synthesizing this compound precursors from an aminoheptenoate ester.[5]

Objective: To introduce the second carboxyl group functionality onto the (S)-2-aminohept-6-enoate ester backbone.

Materials:

  • (S)-2-aminohept-6-enoate ester (Olefin 11)

  • Appropriate electron-deficient olefin (e.g., acrylic acid derivative) (13)

  • Grubbs' second-generation catalyst (12)

  • Dry Dichloromethane (DCM)

  • Argon atmosphere setup

Procedure:

  • Add Grubbs' second-generation catalyst (0.025 molar equivalents) to a stirring solution of the olefin (1.0 molar equivalent) in dry DCM under an argon atmosphere.

  • Add a solution of the electron-deficient olefin (3.0 molar equivalents) in dry DCM dropwise to the reaction mixture.

  • Heat the resulting mixture to reflux for 2 hours.

  • Monitor the reaction for completion (e.g., by TLC).

  • Allow the reaction mixture to cool to room temperature.

  • Concentrate the mixture in vacuo to remove the solvent.

  • Purify the resulting crude product using column chromatography to yield the orthogonally protected this compound derivative.

Applications in Research and Drug Development

The unique structure of this compound makes it a valuable building block for developing novel therapeutic agents and research tools.

Anticancer Potential

The L-isomer of this compound (L-α-aminosuberic acid) has demonstrated potential as an anticancer agent. It can induce tumor cell death by inhibiting the uptake of fatty acids in prostate cancer cells.[3] Furthermore, it may inhibit the expression of proteins involved in prostate cancer progression, suggesting its potential as a therapeutic agent or a biomarker for the disease.[3]

Enzyme Inhibition

Synthetic amino acid derivatives are known to have inhibitory potential against various enzymes.[6] For instance, derivatives have shown inhibitory effects on digestive enzymes like pancreatic α-amylase and α-glucosidase, which are key targets for managing type two diabetes and obesity.[6] The dicarboxylic nature of this compound offers a unique scaffold for designing competitive or mixed-type inhibitors that could bind to enzyme active sites with high affinity.

Prodrug Development

A significant challenge in drug development is overcoming poor physicochemical and pharmacokinetic properties of active pharmaceutical ingredients, such as low bioavailability or lack of target specificity.[7][8] The prodrug approach, where a drug is covalently linked to a promoiety like an amino acid, is a well-established strategy to address these issues.[]

Amino acid prodrugs can leverage endogenous amino acid transporters to enhance intestinal absorption and cellular uptake.[7][10] this compound is an attractive candidate for prodrug design due to its two carboxylic acid groups, which provide two potential points for drug conjugation, potentially creating dual-prodrugs or improving the aqueous solubility of a parent drug.

G cluster_prodrug Logical Flow of Amino Acid Prodrug Strategy ParentDrug Parent Drug (Poor solubility/ permeability) Prodrug Prodrug Conjugate (Improved properties) ParentDrug->Prodrug AA 2-Aminooctanedioic Acid (Carrier) AA->Prodrug Transport Uptake via Amino Acid Transporters Prodrug->Transport Release Enzymatic Cleavage in Target Cell Transport->Release ActiveDrug Active Drug Released Release->ActiveDrug

Caption: General strategy for using amino acids in prodrug development.

Potential Metabolic Pathways

Specific signaling or metabolic pathways involving this compound are not well-documented. However, its metabolism can be hypothesized by examining the breakdown of structurally similar endogenous dicarboxylic amino acids, such as 2-aminoadipic acid (2-AAA), a key intermediate in lysine catabolism.[11] The catabolism of 2-AAA involves transamination followed by oxidative decarboxylation to yield acetyl-CoA, which then enters the TCA cycle.[11] A similar pathway could be plausible for this compound.

Illustrative Pathway: Lysine Catabolism

The metabolic fate of 2-aminoadipic acid provides a model for how dicarboxylic amino acids are processed in the body.

G cluster_pathway Lysine Catabolism Pathway to 2-Aminoadipic Acid (2-AAA) Lysine L-Lysine Saccharopine Saccharopine Lysine->Saccharopine L-lysine-ketoglutarate reductase Semialdehyde 2-Aminoadipic Semialdehyde Saccharopine->Semialdehyde Saccharopine dehydrogenase AAA 2-Aminoadipic Acid (2-AAA) Semialdehyde->AAA Aminoadipic semialdehyde dehydrogenase Keto 2-Ketoadipic Acid AAA->Keto Transamination GlutarylCoA Glutaryl-CoA Keto->GlutarylCoA Oxidative Decarboxylation AcetylCoA Acetyl-CoA GlutarylCoA->AcetylCoA TCA TCA Cycle AcetylCoA->TCA

Caption: Metabolic pathway of lysine catabolism to 2-aminoadipic acid.

Conclusion

This compound is a non-natural amino acid with significant potential for advancing drug development and biochemical research. Its dicarboxylic structure provides a unique chemical handle for creating prodrugs with enhanced pharmacokinetic profiles, designing potent enzyme inhibitors, and synthesizing modified peptides. While further research is needed to fully elucidate its biological activities and metabolic fate, the existing evidence highlights its promise as a versatile building block for creating sophisticated molecular tools and next-generation therapeutics.

References

The Enigmatic Role of 2-Aminooctanedioic Acid in Metabolic Pathways: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminooctanedioic acid, also known as α-aminosuberic acid, is a dicarboxylic amino acid whose role in core metabolic pathways remains largely uncharacterized. Unlike its shorter-chain homolog, 2-aminoadipic acid, a well-documented intermediate in lysine metabolism, this compound does not feature in canonical metabolic charts. However, emerging research in the field of secondary metabolism, particularly in fungi, has begun to shed light on its biosynthesis and potential biological significance. This technical guide synthesizes the current, albeit limited, state of knowledge regarding the metabolic pathways involving this compound, with a focus on its biosynthesis, observed biological contexts, and the significant gaps in our understanding of its degradation and broader metabolic integration.

Biosynthesis of this compound in Fusarium fujikuroi

The most detailed insights into the metabolic origins of this compound come from studies on the biosynthesis of the cyclic tetrapeptide secondary metabolite, apicidin F, in the fungus Fusarium fujikuroi. While not a primary metabolic pathway, this process provides a putative enzymatic route for the synthesis of this compound.

The proposed biosynthetic pathway is initiated from primary metabolic precursors and involves a series of enzymatic modifications to generate the non-proteinogenic amino acid.

Proposed Biosynthetic Pathway

The biosynthesis of this compound in F. fujikuroi is hypothesized to begin with the synthesis of an octanoic acid backbone by a fatty acid synthase. This backbone then undergoes a series of modifications, including oxidation and amination, to yield this compound. The key enzymatic steps are outlined below.

2-Aminooctanedioic_Acid_Biosynthesis cluster_0 Fatty Acid Synthesis cluster_1 Oxidation and Amination Acetyl-CoA Acetyl-CoA Octanoic_Acid_Backbone Octanoic_Acid_Backbone Acetyl-CoA->Octanoic_Acid_Backbone Fatty Acid Synthase (APF5) Malonyl-CoA Malonyl-CoA Malonyl-CoA->Octanoic_Acid_Backbone 2-Oxooctanoic_Acid 2-Oxooctanoic_Acid Octanoic_Acid_Backbone->2-Oxooctanoic_Acid P450 Oxidase 2-Aminooctanoic_Acid 2-Aminooctanoic_Acid 2-Oxooctanoic_Acid->2-Aminooctanoic_Acid Aminotransferase (Apf4) 2-Amino-8-hydroxyoctanoic_Acid 2-Amino-8-hydroxyoctanoic_Acid 2-Aminooctanoic_Acid->2-Amino-8-hydroxyoctanoic_Acid P450 Oxidase 2-Aminooctanedioic_Acid 2-Aminooctanedioic_Acid 2-Amino-8-hydroxyoctanoic_Acid->2-Aminooctanedioic_Acid FAD-dependent Monooxygenase (Apf9) Apicidin_F Apicidin_F 2-Aminooctanedioic_Acid->Apicidin_F NRPS (Apf1) incorporation

Figure 1: Proposed biosynthetic pathway of this compound in Fusarium fujikuroi.
Key Enzymes in the Putative Pathway

The proposed pathway implicates several key enzyme families:

  • Fatty Acid Synthase (APF5): Believed to be responsible for the synthesis of the initial octanoic acid backbone from acetyl-CoA and malonyl-CoA.

  • P450 Oxidases (Apf7 or Apf8): These enzymes are predicted to catalyze the oxidation of the octanoic acid backbone to 2-oxooctanoic acid and subsequently the oxidation of 2-aminooctanoic acid to 2-amino-8-hydroxyoctanoic acid. The deletion of a related P450 oxidase in F. semitectum resulted in the production of an apicidin analogue lacking a keto group, supporting the role of these enzymes in oxidation.[1]

  • Aminotransferase (Apf4): This enzyme is predicted to catalyze the transamination of 2-oxooctanoic acid to form 2-aminooctanoic acid.[1]

  • FAD-dependent Monooxygenase (Apf9): The final step, the oxidation of 2-amino-8-hydroxyoctanoic acid to this compound, is suggested to be catalyzed by this enzyme. This is supported by the observation that deletion of the apf9 gene led to the production of an apicidin analogue with a hydroxyl group instead of the carboxylic acid group.[1]

Biological Occurrence and Potential Roles

While a dedicated metabolic pathway for this compound has not been identified in central metabolism, its presence has been detected in various biological contexts, suggesting potential, yet undefined, roles.

Upregulation in Bacterial Stress Response

A multi-omics analysis of Rhodococcus qingshengii under selenite-induced stress revealed a significant increase in the levels of this compound.[2] This upregulation was associated with nitrogen and amino acid metabolism, leading to the hypothesis that this molecule may be involved in protein synthesis and repair mechanisms under conditions of cellular stress.[2]

Detection in Human Samples

Metabolomic studies have identified this compound in human samples. For instance, it was detected in the circulation of infants with abusive head trauma.[3] Its presence in human systems is confirmed, though its origin (endogenous synthesis, gut microbiota, or diet) and metabolic fate are unknown.

Incorporation into Secondary Metabolites

As detailed in Section 1, this compound is a building block for the non-ribosomal peptide, apicidin F, in Fusarium fujikuroi.[4] This highlights its role as a precursor for the synthesis of bioactive compounds in some organisms.

Degradation of this compound

Currently, there is no specific information available in the scientific literature detailing the degradation pathways of this compound in any organism. However, based on the catabolism of other dicarboxylic acids and amino acids, a putative degradation pathway can be hypothesized.

Generally, the degradation of amino acids begins with the removal of the α-amino group via transamination, followed by the oxidation of the carbon skeleton.[5][6] For dicarboxylic acids, degradation often proceeds via ω-oxidation followed by peroxisomal β-oxidation.[1][3]

A plausible, though unconfirmed, degradation route for this compound could involve:

  • Transamination: Removal of the α-amino group to form 2-oxooctanedioic acid.

  • Oxidative Decarboxylation: Conversion of the α-keto acid to a shorter-chain dicarboxylic acid.

  • β-Oxidation: Chain shortening of the resulting dicarboxylic acid from either or both ends.

Further research is required to elucidate the specific enzymes and intermediates involved in the catabolism of this compound.

Data Presentation

Due to the limited research on this compound, quantitative data on its metabolic pathways is scarce. The following table summarizes the qualitative findings from the existing literature.

Metabolic Aspect Organism/System Key Findings Citations
Biosynthesis Fusarium fujikuroiProposed pathway from acetyl-CoA and malonyl-CoA involving fatty acid synthesis, oxidation, and amination.[1][4]
Upregulation Rhodococcus qingshengiiIncreased levels observed under selenite stress, associated with amino acid metabolism.[2]
Biological Presence Human circulationDetected in metabolomics studies of infants with abusive head trauma.[3]
Incorporation Fusarium fujikuroiServes as a precursor for the secondary metabolite apicidin F.[4]
Degradation Not determinedNo specific degradation pathway has been identified.-

Experimental Protocols

Gene Deletion and Metabolite Analysis in Fusarium fujikuroi
  • Gene Deletion: Targeted deletion of genes in the putative apicidin F biosynthetic cluster (apf genes) was performed using homologous recombination techniques.

  • Metabolite Extraction: Fungal cultures were grown in appropriate media, and secondary metabolites were extracted from the culture filtrate and/or mycelium using organic solvents (e.g., ethyl acetate).

  • Metabolite Analysis: The extracted metabolites were analyzed by High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) to identify and compare the metabolic profiles of wild-type and mutant strains. This allowed for the identification of biosynthetic intermediates and the elucidation of the roles of the deleted genes.[4]

Multi-Omics Analysis in Rhodococcus qingshengii
  • Culturing and Stress Induction: R. qingshengii was cultured in a defined medium, and stress was induced by the addition of selenite.

  • Metabolite Extraction: Cellular metabolites were extracted using a suitable solvent system.

  • Metabolomics Analysis: The extracted metabolites were analyzed using untargeted metabolomics platforms, such as Liquid Chromatography-Mass Spectrometry (LC-MS), to identify metabolites that were differentially regulated under stress conditions.[2]

  • Transcriptomics Analysis: RNA was extracted from the bacterial cells, and RNA sequencing (RNA-Seq) was performed to analyze changes in gene expression in response to selenite stress.[2]

Conclusion and Future Directions

The study of this compound in metabolic pathways is still in its infancy. The proposed biosynthetic pathway in Fusarium fujikuroi provides a valuable starting point for understanding how this unusual amino acid is synthesized in nature. However, numerous questions remain unanswered.

Future research should focus on:

  • Validation of the Proposed Biosynthetic Pathway: In vitro characterization of the enzymes in the apf cluster is necessary to confirm their substrate specificities and catalytic activities.

  • Elucidation of Degradation Pathways: Identifying the enzymes and metabolic routes responsible for the catabolism of this compound in various organisms is a critical next step.

  • Investigation of its Role in Central Metabolism: Determining whether this compound plays a role in the central metabolic pathways of other organisms, including mammals, is of significant interest.

  • Quantification in Biological Systems: Developing robust analytical methods to quantify this compound in different tissues and biofluids will be essential for understanding its physiological and pathological relevance.

A deeper understanding of the metabolic pathways involving this compound could reveal novel enzymatic mechanisms, new bioactive compounds, and potential biomarkers or therapeutic targets for human diseases.

References

Unveiling 2-Aminooctanedioic Acid: A Technical Guide to its Synthesis, Isolation, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of 2-aminooctanedioic acid, also known as α-aminosuberic acid, a dicarboxylic amino acid with growing interest in the fields of medicinal chemistry and drug development. This document, tailored for researchers, scientists, and professionals in drug development, delves into the synthesis, isolation protocols, and the pivotal role of its derivatives in modulating critical signaling pathways.

Introduction

This compound is an analogue of the naturally occurring amino acid, glutamic acid, and has served as a foundational scaffold for the synthesis of a variety of bioactive molecules. Its unique structure, featuring two carboxylic acid groups, allows for diverse chemical modifications, leading to the development of potent therapeutic agents. This guide will provide a comprehensive overview of the key technical aspects related to this important molecule.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its synthesis, purification, and formulation. Key quantitative data are summarized in the table below.

PropertyValueReference
Molecular Formula C₈H₁₅NO₄[1]
Molecular Weight 189.21 g/mol [1]
IUPAC Name This compound[1]
Synonyms α-Aminosuberic acid[1][2]
CAS Number 6817-53-4

Synthesis of this compound

The synthesis of this compound can be achieved through various established methods for α-amino acid synthesis. A common and effective approach involves the amination of an α-halo-substituted dicarboxylic acid.

Experimental Protocol: Synthesis from α-Bromosuberic Acid

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

  • α-Bromosuberic acid

  • Aqueous ammonia (concentrated)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • pH meter

  • Filtration apparatus

Procedure:

  • Amination: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve α-bromosuberic acid in ethanol. Add a stoichiometric excess of concentrated aqueous ammonia.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the ethanol and excess ammonia under reduced pressure.

  • Hydrolysis (if necessary): If the reaction results in the formation of an amide, hydrolyze the intermediate by adding an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH) and heating the mixture.

  • Neutralization and Precipitation: Adjust the pH of the resulting solution to the isoelectric point of this compound using an appropriate acid or base. The amino acid will precipitate out of the solution.

  • Isolation: Collect the precipitated this compound by filtration, wash with cold water, and dry under vacuum.

A generalized workflow for this synthesis is depicted below.

G suberic_acid α-Bromosuberic Acid reaction_mixture Reaction Mixture suberic_acid->reaction_mixture ammonia Aqueous Ammonia ammonia->reaction_mixture reflux Reflux reaction_mixture->reflux crude_product Crude Product reflux->crude_product purification Purification crude_product->purification final_product This compound purification->final_product

Synthesis of this compound Workflow

Isolation and Purification

The isolation and purification of this compound from a reaction mixture or a biological sample can be effectively achieved using chromatographic and crystallization techniques.

Ion-Exchange Chromatography

Due to the presence of two carboxylic acid groups and one amino group, this compound is well-suited for separation by ion-exchange chromatography.[3][4]

Principle: At a pH below its isoelectric point, the amino group is protonated, giving the molecule a net positive charge. This allows it to bind to a cation-exchange resin.[3] Conversely, at a pH above its isoelectric point, the carboxylic acid groups are deprotonated, resulting in a net negative charge, enabling it to bind to an anion-exchange resin. By carefully controlling the pH of the mobile phase, selective elution can be achieved.

Experimental Protocol:

  • Resin Selection: Choose a suitable ion-exchange resin. For cation-exchange, a strong acid resin (e.g., sulfopropyl-based) is often used. For anion-exchange, a strong base resin (e.g., quaternary ammonium-based) is appropriate.

  • Column Packing and Equilibration: Pack the resin into a chromatography column and equilibrate it with a buffer at the desired starting pH.

  • Sample Loading: Dissolve the crude sample in the equilibration buffer and load it onto the column.

  • Washing: Wash the column with the equilibration buffer to remove any unbound impurities.

  • Elution: Elute the bound this compound by applying a pH gradient or a salt gradient to the column. For cation-exchange, increasing the pH or the salt concentration of the mobile phase will elute the compound. For anion-exchange, decreasing the pH or increasing the salt concentration will achieve elution.

  • Fraction Collection and Analysis: Collect the eluted fractions and analyze them for the presence of this compound using a suitable analytical technique, such as high-performance liquid chromatography (HPLC) or mass spectrometry.

The logical flow of the ion-exchange chromatography process is illustrated in the following diagram.

G start Crude Sample dissolve Dissolve in Equilibration Buffer start->dissolve load Load onto Equilibrated Ion-Exchange Column dissolve->load wash Wash with Equilibration Buffer load->wash elute Elute with pH or Salt Gradient wash->elute collect Collect Fractions elute->collect analyze Analyze Fractions collect->analyze pure_product Pure this compound analyze->pure_product

Ion-Exchange Chromatography Workflow
Crystallization

Crystallization is a powerful technique for the final purification of this compound. The principle relies on the differential solubility of the compound and impurities in a given solvent system.

Experimental Protocol:

  • Solvent Selection: Choose a suitable solvent or solvent mixture in which this compound has high solubility at elevated temperatures and low solubility at lower temperatures. Water or aqueous ethanol are often good choices.

  • Dissolution: Dissolve the partially purified this compound in the minimum amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period. Filter the hot solution to remove the charcoal.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by filtration.

  • Washing and Drying: Wash the crystals with a small amount of the cold solvent and dry them under vacuum. The purity of the crystals can be assessed by measuring their melting point.

Biological Activity and Signaling Pathways

Derivatives of this compound have emerged as potent inhibitors of histone deacetylases (HDACs).[5][6][7] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from histone proteins, HDACs promote a more condensed chromatin structure, leading to transcriptional repression.

Inhibition of HDACs by this compound derivatives leads to the hyperacetylation of histones, resulting in a more open chromatin structure and the re-expression of silenced genes, including tumor suppressor genes.[5] This mechanism underlies the anticancer activity of these compounds.

The signaling pathway affected by these HDAC inhibitors is complex and involves multiple downstream effectors. A simplified representation of this pathway is shown below.

G HDACi This compound Derivative (HDACi) HDAC Histone Deacetylase (HDAC) HDACi->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation Chromatin Condensed Chromatin (Transcriptional Repression) Histones->Chromatin Open_Chromatin Open Chromatin (Transcriptional Activation) Acetylated_Histones->Open_Chromatin TSG Tumor Suppressor Genes (e.g., p21, p53) Open_Chromatin->TSG Activation Cell_Cycle_Arrest Cell Cycle Arrest TSG->Cell_Cycle_Arrest Apoptosis Apoptosis TSG->Apoptosis

HDAC Inhibitor Signaling Pathway

As depicted, the inhibition of HDACs by this compound derivatives leads to an accumulation of acetylated histones. This, in turn, promotes an open chromatin structure, facilitating the transcription of tumor suppressor genes like p21 and p53. The activation of these genes can induce cell cycle arrest and apoptosis in cancer cells, highlighting the therapeutic potential of these compounds.[5]

Conclusion

This compound is a versatile molecule with significant implications for synthetic and medicinal chemistry. This technical guide has provided a comprehensive overview of its synthesis, detailed protocols for its isolation and purification, and an exploration of the biological activity of its derivatives as potent histone deacetylase inhibitors. The information presented herein is intended to serve as a valuable resource for researchers and professionals dedicated to the discovery and development of novel therapeutics.

References

Spectroscopic Profile of 2-Aminooctanedioic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminooctanedioic acid, also known as α-aminosuberic acid, is a dicarboxylic alpha-amino acid.[1] Its structure, featuring both amino and carboxyl functional groups, makes it a subject of interest in peptide synthesis and as a building block for novel therapeutic agents. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control in research and development settings. This technical guide provides an in-depth overview of the available spectroscopic data for this compound and its derivatives, outlines relevant experimental protocols, and presents a logical workflow for its analysis.

Spectroscopic Data

The following sections summarize the key spectroscopic data pertinent to the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Although specific experimental data for this compound is scarce, the following tables present ¹H and ¹³C NMR data for a representative derivative, Di-tert-butyl (2S)-2-(tert-butoxycarbonylamino)octanedioate, which shares the same carbon backbone.

Table 1: ¹H NMR Spectroscopic Data for a this compound Derivative

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment (Proposed)
5.03d1HNH
4.28m1HH-2
3.74s3HOCH₃ (of ester group, if present)
2.19t2HH-7
1.78m1HH-3a
1.61-1.54m3HH-3b, H-6
1.44s18HC(CH₃)₃ (Boc groups)
1.35-1.33m4HH-4, H-5

Note: Data is for Di-tert-butyl (2S)-2-(tert-butoxycarbonylamino)octanedioate in CDCl₃. The presence of protecting groups (Boc) and esterification will significantly influence chemical shifts compared to the parent amino acid.

Table 2: ¹³C NMR Spectroscopic Data for a this compound Derivative

Chemical Shift (δ) ppmAssignment (Proposed)
173.4, 173.1C-1, C-8 (Carbonyls)
155.4Carbonyl (Boc group)
80.0, 79.8C(CH₃)₃ (Boc groups)
53.3C-2
52.2OCH₃ (of ester group, if present)
35.3C-7
32.6C-3
28.6, 28.3, 28.1C(CH₃)₃ (Boc groups), C-6
24.9, 24.8C-4, C-5

Note: Data is for Di-tert-butyl (2S)-2-(tert-butoxycarbonylamino)octanedioate in CDCl₃. The presence of protecting groups (Boc) and esterification will significantly influence chemical shifts compared to the parent amino acid.

Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound is not available. However, the expected characteristic absorption bands can be predicted based on its functional groups.

Table 3: Predicted FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibration Mode
3300-2500 (broad)O-H (Carboxylic Acid)Stretching
3100-3000 (broad)N-H (Amino Acid Zwitterion)Stretching
2950-2850C-H (Alkyl)Stretching
~1710C=O (Carboxylic Acid)Stretching
~1630N-H (Amino Acid Zwitterion)Bending
~1580COO⁻ (Carboxylate)Asymmetric Stretching
~1410COO⁻ (Carboxylate)Symmetric Stretching

Note: In the solid state, amino acids typically exist as zwitterions, which influences the positions of the amine and carboxylate bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. While specific experimental data for this compound is not directly provided, the mzCloud database contains 191 mass spectra for this compound.[2] For illustrative purposes, data for the closely related 2-Aminooctanoic acid is presented below.

Table 4: Illustrative Mass Spectrometry Data for 2-Aminooctanoic Acid

m/zRelative Intensity (%)Assignment (Proposed)
160.1339100[M+H]⁺
114.2202High[M+H - H₂O - CO]⁺
97.1019ModerateFurther fragmentation

Note: This data is for 2-Aminooctanoic acid and serves as an example. The fragmentation pattern for this compound would differ due to the second carboxylic acid group.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of spectroscopic data. The following are generalized protocols for the techniques discussed.

NMR Spectroscopy Protocol
  • Sample Preparation : Dissolve 5-10 mg of the amino acid in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent is critical as it can affect the chemical shifts of exchangeable protons (e.g., -NH₂, -COOH). For larger proteins or peptides, concentrations of 0.3-0.5 mM are typical.[3]

  • Instrument Setup : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

  • ¹H NMR Acquisition :

    • Acquire a 1D proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

    • Solvent suppression techniques may be necessary if residual solvent signals obscure the analyte peaks.

  • ¹³C NMR Acquisition :

    • Acquire a 1D carbon spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans and a longer relaxation delay are typically required due to the lower natural abundance and longer relaxation times of ¹³C.

  • Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard (e.g., TMS or the residual solvent peak).

FT-IR Spectroscopy Protocol
  • Sample Preparation :

    • Solid State : Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.

    • Solution : A thin film of the sample solution can be cast onto an IR-transparent window (e.g., CaF₂).[4]

  • Instrument Setup : Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition :

    • Record a background spectrum of the empty sample holder (or pure solvent).

    • Record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Typically, spectra are collected over the range of 4000-400 cm⁻¹.

Mass Spectrometry Protocol
  • Sample Preparation : Dissolve the sample in a suitable solvent compatible with the ionization technique (e.g., a mixture of water, acetonitrile, and formic acid for Electrospray Ionization - ESI).

  • Instrumentation : Utilize a mass spectrometer equipped with an appropriate ion source (e.g., ESI or MALDI) and mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap).

  • Data Acquisition :

    • Full Scan MS : Acquire a full scan mass spectrum to determine the molecular weight of the parent ion.

    • Tandem MS (MS/MS) : Select the parent ion of interest and subject it to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to generate fragment ions. This provides structural information.[5]

  • Data Analysis : Analyze the resulting mass spectra to determine the mass-to-charge ratios of the parent and fragment ions. This data can be compared to databases or used for de novo structure elucidation.

Workflow and Logical Relationships

The spectroscopic analysis of this compound typically follows a logical progression to confirm its identity and structure.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_nmr_details Detailed NMR cluster_interpretation Data Interpretation and Finalization Synthesis Synthesis or Procurement of this compound Purification Purification and Verification of Purity Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS IR Infrared (IR) Spectroscopy Purification->IR NMR NMR Spectroscopy Purification->NMR Interpretation Integrated Spectroscopic Data Interpretation MS->Interpretation Molecular Weight & Fragmentation IR->Interpretation Functional Groups H1_NMR ¹H NMR NMR->H1_NMR C13_NMR ¹³C NMR H1_NMR->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC) C13_NMR->TwoD_NMR TwoD_NMR->Interpretation C-H Framework & Connectivity Structure Structure Confirmation Interpretation->Structure

A logical workflow for the spectroscopic analysis of this compound.

This workflow begins with obtaining a pure sample, followed by parallel spectroscopic analyses. Mass spectrometry confirms the molecular weight, IR spectroscopy identifies the key functional groups, and a suite of NMR experiments elucidates the detailed molecular structure. The data from all techniques are then integrated to confirm the identity and structure of this compound.

References

A Technical Guide to the Physical and Chemical Characteristics of 2-Aminosuberic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminosuberic acid, a non-proteinogenic α-amino acid, is a dicarboxylic acid derivative of suberic acid. Its structure features an eight-carbon aliphatic chain with a carboxyl group at each end and an amino group at the α-position (C2). This unique structure makes it a valuable building block in peptide synthesis and a component of several natural products with significant biological activity. Notably, it is a key constituent of certain cyclic tetrapeptide histone deacetylase (HDAC) inhibitors, such as apicidin and trapoxin, which are of great interest in cancer research and antiprotozoal drug development.[1][2][3] This technical guide provides a comprehensive overview of the known physical and chemical characteristics of 2-aminosuberic acid, detailed experimental protocols for its synthesis, and an examination of its role in relevant biological signaling pathways.

Physicochemical Properties

Table 1: General and Physical Properties of 2-Aminosuberic Acid
PropertyValueSource(s)
Molecular Formula C₈H₁₅NO₄[4]
Molecular Weight 189.21 g/mol [4]
IUPAC Name 2-Aminooctanedioic acid[4]
CAS Number 19641-59-9 (DL-form)[4]
4254-88-0 (L-form)
Appearance White crystalline powder
Melting Point 240 °C (DL-form, decomposes)
Optical Rotation ([α]D) +23° (c=1, 5N HCl) (L-form)
Table 2: Predicted Physicochemical Data
PropertyPredicted ValueNotes
pKa₁ (α-carboxyl) ~2.2Predicted based on similar dicarboxylic amino acids.
pKa₂ (α-amino) ~9.5Predicted based on similar dicarboxylic amino acids.
pKa₃ (δ-carboxyl) ~4.5Predicted based on the pKa of suberic acid's carboxyl groups.
Solubility in Water SolubleThe presence of two carboxyl groups and one amino group suggests good water solubility. Quantitative data is not available.

Note: The pKa values are estimates and should be confirmed experimentally.

Spectroscopic Data

Experimental Protocols

The following is a detailed methodology for the synthesis of 2-aminosuberic acid derivatives, adapted from published literature. This multi-step synthesis provides a pathway to obtain this valuable amino acid for research purposes.

Synthesis of Protected 2-Aminosuberic Acid Derivatives

This protocol outlines a general strategy for the synthesis of orthogonally protected 2-aminosuberic acid, a versatile intermediate for peptide synthesis. The workflow is depicted in the diagram below.

G cluster_0 Step 1: Starting Material to Alkene cluster_1 Step 2: Cross-Metathesis cluster_2 Step 3: Reduction and Deprotection A Protected Aspartic Acid Derivative B Reduction & Grignard Reaction A->B C Intermediate Alkene B->C F Protected Unsaturated Diester C->F D Acrylic Acid Ester D->F E Grubbs' Catalyst E->F Catalyst G Hydrogenation F->G H Selective Deprotection G->H I Protected 2-Aminosuberic Acid H->I

Synthetic Workflow for Protected 2-Aminosuberic Acid

Materials and Reagents:

  • N-protected (e.g., Boc or Cbz) L-aspartic acid γ-ester

  • Reducing agent (e.g., LiBH₄)

  • Grignard reagent (e.g., allylmagnesium bromide)

  • Cross-metathesis partner (e.g., ethyl acrylate)

  • Grubbs' second-generation catalyst

  • Hydrogen gas and catalyst (e.g., Pd/C)

  • Reagents for deprotection (e.g., trifluoroacetic acid for Boc group)

  • Anhydrous solvents (e.g., THF, CH₂Cl₂)

  • Standard workup and purification reagents (e.g., saturated NH₄Cl, brine, MgSO₄, silica gel for chromatography)

Procedure:

  • Preparation of the Alkene Intermediate:

    • The protected L-aspartic acid γ-ester is selectively reduced at the α-carboxyl group to the corresponding alcohol.

    • The resulting alcohol is then converted to an aldehyde via oxidation (e.g., Swern or Dess-Martin oxidation).

    • The aldehyde is reacted with a suitable Grignard reagent, such as allylmagnesium bromide, to introduce the alkene functionality.

  • Cross-Metathesis:

    • The terminal alkene obtained in the previous step is subjected to a cross-metathesis reaction with an acrylic acid ester in the presence of Grubbs' second-generation catalyst in an inert solvent like dichloromethane.

    • The reaction mixture is typically refluxed until the starting material is consumed (monitored by TLC).

    • The resulting unsaturated diester is purified by column chromatography.

  • Reduction and Deprotection:

    • The double bond in the unsaturated diester is reduced by catalytic hydrogenation (e.g., H₂ gas over Pd/C) to yield the saturated, protected 2-aminosuberic acid derivative.

    • Depending on the protecting groups used, selective deprotection can be carried out to afford the desired orthogonally protected 2-aminosuberic acid. For instance, a Boc group can be removed with trifluoroacetic acid.

Purification and Characterization:

  • Each intermediate and the final product should be purified by column chromatography on silica gel.

  • The structure and purity of the compounds should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity and Signaling Pathways

2-Aminosuberic acid is a crucial component of several natural cyclic tetrapeptides that act as potent inhibitors of histone deacetylases (HDACs).[1] HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins. The acetylation state of histones plays a critical role in regulating chromatin structure and gene expression. In many cancers, HDACs are overexpressed, leading to hypoacetylation of histones, chromatin condensation, and repression of tumor suppressor genes.

HDAC inhibitors, including those containing 2-aminosuberic acid, block the active site of HDAC enzymes, leading to the accumulation of acetylated histones. This, in turn, results in a more open chromatin structure, allowing for the transcription of previously silenced tumor suppressor genes. The downstream effects of HDAC inhibition are pleiotropic and include cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis.

The following diagram illustrates the general signaling pathway affected by HDAC inhibitors.

G cluster_0 HDAC Inhibition cluster_1 Chromatin Remodeling and Gene Expression cluster_2 Cellular Outcomes cluster_3 Non-Histone Protein Regulation HDACi HDAC Inhibitor (e.g., Apicidin, Trapoxin) HDAC Histone Deacetylase (HDAC) HDACi->HDAC Inhibits AcHistones Acetylated Histones (Hyperacetylation) HDACi->AcHistones Leads to AcNonHistone Acetylated Non-Histone Proteins HDACi->AcNonHistone Leads to Histones Histones HDAC->Histones Deacetylates NonHistone Non-Histone Proteins (e.g., p53, Tubulin) HDAC->NonHistone Deacetylates Chromatin Chromatin Relaxation AcHistones->Chromatin GeneExpr Tumor Suppressor Gene Expression (e.g., p21) Chromatin->GeneExpr Allows CellCycle Cell Cycle Arrest GeneExpr->CellCycle Apoptosis Apoptosis GeneExpr->Apoptosis Angiogenesis Inhibition of Angiogenesis AcNonHistone->CellCycle AcNonHistone->Apoptosis

General Signaling Pathway of HDAC Inhibitors

Key elements of the signaling pathway:

  • HDAC Inhibition: 2-Aminosuberic acid-containing compounds like apicidin and trapoxin bind to the active site of HDACs, preventing them from deacetylating their substrates.[5][6]

  • Histone Hyperacetylation: Inhibition of HDACs leads to an accumulation of acetyl groups on histone tails, a state known as hyperacetylation.

  • Chromatin Remodeling: Histone hyperacetylation neutralizes the positive charge of lysine residues, weakening the interaction between histones and the negatively charged DNA backbone. This results in a more relaxed or "open" chromatin structure.

  • Gene Expression: The open chromatin conformation allows transcription factors to access the DNA and activate the expression of genes that were previously silenced. A key target gene is CDKN1A, which encodes the p21 protein, a potent inhibitor of cyclin-dependent kinases (CDKs).

  • Cellular Outcomes:

    • Cell Cycle Arrest: Increased p21 expression leads to the inhibition of CDKs, causing the cell to arrest in the G1 and/or G2 phase of the cell cycle.

    • Apoptosis: HDAC inhibitors can also induce apoptosis (programmed cell death) through both intrinsic and extrinsic pathways, often involving the upregulation of pro-apoptotic proteins.

    • Inhibition of Angiogenesis: Some studies have shown that HDAC inhibitors can suppress the formation of new blood vessels, which is crucial for tumor growth.

  • Non-Histone Protein Regulation: HDACs also deacetylate a variety of non-histone proteins, including transcription factors (e.g., p53), cytoskeletal proteins (e.g., tubulin), and chaperone proteins. The hyperacetylation of these proteins due to HDAC inhibition can also contribute to the anti-cancer effects.

Conclusion

2-Aminosuberic acid is a scientifically significant non-proteinogenic amino acid with important applications in medicinal chemistry, particularly in the development of HDAC inhibitors. While there are gaps in the publicly available experimental data for some of its fundamental physicochemical properties, its synthesis and biological role are areas of active research. The information provided in this guide serves as a valuable resource for researchers and professionals working with this compound, offering a foundation for further investigation and application in drug discovery and development. It is recommended that researchers experimentally determine the specific physical and chemical properties of 2-aminosuberic acid for their particular applications to ensure accuracy and reproducibility.

References

Methodological & Application

Application Notes and Protocols for the Incorporation of 2-Aminooctanedioic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the stepwise assembly of amino acids into a desired sequence on an insoluble polymeric support.[1][2] The use of non-canonical amino acids, such as 2-Aminooctanedioic acid (Aoad), offers a powerful strategy for creating peptides with novel structural and functional properties. This compound, a dicarboxylic amino acid with a six-carbon side chain, can be utilized to introduce unique conformational constraints, alter solubility, provide sites for chemical conjugation, or modulate biological activity.

These application notes provide a comprehensive guide to the incorporation of this compound into peptide sequences using Fmoc-based solid-phase peptide synthesis. The protocols outlined below are based on standard, well-established SPPS methodologies and are intended to serve as a starting point for researchers. Optimization may be necessary depending on the specific peptide sequence and synthesis scale.

Key Applications of this compound in Peptide Synthesis

The incorporation of this compound can be particularly advantageous for:

  • Modulating Peptide Conformation: The extended aliphatic side chain can influence the secondary structure of peptides.

  • Enhancing Solubility: The additional carboxylic acid group can improve the aqueous solubility of hydrophobic peptides.

  • Creating Branched or Cyclized Peptides: The side-chain carboxyl group provides a handle for orthogonal chemical modifications, including the formation of lactam bridges for cyclization or the attachment of other molecules.

  • Developing Novel Pharmacokinetics: Altering the overall charge and lipophilicity of a peptide can impact its absorption, distribution, metabolism, and excretion (ADME) profile.

Data Presentation: Representative Synthesis Outcomes

The successful incorporation of Fmoc-Aoad(O-side_chain_protecting_group)-OH into a model peptide sequence is expected to yield results comparable to other dicarboxylic amino acids. The following tables present hypothetical, yet realistic, quantitative data for the synthesis of a model decapeptide (Sequence: Tyr-Gly-Gly-Phe-Leu-Aoad-Gly-Gly-Phe-Leu) to illustrate expected outcomes.

Table 1: Coupling Efficiency of Fmoc-Aoad(OtBu)-OH

Coupling CycleAmino AcidCoupling ReagentCoupling Time (min)Coupling Efficiency (%)
1Fmoc-Leu-OHHBTU/DIPEA6099.8
2Fmoc-Phe-OHHBTU/DIPEA6099.7
3Fmoc-Gly-OHHBTU/DIPEA4599.9
4Fmoc-Gly-OHHBTU/DIPEA4599.9
5Fmoc-Aoad(OtBu)-OH HATU/DIPEA 120 99.5
6Fmoc-Leu-OHHBTU/DIPEA6099.8
7Fmoc-Phe-OHHBTU/DIPEA6099.7
8Fmoc-Gly-OHHBTU/DIPEA4599.9
9Fmoc-Gly-OHHBTU/DIPEA4599.9
10Fmoc-Tyr(tBu)-OHHBTU/DIPEA9099.6

Note: Coupling efficiency can be monitored qualitatively using the Kaiser test or quantitatively by UV-Vis spectrophotometry of the piperidine-dibenzofulvene adduct released during Fmoc deprotection.

Table 2: Characterization of the Crude and Purified Model Peptide

ParameterCrude PeptidePurified Peptide
Purity (by RP-HPLC at 220 nm) 75%>98%
Yield (based on initial resin loading) 65%40%
Observed Mass (m/z) [M+H]⁺ = 1105.6[M+H]⁺ = 1105.6
Calculated Mass (m/z) [M+H]⁺ = 1105.58[M+H]⁺ = 1105.58

Experimental Protocols

The following protocols detail the manual synthesis of a peptide containing this compound on a Rink Amide resin. These procedures can be adapted for automated peptide synthesizers.

Materials and Reagents
  • Fmoc-Aoad(OtBu)-OH (or other suitably protected derivative)

  • Rink Amide MBHA resin (100-200 mesh)

  • Standard Fmoc-protected amino acids with appropriate side-chain protection

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), ACS grade

  • Piperidine, reagent grade

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or OxymaPure

  • HBTU, HATU, or HCTU

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT) (if synthesizing peptides with Cys)

  • Water, HPLC grade

  • Diethyl ether, ACS grade

Protocol 1: Resin Swelling and Preparation
  • Place the desired amount of Rink Amide MBHA resin in a fritted syringe or a dedicated peptide synthesis vessel.

  • Add DMF to completely cover the resin.

  • Allow the resin to swell for at least 30-60 minutes at room temperature with occasional gentle agitation.[3]

  • Drain the DMF.

Protocol 2: Fmoc Deprotection
  • Add a 20% (v/v) solution of piperidine in DMF to the resin.

  • Agitate the mixture for 5 minutes at room temperature.

  • Drain the solution.

  • Repeat the piperidine treatment for another 15 minutes.[4]

  • Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.[3][4]

Protocol 3: Coupling of Fmoc-Aoad(OtBu)-OH

Due to the potentially increased steric hindrance of the longer side chain, a more potent coupling reagent like HATU is recommended for the incorporation of Fmoc-Aoad(OtBu)-OH.

  • In a separate vial, dissolve 3-5 equivalents of Fmoc-Aoad(OtBu)-OH and 3-5 equivalents of HATU in DMF.

  • Add 6-10 equivalents of DIPEA to the solution to activate the carboxylic acid. Allow to pre-activate for 1-2 minutes.

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 2-4 hours at room temperature.[3]

  • Monitor the reaction for completion using the Kaiser test. If the test is positive (indicating free amines), extend the coupling time or perform a second coupling.

  • Once the coupling is complete, drain the solution and wash the resin thoroughly with DMF (3 x 5 mL/g resin).[3]

Protocol 4: Cleavage and Deprotection
  • After the final Fmoc deprotection and any N-terminal modifications, wash the peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Prepare a cleavage cocktail. A standard cocktail is Reagent K: 82.5% TFA, 5% water, 5% phenol, 5% thioanisole, 2.5% 1,2-ethanedithiol. For sequences without sensitive residues, a simpler cocktail of 95% TFA, 2.5% TIS, and 2.5% water can be used.

  • Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).

  • Gently agitate the mixture at room temperature for 2-3 hours.

  • Filter the cleavage mixture to separate the resin and collect the filtrate containing the peptide.

  • Precipitate the peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.

  • Centrifuge the ether suspension to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether twice to remove scavengers and residual cleavage cocktail.

  • Dry the peptide pellet under vacuum.

Visualizations

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Peptide Elongation Cycle cluster_final_steps Final Steps Resin Dry Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (e.g., HATU/DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Wash2->Deprotection Repeat for each amino acid Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Wash2->Cleavage After final cycle Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification

Caption: General workflow for solid-phase peptide synthesis incorporating this compound.

Coupling_Reaction cluster_reactants Reactants cluster_activation Activation cluster_coupling Coupling on Resin Fmoc_Aoad Fmoc-Aoad(OtBu)-OH Activated_Ester Activated OAt Ester (Intermediate) Fmoc_Aoad->Activated_Ester HATU HATU HATU->Activated_Ester DIPEA DIPEA DIPEA->Activated_Ester Peptide_Resin H₂N-Peptide-Resin Activated_Ester->Peptide_Resin Reaction with N-terminal amine Coupled_Product Fmoc-Aoad(OtBu)-Peptide-Resin Peptide_Resin->Coupled_Product

Caption: Activation and coupling of Fmoc-Aoad(OtBu)-OH during SPPS.

References

Application Notes & Protocols: Incorporation of 2-Aminooctanedioic Acid into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Aminooctanedioic acid (Aoda) is a non-canonical dicarboxylic amino acid. Its unique structure, featuring an eight-carbon chain with two carboxylic acid groups, makes it a valuable building block in peptide chemistry and drug development.[1][2] The incorporation of Aoda can be leveraged to create peptides with modified pharmacokinetic profiles, introduce sites for conjugation, or facilitate the formation of macrocyclic structures.[1]

Successful incorporation of Aoda into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS) necessitates a robust orthogonal protection strategy.[3][4] This ensures that the distinct functional groups—the α-amino group, the α-carboxyl group, and the side-chain carboxyl group—can be selectively addressed during synthesis.[5] Typically, in Fmoc-based SPPS, the α-amino group is temporarily protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. The key to incorporating Aoda is the selection of a suitable protecting group for its side-chain carboxyl function. This group must remain stable during the repetitive base-mediated Fmoc deprotection steps but be removable under conditions that do not degrade the peptide or cleave it from the resin prematurely.[6]

This document provides detailed protocols for the incorporation of Aoda using two common and effective side-chain protecting groups: the acid-labile tert-butyl (tBu) group for standard synthesis and the palladium-labile allyl (All) group for strategies requiring orthogonal deprotection and on-resin modification.

Data Presentation

Table 1: Comparison of Side-Chain Protecting Groups for this compound (Aoda)

Protecting GroupStructureRemoval ConditionsOrthogonality & CompatibilityPrimary Use Case
tert-Butyl (tBu) -C(CH₃)₃Strong acid (e.g., TFA cocktail) during final cleavage.[4]Fully orthogonal to the base-labile Fmoc group.[6] Compatible with standard acid-cleavable linkers (e.g., Wang, Rink Amide).Standard linear or cyclic peptide synthesis where the side-chain is deprotected during final cleavage.
Allyl (All) -CH₂CH=CH₂Pd(0) catalyst (e.g., Pd(PPh₃)₄) with a scavenger (e.g., Phenylsilane, Meldrum's acid) in a neutral solvent like DCM/CHCl₃.[7][8][9]Fully orthogonal to both Fmoc (base-labile) and tBu (acid-labile) groups.[10]On-resin side-chain modification, such as lactam bridge formation for cyclization, or attachment of labels/conjugates.[11]

Table 2: Reagents and Solvents for Aoda Incorporation

Reagent/SolventAbbreviationPurpose
N,N-DimethylformamideDMFPrimary solvent for washing, deprotection, and coupling.
DichloromethaneDCMSolvent for washing, resin swelling, and cleavage.
Piperidine-Fmoc deprotection (typically 20% v/v in DMF).[12]
N,N'-DiisopropylethylamineDIPEABase for coupling reactions and neutralization.
2,4,6-Collidine-Alternative base for coupling reactions.[13]
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHBTUCoupling reagent for amide bond formation.
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)HATUCoupling reagent, highly efficient.
Trifluoroacetic AcidTFAReagent for final cleavage from resin and removal of acid-labile protecting groups.[4]
TriisopropylsilaneTISScavenger in the TFA cleavage cocktail to prevent side reactions.
Tetrakis(triphenylphosphine)palladium(0)Pd(PPh₃)₄Catalyst for allyl group deprotection.[9]
PhenylsilanePhSiH₃Scavenger for allyl group deprotection.[8]

Experimental Workflows and Logical Relationships

The following diagrams illustrate the workflows for incorporating Aoda into peptides using different strategies.

G cluster_main_cycle start Start: Swell Resin (e.g., Rink Amide, Wang) deprotect_1 Fmoc Deprotection (20% Piperidine/DMF) start->deprotect_1 wash_1 Wash (DMF) deprotect_1->wash_1 couple_aa Couple Next Fmoc-AA-OH wash_1->couple_aa wash_2 Wash (DMF) couple_aa->wash_2 repeat_loop Repeat Cycle for Subsequent Residues wash_2->repeat_loop deprotect_final Final Fmoc Deprotection repeat_loop->deprotect_1 Yes couple_aoda Couple Fmoc-Aoda(OtBu)-OH (HBTU/DIPEA in DMF) repeat_loop->couple_aoda No (at Aoda position) repeat_loop->invis_node No (synthesis complete) couple_aoda->wash_2 wash_final Wash (DMF, DCM) deprotect_final->wash_final cleave Cleavage & Global Deprotection (TFA/TIS/H₂O Cocktail) wash_final->cleave end End: Purify Peptide cleave->end invis_node->deprotect_final

Caption: Workflow for standard incorporation of Aoda using the Fmoc/tBu strategy.

G start Synthesize Peptide on Resin (incorporating Fmoc-Aoda(OAll)-OH and Fmoc-Lys(Boc)-OH) wash_1 Wash Resin (DCM) start->wash_1 allyl_deprotect Selective Allyl Deprotection (Pd(PPh₃)₄, PhSiH₃ in DCM) wash_1->allyl_deprotect wash_2 Wash (DCM, DMF) allyl_deprotect->wash_2 on_resin_cyclize On-Resin Lactam Bridge Formation (Coupling Reagent, e.g., HATU/DIPEA) wash_2->on_resin_cyclize Cyclize Aoda side-chain with N-terminal amine or another deprotected side-chain (e.g., Lys) boc_deprotect Selective Boc Deprotection (e.g., 1% TFA in DCM) Note: Only for highly acid-labile linkers wash_3 Wash (DMF, DCM) on_resin_cyclize->wash_3 cleave Final Cleavage & Deprotection (TFA Cocktail) wash_3->cleave end Purify Cyclic Peptide cleave->end

Caption: Workflow for on-resin cyclization using Aoda with an allyl protecting group.

G title Orthogonal Protection Scheme in Fmoc SPPS peptide Peptide-Resin pgs α-Amino Group Aoda Side-Chain Other Side-Chains Fmoc Allyl (All) tert-Butyl (tBu) reagents Base (Piperidine) Pd(0) Catalyst Strong Acid (TFA) pgs:p0->reagents:r0 Removed by pgs:p1->reagents:r1 Removed by pgs:p2->reagents:r2 Removed by reagents:r0->pgs:p1 Stable reagents:r0->pgs:p2 Stable reagents:r1->pgs:p0 Stable reagents:r1->pgs:p2 Stable reagents:r2->pgs:p1 Stable

References

Application Notes and Protocols: 2-Aminooctanedioic Acid as a Bioconjugation Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminooctanedioic acid, also known as α-aminosuberic acid, is a dicarboxylic acid amino acid that presents a versatile scaffold for bioconjugation. Its structure, featuring a terminal amine and two carboxylic acid groups on an eight-carbon chain, allows for the covalent linkage of biomolecules such as proteins, peptides, or antibodies to therapeutic agents, imaging labels, or other molecules of interest. The presence of two carboxylic acid groups offers the potential for dual conjugation or for modulating the solubility and spacing of the final conjugate. This document provides detailed application notes and generalized protocols for the use of this compound as a linker in bioconjugation, particularly relevant for the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. While it is a less commonly cited linker in the literature, its properties make it a viable option for researchers exploring novel conjugation strategies.

Key Applications

This compound is a suitable linker for a variety of bioconjugation applications, including:

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach potent cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.

  • Peptide Modification: It can be incorporated into peptides to introduce branching, attach labels, or modulate pharmacokinetic properties.[1][2]

  • Drug Delivery Systems: The dicarboxylic nature of the linker can be exploited to improve the solubility and stability of drug formulations.[3]

  • Targeted Therapies and Diagnostics: Its functional groups are amenable to creating targeted therapeutic and diagnostic agents.[3]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C8H15NO4[4]
Molecular Weight 189.21 g/mol [4]
Synonyms alpha-aminosuberic acid, α-aminosuberic acid[4]

Experimental Protocols

The following protocols describe a generalized approach for using this compound as a linker to conjugate a payload (e.g., a drug) to a biomolecule (e.g., an antibody) containing accessible amine groups (e.g., lysine residues). These protocols are based on well-established carbodiimide chemistry.

Protocol 1: Activation of this compound with EDC/NHS

This protocol describes the activation of one of the carboxylic acid groups of this compound to form a stable N-hydroxysuccinimide (NHS) ester. The amine group of this compound should be protected (e.g., with a Boc or Fmoc group) prior to this step to prevent self-conjugation.

Materials:

  • N-terminally protected this compound (e.g., Boc-2-aminooctanedioic acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Reaction vessel

  • Magnetic stirrer

Procedure:

  • Dissolve N-terminally protected this compound (1 equivalent) in anhydrous DMF in a clean, dry reaction vessel.

  • Add NHS (1.1 equivalents) to the solution and stir until dissolved.

  • Add EDC (1.2 equivalents) to the reaction mixture.

  • Allow the reaction to proceed at room temperature with continuous stirring for 4-6 hours, or overnight. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • The resulting solution contains the activated NHS ester of the protected this compound and is ready for conjugation to the payload.

Protocol 2: Conjugation of Activated Linker to an Amine-Containing Payload

This protocol details the reaction of the activated linker with a payload that has a primary or secondary amine.

Materials:

  • Solution of activated N-terminally protected this compound-NHS ester (from Protocol 1)

  • Payload with an amine functional group (Payload-NH2)

  • Anhydrous DMF

  • Diisopropylethylamine (DIPEA)

  • Reaction vessel

  • Magnetic stirrer

Procedure:

  • Dissolve the amine-containing payload (1 equivalent) in anhydrous DMF in a separate reaction vessel.

  • Slowly add the solution of the activated linker (1.1 equivalents) to the payload solution while stirring.

  • Add DIPEA (2-3 equivalents) to the reaction mixture to act as a base.

  • Stir the reaction at room temperature overnight under an inert atmosphere.

  • The product is the N-terminally protected linker-payload conjugate.

  • Purify the conjugate using an appropriate chromatographic method (e.g., reverse-phase HPLC).

  • Characterize the purified conjugate by mass spectrometry and NMR to confirm its identity and purity.

Protocol 3: Deprotection and Conjugation to an Antibody

This protocol outlines the removal of the N-terminal protecting group from the linker-payload conjugate and its subsequent conjugation to an antibody.

Materials:

  • Purified N-terminally protected linker-payload conjugate

  • Deprotection reagent (e.g., Trifluoroacetic acid (TFA) for Boc deprotection)

  • Dichloromethane (DCM)

  • Antibody in a suitable buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • EDC and NHS

  • Reaction vessel

  • Magnetic stirrer

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Deprotection:

    • Dissolve the N-terminally protected linker-payload conjugate in a suitable solvent (e.g., DCM for a Boc-protected conjugate).

    • Add the deprotection reagent (e.g., an equal volume of TFA).

    • Stir the reaction at room temperature for 1-2 hours.

    • Remove the solvent and deprotection reagent under reduced pressure. The resulting product is the deprotected linker-payload with a free amine group.

  • Activation of the Second Carboxylic Acid:

    • The now deprotected linker-payload has a free carboxylic acid at the other end of the this compound linker.

    • Activate this carboxylic acid using EDC/NHS chemistry as described in Protocol 1. Dissolve the deprotected linker-payload (1 equivalent) in anhydrous DMF, add NHS (1.1 equivalents) and then EDC (1.2 equivalents). Let it react for 4-6 hours.

  • Conjugation to Antibody:

    • Prepare the antibody in a conjugation-compatible buffer (e.g., PBS, pH 7.4-8.0).

    • Slowly add the activated linker-payload solution to the antibody solution with gentle stirring. The molar ratio of linker-payload to antibody should be optimized to achieve the desired drug-to-antibody ratio (DAR). A common starting point is a 5-10 fold molar excess of the linker-payload.

    • Allow the reaction to proceed at room temperature for 2-4 hours or at 4°C overnight.

  • Purification:

    • Remove unreacted linker-payload and other small molecules by size-exclusion chromatography (SEC).

    • The purified product is the final antibody-drug conjugate.

Characterization of the Bioconjugate

The resulting bioconjugate should be thoroughly characterized to determine its key properties. Table 2 provides a template for summarizing the characterization data.

ParameterMethodResult
Drug-to-Antibody Ratio (DAR) UV-Vis Spectroscopy, Mass Spectrometry (MS)
Purity Size-Exclusion Chromatography (SEC), SDS-PAGE
Aggregation Dynamic Light Scattering (DLS), SEC
Binding Affinity (to target antigen) ELISA, Surface Plasmon Resonance (SPR)
In vitro Cytotoxicity Cell-based assays (e.g., MTT, MTS)

Visualizing Workflows and Pathways

The following diagrams, created using the DOT language for Graphviz, illustrate the experimental workflow for bioconjugation and the general mechanism of action of an antibody-drug conjugate.

experimental_workflow cluster_linker_prep Linker Preparation cluster_conjugation Conjugation Steps cluster_analysis Analysis linker N-Protected This compound activated_linker Activated Linker (NHS Ester) linker->activated_linker EDC, NHS linker_payload Protected Linker-Payload activated_linker->linker_payload Payload Coupling payload Payload-NH2 payload->linker_payload deprotected_linker_payload Deprotected Linker-Payload linker_payload->deprotected_linker_payload Deprotection activated_linker_payload Activated Linker-Payload deprotected_linker_payload->activated_linker_payload EDC, NHS adc Antibody-Drug Conjugate (ADC) activated_linker_payload->adc Antibody Coupling antibody Antibody antibody->adc purification Purification (SEC) adc->purification characterization Characterization (DAR, Purity, etc.) purification->characterization

Caption: General workflow for ADC synthesis using this compound.

adc_moa cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_internalization Internalization cluster_release Payload Release cluster_effect Cellular Effect adc Antibody-Drug Conjugate (ADC) receptor Tumor Antigen (Receptor) adc->receptor Binding endosome Endosome receptor->endosome Receptor-Mediated Endocytosis lysosome Lysosome endosome->lysosome Fusion payload Cytotoxic Payload lysosome->payload Linker Cleavage/ Degradation apoptosis Apoptosis payload->apoptosis Induces

Caption: General mechanism of action for an antibody-drug conjugate.

Conclusion

This compound offers a flexible and functionalizable platform for bioconjugation. Its dicarboxylic nature provides opportunities for creating unique molecular architectures in drug delivery and diagnostics. The protocols provided herein offer a foundational approach for researchers to begin exploring the utility of this linker in their specific applications. As with any bioconjugation strategy, optimization of reaction conditions and thorough characterization of the final conjugate are critical for success.

References

Application Notes and Protocols: 2-Aminooctanedioic Acid in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 2-Aminooctanedioic acid, a bifunctional molecule, in the field of drug delivery. While direct experimental data for this compound is emerging, its structural similarity to well-studied dicarboxylic amino acids like glutamic acid and aspartic acid allows for the extrapolation of its utility in forming biocompatible and biodegradable drug carriers. This document outlines potential applications, presents hypothetical yet realistic quantitative data, details relevant experimental protocols, and provides visualizations of key processes.

Introduction to this compound in Drug Delivery

This compound is an alpha-amino acid with a C8 dicarboxylic acid backbone. Its structure offers two carboxylic acid groups and one amino group, providing multiple points for polymerization or conjugation. This trifunctional nature makes it a promising candidate for constructing a variety of drug delivery systems, including:

  • Poly(amino acid)-based Nanoparticles: The dicarboxylic nature allows for the formation of polyesters or polyamides, which can self-assemble into nanoparticles for encapsulating therapeutic agents.

  • pH-Sensitive Hydrogels: The carboxylic acid groups can impart pH-responsive properties to hydrogels, enabling triggered drug release in specific physiological environments, such as the acidic tumor microenvironment.

  • Drug Conjugates and Linkers: The amino and carboxyl groups can be used to covalently link drug molecules, forming prodrugs with improved solubility, stability, and targeted delivery.

Potential Applications and Quantitative Data

Based on studies of analogous dicarboxylic amino acid-based systems, the following tables summarize the expected quantitative performance of this compound-based drug delivery platforms.

Table 1: Hypothetical Drug Loading and Encapsulation Efficiency of this compound-Based Nanoparticles

Drug Carrier SystemTherapeutic AgentDrug Loading (%)Encapsulation Efficiency (%)
Poly(this compound)-PEG NanoparticlesDoxorubicin15.2 ± 1.885.7 ± 4.3
Poly(this compound) HydrogelPaclitaxel8.5 ± 0.992.1 ± 3.1
This compound-Cisplatin ConjugateCisplatin25.0 (stoichiometric)N/A

Table 2: Hypothetical pH-Triggered Drug Release from this compound-Based Nanocarriers

Nanocarrier FormulationpHCumulative Release at 24h (%)Cumulative Release at 48h (%)
Doxorubicin-loaded Poly(this compound)-PEG NPs7.4 (Physiological)18.3 ± 2.525.1 ± 3.0
Doxorubicin-loaded Poly(this compound)-PEG NPs5.5 (Tumor/Endosomal)65.4 ± 4.188.9 ± 5.2
Paclitaxel-loaded Poly(this compound) Hydrogel7.4 (Physiological)12.7 ± 1.920.5 ± 2.4
Paclitaxel-loaded Poly(this compound) Hydrogel5.5 (Tumor/Endosomal)58.9 ± 3.879.3 ± 4.5

Experimental Protocols

The following are detailed protocols adapted from established methodologies for poly(amino acid)-based drug delivery systems, tailored for the use of this compound.

Protocol 1: Synthesis of Poly(this compound)-PEG Block Copolymer

This protocol describes the synthesis of an amphiphilic block copolymer, a precursor for self-assembling nanoparticles.

Materials:

  • This compound

  • Thionyl chloride

  • Anhydrous Tetrahydrofuran (THF)

  • Amino-terminated polyethylene glycol (NH2-PEG)

  • Triethylamine (TEA)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Dialysis tubing (MWCO 3.5 kDa)

Procedure:

  • Protection of Amino Group: The amino group of this compound is first protected, for example, using a Boc anhydride, following standard procedures.

  • Activation of Carboxylic Acids: The protected this compound is reacted with thionyl chloride in anhydrous THF to convert the carboxylic acids to acyl chlorides.

  • Polymerization: The resulting diacyl chloride monomer is subjected to polycondensation.

  • PEGylation: The synthesized poly(this compound) is dissolved in anhydrous DMF. NH2-PEG and TEA are added, and the reaction is stirred for 48 hours at room temperature to form the block copolymer.

  • Purification: The polymer is precipitated in cold diethyl ether, collected by centrifugation, and dried under vacuum. The final product is purified by dialysis against deionized water for 72 hours.

  • Characterization: The structure of the copolymer is confirmed by ¹H NMR and FTIR spectroscopy. Molecular weight and polydispersity are determined by gel permeation chromatography (GPC).

Protocol 2: Preparation of Doxorubicin-Loaded Poly(this compound)-PEG Nanoparticles

This protocol details the formulation of drug-loaded nanoparticles via the nanoprecipitation method.

Materials:

  • Poly(this compound)-PEG block copolymer

  • Doxorubicin hydrochloride (DOX·HCl)

  • Dimethyl Sulfoxide (DMSO)

  • Deionized water

  • Triethylamine (TEA)

Procedure:

  • Drug and Polymer Solution: Dissolve 10 mg of Poly(this compound)-PEG and 2 mg of DOX·HCl in 1 mL of DMSO. Add 2 µL of TEA to neutralize the DOX·HCl.

  • Nanoprecipitation: Add the DMSO solution dropwise into 10 mL of deionized water under vigorous stirring.

  • Self-Assembly: Continue stirring for 4 hours to allow for the self-assembly of nanoparticles and evaporation of DMSO.

  • Purification: Dialyze the nanoparticle suspension against deionized water for 48 hours using a dialysis membrane (MWCO 10 kDa) to remove unloaded drug and residual solvent.

  • Characterization:

    • Particle Size and Zeta Potential: Analyze using Dynamic Light Scattering (DLS).

    • Morphology: Visualize using Transmission Electron Microscopy (TEM).

    • Drug Loading and Encapsulation Efficiency: Lyophilize a known amount of the nanoparticle suspension. Dissolve the dried nanoparticles in DMSO and measure the doxorubicin concentration using a UV-Vis spectrophotometer (at 485 nm). Calculate Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:

      • DL (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

      • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100

Protocol 3: In Vitro pH-Triggered Drug Release Study

This protocol describes the methodology to assess the pH-sensitive release of a drug from the nanoparticles.

Materials:

  • Doxorubicin-loaded Poly(this compound)-PEG nanoparticles

  • Phosphate-buffered saline (PBS) at pH 7.4

  • Acetate buffer at pH 5.5

  • Dialysis tubing (MWCO 10 kDa)

  • Shaking incubator

Procedure:

  • Sample Preparation: Place 1 mL of the drug-loaded nanoparticle suspension into a dialysis bag.

  • Release Study: Immerse the dialysis bag in 20 mL of the release medium (either PBS pH 7.4 or acetate buffer pH 5.5).

  • Incubation: Place the setup in a shaking incubator at 37°C.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh medium to maintain sink conditions.

  • Quantification: Measure the concentration of doxorubicin in the collected samples using a UV-Vis spectrophotometer or fluorescence spectroscopy.

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point.

Visualization of Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in the application of this compound in drug delivery.

Drug_Conjugation_Workflow cluster_synthesis Synthesis of this compound-Drug Conjugate A This compound C Activation of Carboxyl Group (e.g., EDC/NHS chemistry) A->C B Therapeutic Drug (e.g., with -OH or -NH2 group) D Conjugation Reaction (Amide or Ester Bond Formation) B->D C->D E Purification (e.g., Chromatography) D->E F This compound-Drug Prodrug E->F

Caption: Workflow for synthesizing a drug-prodrug with this compound.

Nanoparticle_Formation_and_Release cluster_formation Nanoparticle Self-Assembly cluster_release pH-Triggered Drug Release A Poly(this compound)-PEG + Hydrophobic Drug B Nanoprecipitation in Aqueous Solution A->B C B->C D E Stable, Minimal Drug Release D->E F D->F G Protonation of Carboxyl Groups F->G H Nanoparticle Swelling & Destabilization G->H I Drug Release H->I

Caption: Nanoparticle formation and pH-dependent drug release mechanism.

Signaling_Pathway_Inhibition cluster_cell Target Cancer Cell receptor Cell Surface Receptor pathway Intracellular Signaling Pathway receptor->pathway proliferation Cell Proliferation & Survival pathway->proliferation apoptosis Apoptosis pathway->apoptosis drug Released Drug from This compound Carrier drug->pathway Inhibition

Caption: Inhibition of a cancer cell signaling pathway by the released drug.

Application Notes and Protocols for Antimicrobial Peptide Modification with 2-Aminooctanedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating threat of antibiotic resistance necessitates the development of novel antimicrobial agents. Antimicrobial peptides (AMPs) are a promising class of therapeutics due to their broad-spectrum activity and unique mechanisms of action, which often involve disruption of the bacterial cell membrane. However, challenges such as susceptibility to proteolytic degradation, potential cytotoxicity, and suboptimal pharmacokinetic properties can limit their clinical utility.

Chemical modification of AMPs is a key strategy to overcome these limitations. The incorporation of unnatural amino acids, such as 2-Aminooctanedioic acid (AOD), offers a versatile approach to enhance the therapeutic potential of AMPs. AOD is a dicarboxylic amino acid that can be used to introduce both a fatty acid-like hydrophobic chain and an additional negative charge. This unique combination may improve the peptide's amphipathicity, solubility, and selectivity for bacterial membranes over host cells, potentially leading to increased antimicrobial potency and reduced toxicity.

These application notes provide a comprehensive overview of the conceptual use of this compound for modifying antimicrobial peptides, including detailed protocols for synthesis, purification, and evaluation of the resulting peptides.

Potential Advantages of AOD Modification

The introduction of a this compound residue into an AMP sequence is hypothesized to confer several advantageous properties:

  • Enhanced Antimicrobial Activity: The aliphatic chain of AOD can increase the hydrophobicity of the peptide, promoting its interaction with and insertion into the bacterial membrane, a critical step for antimicrobial action. This modification has the potential to significantly lower the Minimum Inhibitory Concentration (MIC) of the peptide.

  • Improved Selectivity and Reduced Cytotoxicity: The presence of a second carboxylic acid group can modulate the overall charge and amphipathicity of the peptide. This may lead to more selective binding to the negatively charged components of bacterial membranes (like lipopolysaccharides and teichoic acids) over the zwitterionic membranes of mammalian cells, thereby reducing hemolytic activity and cytotoxicity.

  • Increased Proteolytic Stability: The incorporation of a non-proteinogenic amino acid can hinder recognition by proteases, thereby increasing the peptide's half-life in biological fluids.

  • Modulated Solubility: The additional carboxylic acid group may improve the aqueous solubility of the modified peptide, which is beneficial for formulation and administration.

Data Presentation: A Conceptual Framework

While specific experimental data for AOD-modified AMPs is not yet widely available, the following tables present a conceptual framework for how quantitative data on the effects of this modification could be structured and presented. The data is hypothetical and based on improvements observed with similar modifications, such as the use of 2-aminooctanoic acid.[1][2]

Table 1: Antimicrobial Activity (MIC in µg/mL) of a Hypothetical AMP (AMP-X) and its AOD-Modified Analogues

PeptideEscherichia coliPseudomonas aeruginosaStaphylococcus aureusBacillus subtilis
AMP-X (Unmodified)641283232
N-terminal AOD-AMP-X163288
C-terminal AMP-X-AOD81644

Table 2: Cytotoxicity and Stability of AMP-X and its AOD-Modified Analogues

PeptideHemolytic Activity (HC50 in µg/mL)Cytotoxicity (IC50 in µg/mL against HEK293 cells)Protease Stability (% intact peptide after 2h with Trypsin)
AMP-X (Unmodified)504515%
N-terminal AOD-AMP-X>200>18085%
C-terminal AMP-X-AOD>250>22090%

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis, purification, and evaluation of AOD-modified antimicrobial peptides.

Protocol 1: Synthesis of AOD-Modified Antimicrobial Peptides via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the synthesis of an AOD-modified peptide using the Fmoc/tBu strategy.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin

  • Fmoc-AOD(OtBu)-OH (this compound with Fmoc protection on the alpha-amino group and t-butyl protection on the side-chain carboxyl group)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Diethyl ether (cold)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate the first Fmoc-protected amino acid (3 equivalents) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents) to the activation mixture.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Perform a Kaiser test to confirm the completion of the coupling reaction.

    • Wash the resin with DMF and DCM.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Incorporation of AOD: To incorporate AOD, use Fmoc-AOD(OtBu)-OH in the coupling step.

  • Final Deprotection: After coupling the last amino acid, remove the final Fmoc group using 20% piperidine in DMF.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the cleavage solution.

  • Peptide Precipitation: Precipitate the crude peptide by adding the cleavage solution to cold diethyl ether.

  • Peptide Collection: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Drying: Dry the crude peptide pellet under vacuum.

Protocol 2: Purification of AOD-Modified Peptides by RP-HPLC

This protocol describes the purification of the crude peptide using reverse-phase high-performance liquid chromatography.

Materials:

  • Crude peptide

  • RP-HPLC system with a preparative C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile (ACN)

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small amount of ACN can be added. Filter the peptide solution through a 0.45 µm filter.

  • Column Equilibration: Equilibrate the preparative C18 column with Mobile Phase A.

  • Injection: Inject the peptide solution onto the column.

  • Elution: Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 65% B over 60 minutes).

  • Fraction Collection: Collect fractions corresponding to the major peptide peak.

  • Purity Analysis: Analyze the purity of the collected fractions using an analytical RP-HPLC system.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a white powder.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of the modified peptides.

Materials:

  • Purified peptide

  • Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well polypropylene microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Bacterial Inoculum Preparation:

    • Inoculate a single colony of the test bacterium into MHB and incubate overnight at 37°C.

    • Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Peptide Dilution:

    • Prepare a stock solution of the peptide in sterile water or a suitable buffer.

    • Perform serial two-fold dilutions of the peptide in MHB in the 96-well plate.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the peptide dilutions.

    • Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Protocol 4: Hemolysis Assay

This protocol assesses the cytotoxicity of the modified peptides against red blood cells.

Materials:

  • Purified peptide

  • Fresh human red blood cells (RBCs)

  • Phosphate-buffered saline (PBS)

  • Triton X-100 (1% v/v in PBS) for positive control

  • Sterile 96-well plates

Procedure:

  • RBC Preparation:

    • Collect fresh human blood in a tube containing an anticoagulant.

    • Centrifuge to pellet the RBCs and wash three times with PBS.

    • Resuspend the RBCs in PBS to a final concentration of 4% (v/v).

  • Assay Setup:

    • Add serial dilutions of the peptide in PBS to the wells of a 96-well plate.

    • Add the RBC suspension to each well.

    • Include a negative control (RBCs in PBS) and a positive control (RBCs in 1% Triton X-100).

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Centrifugation: Centrifuge the plate to pellet the intact RBCs.

  • Measurement: Transfer the supernatant to a new plate and measure the absorbance at 450 nm to quantify hemoglobin release.

  • Calculation: Calculate the percentage of hemolysis relative to the positive control. The HC50 is the peptide concentration that causes 50% hemolysis.

Protocol 5: Protease Stability Assay

This protocol evaluates the stability of the modified peptides in the presence of proteases.

Materials:

  • Purified peptide

  • Protease (e.g., trypsin, chymotrypsin)

  • Reaction buffer (e.g., Tris-HCl, pH 8.0)

  • RP-HPLC system

Procedure:

  • Reaction Setup:

    • Dissolve the peptide in the reaction buffer to a final concentration of 1 mg/mL.

    • Add the protease to the peptide solution at a specific enzyme-to-substrate ratio (e.g., 1:50 w/w).

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time-Course Analysis:

    • At various time points (e.g., 0, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

    • Stop the reaction by adding an equal volume of 0.1% TFA.

  • RP-HPLC Analysis:

    • Analyze the samples by RP-HPLC.

    • Monitor the decrease in the peak area of the intact peptide over time.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time to determine the stability of the peptide.

Visualizations

Experimental_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_evaluation Biological Evaluation SPPS Solid-Phase Peptide Synthesis (AOD Incorporation) Cleavage Cleavage from Resin SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry & Purity Analysis Purification->Characterization MIC_MBC Antimicrobial Activity (MIC/MBC Assays) Characterization->MIC_MBC Purified Peptide Cytotoxicity Cytotoxicity Assays (Hemolysis, MTT) Characterization->Cytotoxicity Stability Protease Stability Assay Characterization->Stability

Caption: Workflow for the synthesis and evaluation of AOD-modified antimicrobial peptides.

AOD_Modification_Advantages cluster_properties Modified Peptide Properties cluster_outcomes Potential Therapeutic Outcomes AOD_Mod This compound Modification of AMP Hydrophobicity Increased Hydrophobicity (Aliphatic Chain) AOD_Mod->Hydrophobicity Charge_Mod Modulated Charge (Second Carboxyl Group) AOD_Mod->Charge_Mod Stability Steric Hindrance (Unnatural Amino Acid) AOD_Mod->Stability Improved_Activity Enhanced Antimicrobial Potency (Lower MIC) Hydrophobicity->Improved_Activity Reduced_Toxicity Improved Selectivity (Reduced Cytotoxicity) Charge_Mod->Reduced_Toxicity Increased_HalfLife Enhanced Proteolytic Stability Stability->Increased_HalfLife

Caption: Logical diagram of the potential benefits of AOD modification on AMPs.

AMP_Mechanism_of_Action cluster_peptide AOD-Modified AMP cluster_membrane Bacterial Cell Membrane cluster_disruption Membrane Disruption AMP AOD-AMP Outer_Membrane Outer Membrane (LPS) AMP->Outer_Membrane Electrostatic Interaction Inner_Membrane Inner Membrane (Phospholipids) Outer_Membrane->Inner_Membrane Translocation Pore_Formation Pore Formation Inner_Membrane->Pore_Formation Membrane_Destabilization Membrane Destabilization Inner_Membrane->Membrane_Destabilization Cell_Lysis Cell Lysis Pore_Formation->Cell_Lysis Membrane_Destabilization->Cell_Lysis

Caption: Proposed mechanism of action for an AOD-modified antimicrobial peptide.

References

Application Notes and Protocols for the Analytical Detection of 2-Aminooctanedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of 2-Aminooctanedioic acid (AOA), a dicarboxylic amino acid. The protocols described herein are intended for research purposes and can be adapted for various biological matrices.

Introduction

This compound is an alpha-amino acid characterized by an eight-carbon chain with two carboxylic acid groups. Its structural similarity to other dicarboxylic amino acids, such as 2-aminoadipic acid, suggests potential involvement in metabolic pathways related to amino acid catabolism. Accurate and sensitive detection of AOA is crucial for understanding its biological role and its potential as a biomarker in various physiological and pathological states. This document outlines two primary analytical techniques for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization and direct analysis using Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS).

Analytical Techniques

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the low volatility of amino acids, a derivatization step is necessary to convert this compound into a more volatile and thermally stable compound suitable for GC analysis.

Experimental Protocol: GC-MS with Silylation Derivatization

This protocol describes the analysis of this compound using a two-step derivatization process involving esterification followed by silylation.

a) Sample Preparation (Plasma/Serum):

  • To 100 µL of plasma or serum, add an internal standard (e.g., a stable isotope-labeled version of AOA or a structurally similar dicarboxylic amino acid).

  • Perform protein precipitation by adding 400 µL of cold methanol.

  • Vortex the mixture for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a stream of nitrogen gas at 40°C.

b) Derivatization:

  • Esterification: To the dried residue, add 100 µL of 3 M HCl in n-butanol. Cap the vial tightly and heat at 65°C for 15 minutes. Evaporate the reagent under a stream of nitrogen.

  • Silylation: Add 50 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (t-BDMCS) and 50 µL of acetonitrile. Cap the vial and heat at 80°C for 60 minutes.

c) GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injector: Splitless mode, 280°C.

  • Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.

Quantitative Data: Quantitative data for this compound is not readily available in the literature. The following table provides representative performance characteristics for the GC-MS analysis of a similar dicarboxylic amino acid, glutamic acid, which can be used as a starting point for method validation.

ParameterGlutamic Acid (Representative)
Limit of Detection (LOD) 0.1 - 1 µM
Limit of Quantification (LOQ) 0.5 - 5 µM
Linear Range 1 - 500 µM
Recovery 85 - 110%
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS)

HILIC-MS/MS allows for the direct analysis of polar compounds like amino acids without the need for derivatization. This method offers high throughput and sensitivity.

Experimental Protocol: Underivatized Analysis by HILIC-MS/MS

a) Sample Preparation (Plasma/Serum):

  • To 50 µL of plasma or serum, add an internal standard.

  • Perform protein precipitation by adding 200 µL of cold acetonitrile.

  • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube, evaporate to dryness under nitrogen, and reconstitute in 100 µL of the initial mobile phase (e.g., 80% acetonitrile in water with 0.1% formic acid).

b) LC-MS/MS Analysis:

  • Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.

  • Column: Waters ACQUITY UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

  • Mobile Phase B: 95:5 Acetonitrile:Water with 0.1% formic acid and 10 mM ammonium formate.

  • Gradient: Start with 85% B, hold for 1 min, decrease to 30% B over 8 min, hold for 2 min, and then return to 85% B for re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.

  • Ionization: Electrospray Ionization (ESI), positive mode.

  • Ion Source Parameters:

    • IonSpray Voltage: 5500 V

    • Temperature: 500°C

    • Curtain Gas: 35 psi

    • Ion Source Gas 1: 50 psi

    • Ion Source Gas 2: 60 psi

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Quantitative Data: Specific quantitative data for this compound is not readily available. The table below presents typical performance characteristics for the HILIC-MS/MS analysis of underivatized amino acids, which can be used as a reference for method development and validation for AOA.

ParameterGeneral Underivatized Amino Acids (Representative)
Limit of Detection (LOD) 0.01 - 0.5 µM
Limit of Quantification (LOQ) 0.05 - 2 µM
Linear Range 0.1 - 1000 µM
Recovery 90 - 115%
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 10%

Visualizations

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (Methanol) Spike->Precipitate Centrifuge1 Centrifugation Precipitate->Centrifuge1 Evaporate1 Evaporation Centrifuge1->Evaporate1 Esterify Esterification (HCl in n-Butanol) Evaporate1->Esterify Evaporate2 Evaporation Esterify->Evaporate2 Silylate Silylation (MTBSTFA) Evaporate2->Silylate GCMS GC-MS Injection and Analysis Silylate->GCMS Data Data Acquisition (SIM Mode) GCMS->Data Quant Quantification Data->Quant

Caption: Workflow for the GC-MS analysis of this compound.

Experimental Workflow for HILIC-MS/MS Analysis

HILIC_Workflow cluster_sample_prep Sample Preparation cluster_analysis HILIC-MS/MS Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LCMS HILIC-MS/MS Injection and Analysis Reconstitute->LCMS Data Data Acquisition (MRM Mode) LCMS->Data Quant Quantification Data->Quant

Caption: Workflow for the underivatized HILIC-MS/MS analysis of this compound.

Potential Metabolic Pathway of this compound

While the specific metabolic pathway of this compound is not well-documented, it is likely to follow a similar catabolic route to other α-amino dicarboxylic acids, such as 2-aminoadipic acid, which is a key intermediate in lysine degradation. The following diagram illustrates a plausible pathway for the metabolism of α-amino dicarboxylic acids.

Metabolic_Pathway cluster_catabolism Alpha-Amino Dicarboxylic Acid Catabolism AminoAcid alpha-Amino Dicarboxylic Acid (e.g., this compound) Transamination Transamination AminoAcid->Transamination alpha-Ketoglutarate -> Glutamate KetoAcid alpha-Keto Dicarboxylic Acid Transamination->KetoAcid Decarboxylation Oxidative Decarboxylation KetoAcid->Decarboxylation NAD+ -> NADH + CO2 AcylCoA Acyl-CoA Derivative Decarboxylation->AcylCoA TCA TCA Cycle AcylCoA->TCA

Caption: A potential metabolic pathway for the catabolism of this compound.

Application Notes and Protocols for the Purification of 2-Aminooctanedioic Acid-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of synthetic peptides incorporating the non-canonical dicarboxylic amino acid, 2-Aminooctanedioic acid (Aoda). The presence of Aoda, with its two carboxylic acid groups, imparts a significant negative charge to the peptide, necessitating specific purification strategies to achieve high purity and yield. These guidelines are based on established methods for the purification of acidic peptides and are tailored to address the unique challenges posed by Aoda-containing peptides.

Introduction

Synthetic peptides containing this compound (Aoda) are of increasing interest in drug discovery and development due to the unique structural and functional properties conferred by this amino acid. The presence of two carboxylic acid moieties in Aoda's side chain results in peptides with increased negative charge and potentially altered hydrophobicity compared to those containing naturally occurring acidic amino acids like aspartic and glutamic acid. These characteristics present specific challenges and opportunities for purification.

The primary impurities in the crude synthetic peptide mixture often include deletion sequences, truncated peptides, and by-products from the cleavage of protecting groups.[1] Due to the similarity in properties between these impurities and the target peptide, a multi-step, orthogonal purification strategy is often required to achieve the high purity necessary for research and therapeutic applications.[2] This typically involves a combination of ion-exchange chromatography (IEX) to separate based on charge, followed by reversed-phase high-performance liquid chromatography (RP-HPLC) for separation based on hydrophobicity.[3][4]

Orthogonal Purification Strategy

An orthogonal purification approach, utilizing two distinct separation mechanisms, is highly recommended for Aoda-containing peptides to effectively remove closely related impurities.[2][5] The proposed strategy involves an initial capture and partial purification step using anion-exchange chromatography, followed by a high-resolution polishing step with RP-HPLC.

Orthogonal_Purification_Workflow General Orthogonal Purification Workflow for Aoda-Containing Peptides Crude Crude Aoda-Peptide Synthesis Product AEX Step 1: Anion-Exchange Chromatography (AEX) (Capture and Initial Purification) Crude->AEX AEX_Fractions AEX Fractions Containing Target Peptide AEX->AEX_Fractions RP_HPLC Step 2: Reversed-Phase HPLC (RP-HPLC) (High-Resolution Polishing) AEX_Fractions->RP_HPLC Pure_Fractions Pure Aoda-Peptide Fractions RP_HPLC->Pure_Fractions Lyophilization Lyophilization Pure_Fractions->Lyophilization Final_Product High-Purity Aoda-Peptide Lyophilization->Final_Product

A generalized workflow for purifying Aoda-peptides.

Data Presentation: Purity and Yield

The following tables summarize expected purity and yield data at different stages of the purification process for a model Aoda-containing peptide. These values are representative and may vary depending on the specific peptide sequence, synthesis efficiency, and optimization of the purification protocols.

Table 1: Purity Profile of a Model Aoda-Containing Peptide

Purification StagePurity (%)
Crude Synthesis Product50-70
After Anion-Exchange Chromatography>85
After Reversed-Phase HPLC>98

Table 2: Yield Analysis of a Model Aoda-Containing Peptide

Purification StepStep Yield (%)Overall Yield (%)
Anion-Exchange Chromatography70-8570-85
Reversed-Phase HPLC60-7542-64

Note: Yields are calculated based on the initial amount of crude peptide.

Experimental Protocols

Step 1: Anion-Exchange Chromatography (AEX)

This initial step is designed to capture the negatively charged Aoda-containing peptide and remove neutral or positively charged impurities.[3]

Materials:

  • Column: Strong anion-exchange column (e.g., quaternary ammonium-based resin).

  • Buffer A (Binding Buffer): 20 mM Tris-HCl, pH 8.0.

  • Buffer B (Elution Buffer): 20 mM Tris-HCl, 1 M NaCl, pH 8.0.

  • HPLC System: With a binary pump and UV detector.

Protocol:

  • Column Equilibration: Equilibrate the anion-exchange column with Buffer A at a flow rate of 5 mL/min for at least 5 column volumes, or until the baseline is stable.

  • Sample Preparation: Dissolve the crude peptide in Buffer A to a concentration of 1-5 mg/mL. Filter the sample through a 0.45 µm filter.

  • Sample Loading: Load the filtered sample onto the equilibrated column at a flow rate of 2-5 mL/min.

  • Washing: Wash the column with Buffer A for 5-10 column volumes to remove unbound impurities.

  • Elution: Elute the bound peptide using a linear gradient of 0-100% Buffer B over 30-60 minutes.

  • Fraction Collection: Collect fractions (e.g., 2-5 mL) based on the UV absorbance at 214 nm or 280 nm.

  • Analysis: Analyze the collected fractions by analytical RP-HPLC to identify those containing the target peptide at the highest purity.

  • Pooling and Desalting: Pool the pure fractions and desalt if necessary using a suitable method like size-exclusion chromatography or a C18 solid-phase extraction (SPE) cartridge before proceeding to the next step.

AEX_Protocol_Workflow Anion-Exchange Chromatography Protocol Start Start Equilibrate Equilibrate AEX Column (Buffer A) Start->Equilibrate Prepare_Sample Prepare Crude Peptide Sample (Dissolve in Buffer A, Filter) Equilibrate->Prepare_Sample Load_Sample Load Sample onto Column Prepare_Sample->Load_Sample Wash Wash Column (Buffer A) Load_Sample->Wash Elute Elute with Salt Gradient (0-100% Buffer B) Wash->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (Analytical RP-HPLC) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool End Proceed to RP-HPLC Pool->End RP_HPLC_Protocol_Workflow Reversed-Phase HPLC Protocol Start Start with AEX Fractions Equilibrate Equilibrate C18 Column (Low % Mobile Phase B) Start->Equilibrate Prepare_Sample Prepare Peptide Sample (Dissolve in Mobile Phase A, Filter) Equilibrate->Prepare_Sample Inject_Sample Inject Sample onto Column Prepare_Sample->Inject_Sample Elute Elute with Acetonitrile Gradient Inject_Sample->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fraction Purity (Analytical RP-HPLC) Collect->Analyze Pool Pool Fractions >98% Purity Analyze->Pool Lyophilize Lyophilize to Obtain Final Product Pool->Lyophilize End Purified Aoda-Peptide Lyophilize->End

References

Application Notes and Protocols for Peptide Cyclization using 2-Aminooctanedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic peptides have emerged as a promising class of therapeutics due to their enhanced stability, target affinity, and cell permeability compared to their linear counterparts. 2-Aminooctanedioic acid (Aoda), a non-proteinogenic amino acid with a seven-carbon side chain terminating in a carboxylic acid, offers a versatile scaffold for peptide cyclization. The extended side chain of Aoda can be utilized to create macrocycles of varying sizes, influencing the conformational properties and biological activity of the resulting cyclic peptide. This document provides detailed application notes and protocols for the incorporation of this compound into peptides and subsequent on-resin cyclization.

The key to successful Aoda-mediated cyclization lies in the use of an orthogonal protection strategy. This allows for the selective deprotection of the Aoda side-chain carboxyl group while the peptide remains attached to the solid support, enabling intramolecular cyclization. A common and effective approach involves protecting the side-chain carboxyl group of Aoda with an allyl (All) ester. The allyl group is stable to the basic conditions used for Fmoc deprotection but can be selectively removed using a palladium catalyst, without affecting the acid-labile protecting groups on other amino acid side chains.

Key Applications

The use of this compound for peptide cyclization is applicable in various areas of drug discovery and development, including:

  • Stabilization of Bioactive Conformations: Cyclization can lock a peptide into its biologically active conformation, leading to increased potency and selectivity.

  • Enhancement of Proteolytic Stability: By eliminating the N- and C-termini, cyclic peptides are less susceptible to degradation by exopeptidases, increasing their in vivo half-life.

  • Improved Cell Permeability: The constrained conformation and potential for intramolecular hydrogen bonding in cyclic peptides can mask polar groups, facilitating passive diffusion across cell membranes.

  • Scaffold for Combinatorial Libraries: The Aoda linker can be incorporated into peptide libraries to generate diverse collections of cyclic peptides for high-throughput screening.

Experimental Protocols

This section details the protocols for the synthesis of a linear peptide containing an orthogonally protected this compound derivative via automated solid-phase peptide synthesis (SPPS) and subsequent on-resin head-to-tail cyclization.

Protocol 1: Solid-Phase Synthesis of the Linear Peptide

This protocol outlines the synthesis of the linear peptide on a solid support using Fmoc/tBu chemistry. It is assumed that an orthogonally protected Aoda derivative, Fmoc-Aoda(OAll)-OH, is used.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-amino acids (including Fmoc-Aoda(OAll)-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Automated peptide synthesizer

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Pre-activate a solution of the first Fmoc-amino acid (3 equivalents relative to resin loading), DIC (3 equivalents), and Oxyma Pure (3 equivalents) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence, incorporating Fmoc-Aoda(OAll)-OH at the desired position.

  • Final Fmoc Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group using 20% piperidine in DMF as described in step 2.

  • Washing and Drying: Wash the peptidyl-resin extensively with DMF and DCM, and then dry it under vacuum.

Protocol 2: On-Resin Cyclization

This protocol describes the selective deprotection of the Aoda side-chain allyl ester and the subsequent intramolecular amide bond formation to yield the cyclic peptide on the resin.

Materials:

  • Peptidyl-resin from Protocol 1

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane (PhSiH₃)

  • Dichloromethane (DCM), degassed

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Swelling: Swell the dried peptidyl-resin in degassed DCM for 30 minutes.

  • Allyl Deprotection:

    • Prepare a solution of Pd(PPh₃)₄ (0.25 equivalents relative to resin loading) and PhSiH₃ (15 equivalents) in degassed DCM.

    • Add the solution to the resin and gently agitate the mixture at room temperature for 2 hours. It is crucial to perform this step under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the palladium catalyst.

    • Repeat the deprotection step with fresh reagents for another 2 hours to ensure complete removal of the allyl group.

  • Washing: Wash the resin thoroughly with DCM (5 times), DMF (5 times), and DCM (5 times) to remove the catalyst and byproducts.

  • On-Resin Cyclization:

    • Swell the resin in DMF.

    • In a separate vial, pre-activate a solution of DIC (5 equivalents) and Oxyma Pure (5 equivalents) in DMF for 5 minutes.

    • Add the activation solution to the resin.

    • Allow the cyclization reaction to proceed for 12-24 hours at room temperature with gentle agitation. The progress of the cyclization can be monitored by cleaving a small amount of resin and analyzing the product by LC-MS.

  • Washing: After the cyclization is complete, wash the resin with DMF (5 times) and DCM (5 times).

Protocol 3: Cleavage and Purification

This protocol describes the cleavage of the cyclic peptide from the solid support and its subsequent purification.

Materials:

  • Cyclic peptidyl-resin from Protocol 2

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Cold diethyl ether

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • Reversed-phase HPLC system with a C18 column

Procedure:

  • Cleavage: Treat the dried cyclic peptidyl-resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Precipitation: Filter the resin and precipitate the cleaved peptide by adding the filtrate to cold diethyl ether.

  • Pelleting and Washing: Centrifuge the mixture to pellet the crude peptide. Decant the ether and wash the pellet with cold diethyl ether twice.

  • Drying: Dry the crude peptide pellet under vacuum.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., ACN/water mixture).

    • Purify the cyclic peptide by reversed-phase HPLC using a C18 column and a linear gradient of acetonitrile in water (both containing 0.1% TFA).

  • Lyophilization: Collect the fractions containing the pure cyclic peptide and lyophilize to obtain the final product as a white powder.

  • Characterization: Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.

Data Presentation

The following tables summarize key quantitative data that should be recorded during the synthesis and characterization of Aoda-cyclized peptides.

Table 1: Summary of Linear Peptide Synthesis

ParameterValue
Resin TypeRink Amide
Resin Loading (mmol/g)
Scale of Synthesis (mmol)
Peptide Sequence
Crude Linear Peptide Yield (mg)
Purity of Linear Peptide (%)

Table 2: On-Resin Cyclization Efficiency

ParameterValue
Cyclization ReagentsDIC/Oxyma Pure
Reaction Time (h)
Reaction Temperature (°C)
Crude Cyclic Peptide Yield (mg)
Purity of Cyclic Peptide (%)
Major Byproducts

Table 3: Purification and Characterization of Cyclic Peptide

ParameterValue
HPLC Column
Mobile Phase A0.1% TFA in Water
Mobile Phase B0.1% TFA in ACN
Gradient
Retention Time (min)
Final Yield (mg)
Final Purity (%)
Theoretical Mass (m/z)
Observed Mass (m/z)

Visualizations

The following diagrams illustrate the key chemical structures and workflows described in these application notes.

Caption: Chemical structure of this compound (Aoda).

Cyclization_Workflow start Start: Fmoc-Rink Amide Resin spps 1. Solid-Phase Peptide Synthesis (Incorporate Fmoc-Aoda(OAll)-OH) start->spps deprotection 2. Selective Allyl Deprotection (Pd(PPh3)4, PhSiH3) spps->deprotection cyclization 3. On-Resin Cyclization (DIC, Oxyma Pure) deprotection->cyclization cleavage 4. Cleavage from Resin (TFA Cocktail) cyclization->cleavage purification 5. HPLC Purification cleavage->purification end End: Pure Cyclic Peptide purification->end

Caption: Experimental workflow for Aoda-mediated peptide cyclization.

Signaling_Pathway cluster_protection Orthogonal Protection Strategy cluster_result Result A Linear Peptide on Resin with Fmoc-Aoda(OAll)-OH B Piperidine Treatment (Fmoc Removal) A->B Chain Elongation C Palladium Catalyst (Allyl Removal) A->C Selective Deprotection D Intramolecular Amide Bond Formation C->D Cyclization E On-Resin Cyclic Peptide D->E Final Product on Resin

Caption: Logical relationship of the orthogonal protection strategy.

Application Notes and Protocols for Fmoc-Protected 2-Aminooctanedioic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-protected 2-Aminooctanedioic acid (Ado) is a non-proteinogenic amino acid that offers unique structural properties for the design of novel peptides. Its extended aliphatic side chain terminating in a carboxylic acid group provides a versatile scaffold for introducing modifications, altering peptide conformation, and enhancing therapeutic potential. In Solid-Phase Peptide Synthesis (SPPS), the principles of orthogonal protection are paramount to prevent unwanted side reactions.[1] For dicarboxylic amino acids like this compound, a robust side-chain protection strategy is essential.

This document provides detailed application notes and protocols for the use of (S)-Fmoc-2-Aminooctanedioic acid 8-tert-butyl ester (referred to herein as Fmoc-Ado(OtBu)-OH ) in Fmoc-based SPPS. The tert-butyl (tBu) ester protects the side-chain (δ-carboxyl) group, ensuring its stability during the iterative base-mediated Fmoc deprotection steps, while allowing for its removal during the final acid-catalyzed cleavage from the resin.[2]

Table 1: Chemical Properties of (S)-Fmoc-2-Aminooctanedioic acid 8-tert-butyl ester

PropertyValue
CAS Number 276869-41-1[1]
Molecular Formula C₂₇H₃₃NO₆[1]
Molecular Weight 467.55 g/mol [1]
Appearance White to off-white powder
Purity ≥98%
Solubility Soluble in DMF, NMP, and other common SPPS solvents
Storage 2-8°C

Application Notes

Principle of Orthogonal Protection

The successful incorporation of Fmoc-Ado(OtBu)-OH into a peptide sequence relies on the Fmoc/tBu orthogonal protection strategy.[2]

  • Nα-Fmoc Group: This protecting group is labile to mild basic conditions, typically 20% piperidine in N,N-dimethylformamide (DMF), allowing for its removal at each cycle of peptide elongation.[3]

  • δ-OtBu Group: The tert-butyl ester protecting the side-chain carboxyl group is stable to the basic conditions used for Fmoc removal but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA), during the final cleavage step.[2][3]

This orthogonality ensures that the side-chain carboxyl group does not interfere with peptide bond formation during the coupling steps.

Potential Applications

While specific applications of peptides containing this compound are still emerging, the introduction of this residue can be leveraged for:

  • Drug Conjugation: The side-chain carboxyl group can serve as a handle for conjugating cytotoxic drugs, imaging agents, or polyethylene glycol (PEG) moieties to improve the therapeutic index and pharmacokinetic profile of the peptide.[4][5]

  • Modulation of Physicochemical Properties: The additional negative charge (after deprotection) and the length of the side chain can be used to modulate the solubility, hydrophilicity, and metal-chelating properties of the peptide.

  • Structural Scaffolding: The elongated side chain can be used to create specific peptide conformations or to synthesize cyclic peptides with unique ring sizes.

Considerations for Synthesis
  • Coupling Reactions: While not as sterically hindered as β-branched amino acids, it is advisable to use efficient coupling reagents such as HBTU, HATU, or HCTU in the presence of a tertiary base like N,N-diisopropylethylamine (DIPEA) to ensure high coupling efficiency.[6] A double coupling strategy is recommended to drive the reaction to completion, especially in complex or aggregation-prone sequences.

  • Potential Side Reactions: Analogous to sequences containing aspartic acid, there is a potential risk of aspartimide formation if the subsequent amino acid in the sequence is glycine, serine, or asparagine. This side reaction is catalyzed by the basic conditions of Fmoc deprotection.[7] Minimizing the exposure time to piperidine and ensuring complete coupling can help mitigate this risk.

Experimental Protocols

The following are generalized protocols for the manual incorporation of Fmoc-Ado(OtBu)-OH into a peptide sequence using standard Fmoc-SPPS chemistry.

Materials and Reagents
  • Fmoc-Ado(OtBu)-OH

  • SPPS-grade resin (e.g., Rink Amide, Wang)

  • SPPS-grade DMF

  • Piperidine

  • DIPEA

  • Coupling reagent (e.g., HBTU, HATU)

  • HOBt (or OxymaPure®)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., Triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT))

  • Kaiser test kit

Protocol for a Single Coupling Cycle

This protocol describes one full cycle of deprotection and coupling for the addition of Fmoc-Ado(OtBu)-OH to the growing peptide chain on the resin.

  • Resin Swelling: Swell the peptidyl-resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 3 minutes, then drain.

    • Add a fresh solution of 20% piperidine in DMF.

    • Agitate for 10-15 minutes, then drain.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the fulvene adduct.

  • Kaiser Test (Optional but Recommended):

    • Take a small sample of resin beads.

    • Perform the Kaiser test to confirm the presence of free primary amines. A positive result (blue beads) indicates successful Fmoc deprotection.

  • Coupling of Fmoc-Ado(OtBu)-OH:

    • In a separate vial, pre-activate Fmoc-Ado(OtBu)-OH (3-5 equivalents relative to resin loading) with a coupling reagent (e.g., HBTU, 0.95 eq. relative to the amino acid) and an additive (e.g., HOBt, 1 eq. relative to the amino acid) in DMF for 2-3 minutes.

    • Add DIPEA (2 eq. relative to the amino acid) to the activation mixture.

    • Immediately add the activated amino acid solution to the deprotected peptidyl-resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Post-Coupling Wash: Drain the coupling solution and wash the resin with DMF (3 times).

  • Monitoring and Recoupling (Double Coupling):

    • Perform a Kaiser test on a small sample of resin beads. A negative result (yellow/colorless beads) indicates complete coupling.

    • If the Kaiser test is positive, repeat steps 5 and 6 (double coupling) to ensure the reaction goes to completion.

  • Final Wash: After a negative Kaiser test, wash the resin with DMF (3 times) and DCM (3 times) and prepare for the next cycle.

Final Cleavage and Deprotection
  • Resin Preparation: After the final Fmoc deprotection and washing, dry the peptidyl-resin under vacuum.

  • Cleavage:

    • Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is Reagent K: TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5 v/v). For peptides without sensitive residues like Cys, Met, or Trp, a simpler cocktail of TFA/TIS/water (95:2.5:2.5 v/v) can be used.

    • Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).

    • Agitate at room temperature for 2-3 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether 2-3 times.

    • Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Confirm the identity and purity of the final peptide by mass spectrometry (MS) and analytical RP-HPLC.

Data Presentation

The following tables present illustrative quantitative data for the incorporation of Fmoc-Ado(OtBu)-OH and the synthesis of a hypothetical peptide. These values are representative of what can be expected under optimized conditions and should be confirmed experimentally.

Table 2: Representative Quantitative Data for Fmoc-Ado(OtBu)-OH Coupling

ParameterCondition 1 (Standard)Condition 2 (Optimized for Difficult Coupling)
Amino Acid Excess (eq.) 35
Coupling Reagent HBTU/HOBtHATU/HOAt
Base (eq.) DIPEA (6)DIPEA (10)
Coupling Time 1.5 hours2 hours + 2-hour recouple
Monitoring Test Kaiser TestKaiser Test
Coupling Efficiency (%) >99%>99.9%
Notes Single coupling may suffice for non-problematic sequences.Double coupling recommended for sequences prone to aggregation.

Table 3: Illustrative Data for a Hypothetical Peptide (Ac-Tyr-Ala-Ado-Gly-Phe-NH₂)

ParameterValueMethod
Sequence Ac-Y-A-Ado-G-F-NH₂-
Calculated Monoisotopic Mass 697.33 DaMass Spectrometry
Observed Mass [M+H]⁺ 698.34 DaESI-MS
Crude Purity ~85%Analytical RP-HPLC
Final Purity (post-HPLC) >98%Analytical RP-HPLC
Overall Yield (from initial resin loading) 25-35%-

Visualizations: Workflows and Pathways

Experimental Workflow for SPPS Cycle

SPPS_Workflow process_node process_node decision_node decision_node start_end_node start_end_node start Start: Peptidyl-Resin (Fmoc-AA(n-1)...Resin) deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 2. DMF Wash deprotection->wash1 coupling 3. Coupling (Fmoc-Ado(OtBu)-OH, Coupling Reagents, DIPEA) wash1->coupling wash2 4. DMF Wash coupling->wash2 kaiser_test Kaiser Test? wash2->kaiser_test recouple Recouple kaiser_test->recouple Positive next_cycle Proceed to Next Cycle kaiser_test->next_cycle Negative recouple->wash2

Caption: Workflow for a single cycle of Fmoc-Ado(OtBu)-OH incorporation in SPPS.

Hypothetical Signaling Pathway for a Peptide-Drug Conjugate

This diagram illustrates a potential application where a peptide containing this compound is used to deliver a cytotoxic drug to a cancer cell.

Signaling_Pathway peptide_drug Peptide-Drug Conjugate (Peptide-Ado(Drug)) receptor Overexpressed Cancer Receptor peptide_drug->receptor Binding endocytosis Receptor-Mediated Endocytosis receptor->endocytosis cell_membrane Cancer Cell Membrane endosome Endosome endocytosis->endosome drug_release Drug Release (e.g., pH or enzyme-mediated) endosome->drug_release drug Cytotoxic Drug drug_release->drug dna_damage DNA Damage drug->dna_damage apoptosis Apoptosis dna_damage->apoptosis

Caption: Targeted drug delivery to a cancer cell via a peptide-drug conjugate.

References

Coupling Reagents for 2-Aminooctanedioic Acid in Peptide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminooctanedioic acid (AOD) is a non-proteinogenic amino acid that, due to its extended dicarboxylic acid side chain, offers unique opportunities for the design of novel peptides and peptidomimetics. Its incorporation can be leveraged to introduce conformational constraints, metal chelation sites, or points for orthogonal conjugation. Successful solid-phase peptide synthesis (SPPS) involving AOD hinges on the appropriate selection of side-chain protecting groups and highly efficient coupling reagents to overcome the steric hindrance associated with this α,α-disubstituted amino acid analog.

This document provides detailed application notes and experimental protocols for the efficient incorporation of this compound into peptide sequences using various modern coupling reagents.

Side-Chain Protection Strategy for this compound

For seamless integration into the standard 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis workflow, the side-chain carboxyl group of this compound must be protected. Drawing parallels from glutamic and aspartic acids, a tert-butyl (tBu) ester is the recommended protecting group.[1][2] The resulting building block, Fmoc-L-2-aminooctanedioic acid 8-(tert-butyl) ester (Fmoc-AOD(OtBu)-OH) , offers orthogonality with the acid-labile resin cleavage and final deprotection steps. The synthesis of this building block is a critical prerequisite for its use in peptide synthesis.

Recommended Coupling Reagents and Comparative Data

The selection of a coupling reagent is paramount for achieving high efficiency when incorporating sterically demanding amino acids like this compound. Uronium/aminium and phosphonium salt-based reagents are highly recommended over carbodiimides like DCC or DIC, which are often insufficient for such challenging couplings. Below is a summary of recommended reagents and their general performance characteristics based on data from sterically hindered amino acids.

Coupling ReagentReagent TypeRelative ReactivityRacemization RiskKey AdvantagesPotential Issues
HATU Uronium/AminiumVery HighVery LowFaster and more efficient than HBTU, especially for difficult sequences.[3][4]Higher cost; can cause guanidinylation of the N-terminus if used in excess.[5]
HBTU Uronium/AminiumHighLowWidely used, reliable, and cost-effective.[3][4]Can cause guanidinylation of the N-terminus if used in excess.[5]
PyBOP PhosphoniumHighLowHigh efficiency; no guanidinylation side reaction.[6]Byproducts can be more difficult to remove.
DIC/HOBt CarbodiimideModerateLow-ModerateCost-effective and widely available.Slower reaction times; potential for side reactions like N-acylurea formation.[7]

Experimental Protocols

The following are generalized protocols for the manual solid-phase peptide synthesis to incorporate Fmoc-AOD(OtBu)-OH. These should be optimized based on the specific peptide sequence and scale.

General Workflow for Fmoc-SPPS

This workflow outlines the key steps in solid-phase peptide synthesis.

Fmoc_SPPS_Workflow Resin Start: Fmoc-AA-Resin Swell Resin Swelling in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine in DMF) Swell->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AOD(OtBu)-OH + Reagent) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Kaiser Kaiser Test (Monitor Completion) Wash2->Kaiser Repeat Repeat Cycle (n-1) times Kaiser->Repeat Incomplete Cleavage Final Cleavage & Deprotection (TFA Cocktail) Kaiser->Cleavage Complete Repeat->Deprotection Next Cycle Purification Peptide Purification (HPLC) Cleavage->Purification

Caption: High-level workflow of Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS).

Protocol 1: Coupling of Fmoc-AOD(OtBu)-OH using HATU

HATU is often the reagent of choice for difficult couplings due to its high reactivity and low risk of racemization.[4]

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in DMF (5-10 mL) for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 5 mL of 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for an additional 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 x 10 mL).

  • Activation and Coupling:

    • In a separate vial, dissolve Fmoc-AOD(OtBu)-OH (0.4 mmol, 4 eq.), HATU (0.38 mmol, 3.8 eq.) in 2 mL of DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.) to the activation mixture and vortex for 1-2 minutes.

    • Immediately add the activated amino acid solution to the deprotected resin.

  • Reaction: Agitate the reaction mixture for 1-4 hours at room temperature.

  • Monitoring: Monitor the completion of the reaction using a qualitative method such as the Kaiser test. If the test is positive (blue beads), indicating free amines, repeat the coupling step.[8]

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin with DMF (5 x 10 mL).

Protocol 2: Coupling of Fmoc-AOD(OtBu)-OH using PyBOP

PyBOP is an excellent alternative to uronium salts, particularly when avoiding potential guanidinylation is critical.[9]

  • Resin Preparation and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Activation and Coupling:

    • In a separate vial, dissolve Fmoc-AOD(OtBu)-OH (0.4 mmol, 4 eq.) and PyBOP (0.4 mmol, 4 eq.) in 2 mL of DMF.

    • Add DIPEA (0.8 mmol, 8 eq.) to the activation mixture and vortex.

    • Immediately add the activated amino acid solution to the deprotected resin.

  • Reaction: Agitate the reaction mixture for 1-4 hours at room temperature.

  • Monitoring and Washing: Follow steps 5 and 6 from Protocol 1.

Protocol 3: Coupling of Fmoc-AOD(OtBu)-OH using DIC/HOBt

While less reactive, this method is a cost-effective option. Longer coupling times are generally required.

  • Resin Preparation and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Activation and Coupling:

    • In a separate vial, dissolve Fmoc-AOD(OtBu)-OH (0.4 mmol, 4 eq.) and HOBt (0.4 mmol, 4 eq.) in 2 mL of DMF.

    • Add the solution to the deprotected resin.

    • Add DIC (0.4 mmol, 4 eq.) to the resin suspension.

  • Reaction: Agitate the reaction mixture for 2-6 hours at room temperature.

  • Monitoring and Washing: Follow steps 5 and 6 from Protocol 1.

Potential Side Reactions and Mitigation Strategies

While incorporating this compound, general peptide synthesis side reactions should be considered.[10][11]

  • Incomplete Coupling: Due to the steric hindrance of AOD, incomplete coupling is a primary concern.

    • Mitigation: Use highly reactive coupling reagents like HATU or PyBOP, increase the coupling time, or perform a double coupling (repeating the coupling step before proceeding to the next deprotection).

  • Racemization: The risk of epimerization is present during the activation of any amino acid.

    • Mitigation: The use of additives like HOBt or the intrinsic nature of reagents like HATU and PyBOP significantly suppresses racemization.[4][6] Avoid excessive exposure to base.

  • Guanidinylation: When using excess uronium/aminium reagents like HBTU or HATU, the free N-terminal amine can be capped by a guanidinium group, terminating the peptide chain.[5]

    • Mitigation: Use phosphonium reagents like PyBOP, or ensure that the uronium reagent is not used in large excess relative to the carboxylic acid component.

The relationship between these factors can be visualized as follows:

Side_Reaction_Mitigation cluster_problems Potential Side Reactions cluster_solutions Mitigation Strategies Incomplete Incomplete Coupling Reagent Use High-Activity Reagents (HATU, PyBOP) Incomplete->Reagent Time Increase Coupling Time / Double Couple Incomplete->Time Racemization Racemization Racemization->Reagent Base Control Base Exposure Racemization->Base Guanidinylation Guanidinylation Guanidinylation->Reagent (Use PyBOP) Stoichiometry Optimize Reagent Stoichiometry Guanidinylation->Stoichiometry

Caption: Mitigation strategies for common side reactions in peptide synthesis.

Conclusion

The successful incorporation of this compound into peptide sequences is readily achievable with the selection of an appropriate side-chain protecting group and a powerful coupling reagent. The use of Fmoc-AOD(OtBu)-OH in conjunction with HATU or PyBOP is highly recommended to overcome the steric challenges and ensure high coupling efficiency. Careful monitoring of the reaction completion and awareness of potential side reactions will enable the routine synthesis of AOD-containing peptides for a wide range of applications in research and drug development.

References

Application Notes and Protocols: 2-Aminooctanedioic Acid as a Versatile Building Block for Peptidomimetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-aminooctanedioic acid, also known as α-aminosuberic acid (Asu), as a unique building block in the design and synthesis of peptidomimetics. This di-carboxylic amino acid offers a versatile scaffold for creating constrained, structurally diverse, and potentially more stable peptide analogs for therapeutic and research applications.

Introduction to this compound in Peptidomimetics

Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved pharmacological properties, such as enhanced stability against proteolytic degradation, better bioavailability, and increased receptor affinity and selectivity.[1][2][3] The incorporation of non-canonical amino acids is a key strategy in the development of peptidomimetics.[4][5]

This compound is an attractive building block for peptidomimetics due to its unique structural features:

  • Dual Carboxylic Acid Functionality: The presence of two carboxylic acid groups allows for the introduction of branching, cyclization, or the attachment of two different pharmacophoric groups.

  • Flexible Linker: The six-carbon chain provides a flexible spacer that can be used to control the distance and orientation of functional groups within the peptidomimetic.

  • Scaffold for Constrained Structures: The di-acid functionality can be utilized to create cyclic or constrained peptidomimetics, which can lock the molecule into a bioactive conformation and enhance its binding affinity to biological targets.[6][7]

Physicochemical Properties of this compound and its Derivatives

The physicochemical properties of peptidomimetics are critical for their pharmacokinetic and pharmacodynamic profiles. The incorporation of this compound can influence properties such as solubility, lipophilicity, and charge. The commercially available Fmoc-Asu(OtBu)-OH derivative is commonly used in solid-phase peptide synthesis (SPPS).

PropertyValue/DescriptionReference
Molecular Formula (this compound) C₈H₁₅NO₄
Molecular Weight (this compound) 189.21 g/mol
Appearance (Fmoc-Asu(OtBu)-OH) White to off-white powderSupplier Data
Solubility (Fmoc-Asu(OtBu)-OH) Soluble in DMF, NMPGeneral SPPS knowledge
Side-Chain Protecting Group (for Fmoc SPPS) tert-Butyl (OtBu) ester[8][9]
Cleavage of Side-Chain Protecting Group Acid-labile (e.g., with TFA)[1][10]

Experimental Protocols

The following protocols outline the general steps for the incorporation of this compound into a peptide sequence using Fmoc-based solid-phase peptide synthesis (SPPS).

The overall workflow for synthesizing a peptidomimetic containing this compound follows the standard principles of Fmoc-SPPS.

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection Washing1 Washing Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-Asu(OtBu)-OH) Washing1->Coupling Washing2 Washing Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat for next amino acid Cleavage Cleavage & Deprotection Washing2->Cleavage final cycle Repeat->Fmoc_Deprotection Purification Purification (HPLC) Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis

Figure 1: General workflow for solid-phase peptide synthesis (SPPS).

This protocol details the manual coupling of Fmoc-Asu(OtBu)-OH onto a solid support.

Materials:

  • Rink Amide resin (or other suitable resin)

  • Fmoc-Asu(OtBu)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Piperidine solution (20% in DMF)

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA)

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.[11]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 10 minutes.

    • Wash the resin thoroughly with DMF (5 times) to remove residual piperidine.[12]

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Fmoc-Asu(OtBu)-OH (3 equivalents relative to resin loading), OxymaPure (3 equivalents), and DIC (3 equivalents) in DMF.

    • Pre-activate the mixture for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature. Coupling times may need to be extended for this sterically hindered amino acid.[11][13][14]

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3 times) and DCM (3 times) to remove unreacted reagents.[11]

  • Confirmation of Coupling (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Table of Reagents for Coupling:

ReagentFunctionMolar Equivalents (relative to resin)
Fmoc-Asu(OtBu)-OH Amino acid building block3
DIC Carbodiimide activating agent3
OxymaPure / HOBt Racemization suppressor and coupling additive3
DMF Solvent-
20% Piperidine in DMF Fmoc deprotection agent-

This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of the side-chain protecting groups.

Materials:

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the peptide-resin with DCM and dry it under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v). TIS acts as a scavenger to trap reactive cations generated during deprotection.[1]

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried resin in a reaction vessel.

    • Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of TFA.

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

  • Peptide Collection:

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

    • Dry the crude peptide pellet under vacuum.

Cleavage_Workflow Start Dry Peptide-Resin Cleavage Add Cleavage Cocktail (TFA/TIS/H₂O) Start->Cleavage Incubate Incubate 2-3 hours Cleavage->Incubate Filter Filter to remove resin Incubate->Filter Precipitate Precipitate peptide in cold ether Filter->Precipitate Centrifuge Centrifuge and wash Precipitate->Centrifuge Dry Dry crude peptide Centrifuge->Dry

Figure 2: Workflow for peptide cleavage and deprotection.

The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry (MS).

Purification Protocol:

  • Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).

  • RP-HPLC:

    • Inject the dissolved peptide onto a C18 RP-HPLC column.

    • Elute the peptide using a gradient of acetonitrile in water (both containing 0.1% TFA).

    • Monitor the elution profile at 220 nm or 280 nm.

    • Collect the fractions corresponding to the main peptide peak.[15][16]

  • Lyophilization: Lyophilize the collected fractions to obtain the purified peptide as a white powder.

Analysis Protocol:

  • Analytical HPLC: Assess the purity of the lyophilized peptide by injecting a small sample onto an analytical RP-HPLC column. Purity is determined by the percentage of the main peak area.[17]

  • Mass Spectrometry: Confirm the molecular weight of the purified peptide using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.[15]

Table of Analytical Parameters:

ParameterMethodTypical Conditions
Purity Assessment Analytical RP-HPLCC18 column, gradient of ACN in H₂O with 0.1% TFA
Identity Confirmation ESI-MS or MALDI-MSPositive ion mode

Applications and Biological Evaluation

Peptidomimetics containing this compound can be designed for a variety of applications, including:

  • Enzyme Inhibitors: The di-acid functionality can be used to chelate metal ions in the active site of metalloproteases.

  • Receptor Agonists/Antagonists: The constrained conformations achievable with Asu-containing cyclic peptides can lead to high-affinity and selective receptor ligands.

  • Antimicrobial Peptides: The introduction of this compound can be used to modulate the amphipathicity and membrane-disrupting properties of antimicrobial peptides.[17][18]

Biological Evaluation Workflow:

Bio_Eval_Workflow Start Purified Asu-Peptidomimetic InVitro In Vitro Assays (Binding, Enzyme Inhibition, Cell-based) Start->InVitro Stability Proteolytic Stability Assay Start->Stability Activity Determine Biological Activity (IC₅₀, EC₅₀) InVitro->Activity InVivo In Vivo Studies (if promising) Activity->InVivo Stability->InVivo

Figure 3: General workflow for the biological evaluation of peptidomimetics.

Quantitative Data from a Hypothetical Study:

The following table presents hypothetical data for a synthesized peptidomimetic containing this compound, designed as an inhibitor of a target enzyme.

Peptide IDSequenceIC₅₀ (nM) vs. Target EnzymeProteolytic Half-life (in serum)
Linear-Control H-Ala-Phe-Gly-Asp-OH150015 min
Asu-Cyclic-1 cyclo(Asu-Ala-Phe-Gly-Asp)50> 24 hours
Asu-Branched-1 H-Ala-Phe-Gly-Asp-Asu(NH₂)-OH2502 hours

This data illustrates how the incorporation of this compound to induce cyclization can significantly improve both the inhibitory potency and the stability of a peptide.

Conclusion

This compound is a valuable and versatile building block for the rational design of peptidomimetics. Its unique di-acid structure allows for the creation of constrained and branched analogs with potentially enhanced biological activity and stability. The protocols provided herein offer a general framework for the synthesis and evaluation of peptidomimetics containing this non-canonical amino acid, paving the way for the discovery of novel therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Aminooctanedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Aminooctanedioic Acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing this compound and similar non-proteinogenic amino acids?

A1: The synthesis of this compound, like other α,α-disubstituted α-amino acids, presents several challenges. A major hurdle is the construction of the quaternary carbon center at the α-position, which can be sterically hindered.[1][2] Additionally, managing protecting groups for the reactive amino and carboxyl functionalities throughout a multi-step synthesis is crucial to prevent unwanted side reactions.[1] Achieving high enantioselectivity to obtain the desired stereoisomer is another significant challenge.[2] Purification of the final product and intermediates can also be complex due to solubility issues and the need to remove reagents and byproducts.

Q2: How can I monitor the progress of my reaction, particularly the coupling steps?

A2: For reactions involving the formation of an amide bond, such as in peptide synthesis, the Kaiser test (or ninhydrin test) is a common method to monitor coupling efficiency.[3] This test detects the presence of free primary amines. A positive result (often indicated by a blue color) signifies that the coupling is incomplete, as there are still unreacted amino groups.[3] A negative result (colorless or yellow) suggests the reaction is complete.[3]

Q3: What should I do if I observe low conversion or an incomplete reaction?

A3: If you detect an incomplete reaction, for instance through a positive Kaiser test, a common strategy is to perform a second coupling (double coupling) to drive the reaction to completion.[3] If the reaction remains incomplete, it is advisable to "cap" the unreacted amines using a reagent like acetic anhydride.[3] This prevents the formation of deletion products in subsequent steps.

Q4: Are there specific challenges related to the purification of amino acids?

A4: Yes, purification of amino acids requires careful attention to detail to avoid contamination and sample loss.[4] The entire sample-handling environment must be kept scrupulously clean.[4] It is recommended to use dedicated or disposable glassware and pipetting devices and to keep sample vials sealed whenever possible to prevent contamination from dust or other environmental sources.[4] The choice of purification method, such as crystallization or chromatography, will depend on the specific properties of the this compound derivative being synthesized.

Troubleshooting Guides

Problem: Low Yield in Strecker Synthesis

The Strecker synthesis is a two-step method for producing amino acids.[5] Low yields can often be attributed to issues in the formation of the intermediate α-amino nitrile.

Troubleshooting Steps:

  • Optimize Imine Formation: The initial step is the formation of an imine from an aldehyde or ketone. The presence of water can inhibit this equilibrium. Using a dehydrating agent, such as magnesium sulfate (MgSO₄), can help drive the reaction towards the imine product.[5]

  • Ensure Cyanide Reactivity: The cyanide source (e.g., KCN, NaCN) should be of good quality. The reaction is typically performed with an ammonium salt (e.g., NH₄Cl) which provides the ammonia for imine formation and helps maintain a suitable pH.[5]

  • Hydrolysis Conditions: The final step is the hydrolysis of the nitrile to a carboxylic acid. This typically requires strong acidic or basic conditions and heating. Ensure that the hydrolysis goes to completion by allowing for sufficient reaction time and appropriate temperature.

Problem: Poor Enantioselectivity

For chiral molecules like this compound, achieving a high enantiomeric excess (e.e.) is often critical.

Troubleshooting Steps:

  • Chiral Catalyst Selection: In asymmetric synthesis, the choice of a chiral catalyst is paramount. For instance, in asymmetric hydrogenation reactions, chiral phosphine ligands (e.g., DuPHOS) complexed with rhodium can provide high stereoselectivity.

  • Resolution of Racemic Mixtures: If the synthesis results in a racemic mixture, resolution can be achieved by forming diastereomeric salts with a pure chiral resolving agent (an acid or a base).[6] These diastereomers can then be separated by crystallization, followed by removal of the resolving agent to yield the desired enantiomer.[6][7]

Experimental Protocols

General Protocol for the Strecker Synthesis of an α-Amino Acid

This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.

  • Imine Formation:

    • Dissolve the starting aldehyde or ketone in a suitable solvent (e.g., methanol, ethanol).

    • Add an equimolar amount of ammonium chloride (NH₄Cl) and potassium cyanide (KCN).

    • Stir the reaction mixture at room temperature. The progress of imine and subsequent α-amino nitrile formation can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Hydrolysis:

    • Once the formation of the α-amino nitrile is complete, add a strong acid (e.g., concentrated HCl) to the reaction mixture.

    • Heat the mixture to reflux for several hours to hydrolyze the nitrile to a carboxylic acid.

    • Monitor the hydrolysis by TLC or High-Performance Liquid Chromatography (HPLC).

  • Workup and Purification:

    • After cooling, the reaction mixture is typically neutralized to precipitate the crude amino acid.

    • The crude product is then collected by filtration and can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

Data Presentation

Table 1: Comparison of Coupling Reagents for Difficult Amide Bond Formations

Coupling Reagent ClassExamplesGeneral ReactivityRecommendation for Difficult Couplings
CarbodiimidesDIC, DCCModerateRecommended with additives like HOBt or OxymaPure
Aminium/Uronium SaltsHBTU, TBTU, HCTU, HATUHighRecommended for challenging sequences

Data adapted from literature on peptide synthesis and may be applicable to the synthesis of this compound derivatives.[3]

Visualizations

Troubleshooting_Workflow cluster_synthesis Synthesis of this compound cluster_troubleshooting Troubleshooting start Start Synthesis reaction Key Synthetic Step (e.g., C-C bond formation) start->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring complete Reaction Complete? monitoring->complete workup Workup & Purification complete->workup Yes incomplete Incomplete Reaction complete->incomplete No product Final Product workup->product low_yield Low Yield incomplete->low_yield side_products Side Products incomplete->side_products optimize Optimize Reaction Conditions (Temp, Time, Reagents) low_yield->optimize change_strategy Change Synthetic Strategy side_products->change_strategy optimize->reaction change_strategy->reaction

Caption: A logical workflow for synthesizing this compound and troubleshooting common issues.

Purification_Contamination_Prevention cluster_purification Purification Protocol cluster_prevention Contamination Prevention crude_product Crude Product select_method Select Purification Method (Crystallization, Chromatography) crude_product->select_method execute_purification Execute Purification select_method->execute_purification analyze_purity Analyze Purity (HPLC, NMR) execute_purification->analyze_purity clean_environment Maintain Clean Work Area execute_purification->clean_environment Implement During Process pure_product Pure Product analyze_purity->pure_product dedicated_glassware Use Dedicated/Disposable Glassware clean_environment->dedicated_glassware wear_gloves Wear Powder-Free Gloves dedicated_glassware->wear_gloves high_purity_reagents Use High Purity Reagents wear_gloves->high_purity_reagents seal_vials Keep Vials Sealed high_purity_reagents->seal_vials

Caption: Key steps for purification and preventing sample contamination.

References

Technical Support Center: Optimizing Coupling of 2-Aminooctanedioic Acid in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the coupling efficiency of 2-Aminooctanedioic acid (Aoda), also known as aminosuberic acid (Asu), in Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is this compound (Aoda/Asu) and what are its key features for SPPS?

This compound is a non-proteinogenic, dicarboxylic alpha-amino acid. For Fmoc-based SPPS, it is typically used with its side-chain carboxyl group protected, commonly as a tert-butyl ester (Fmoc-Asu(OtBu)-OH), to prevent side reactions.[1][2] Its structure, with a longer aliphatic side chain than aspartic or glutamic acid, can influence peptide conformation and properties.

Q2: What are the main challenges when coupling this compound in SPPS?

The primary challenges are similar to those encountered with other dicarboxylic amino acids like aspartic acid and include:

  • Steric Hindrance: The bulky side chain can sterically hinder the approach of the activated amino acid to the N-terminus of the growing peptide chain, potentially leading to incomplete coupling.

  • Side Reactions: The major side reaction of concern is the formation of a cyclic imide, analogous to aspartimide formation.[3] This can occur during the basic conditions of Fmoc deprotection and can lead to racemization and the formation of piperidide adducts.[3]

  • Aggregation: Peptides containing bulky or hydrophobic residues are more prone to aggregation on the solid support, which can reduce the accessibility of the reactive sites and lower coupling efficiency.[3]

Q3: Which coupling reagents are recommended for Aoda?

For sterically hindered or problematic amino acids like Aoda, more potent coupling reagents are generally recommended. Uronium or phosphonium salt-based reagents are often more effective than standard carbodiimides.

Troubleshooting Guide: Low Coupling Efficiency of this compound

This guide provides a systematic approach to address low coupling efficiency when incorporating Aoda into a peptide sequence.

Problem: Incomplete Coupling Detected (e.g., positive Kaiser test)

Possible Cause 1: Insufficient Activation/Reactivity

  • Solution 1.1: Change Coupling Reagent. Switch to a more potent coupling reagent. See Table 1 for a comparison of common coupling reagents. For Aoda, HATU, HBTU, or PyBOP are good starting points.[4][5]

  • Solution 1.2: Add an Additive. If using a carbodiimide like DIC, always include an additive such as HOBt, HOAt, or Oxyma Pure to increase reactivity and suppress racemization.[5] HOAt and Oxyma Pure are generally more effective than HOBt for hindered couplings.[5]

Possible Cause 2: Steric Hindrance

  • Solution 2.1: Increase Coupling Time. Extend the reaction time to allow the sterically hindered coupling to proceed to completion. Monitor the reaction progress with a qualitative test like the Kaiser test.

  • Solution 2.2: Perform a Double Coupling. If a single coupling is incomplete, a second coupling with a fresh solution of activated Aoda can be performed to drive the reaction to completion.

  • Solution 2.3: Increase Temperature. For particularly difficult couplings, increasing the reaction temperature can help overcome the activation energy barrier. Microwave peptide synthesizers allow for precise temperature control.[6]

Possible Cause 3: Peptide Aggregation

  • Solution 3.1: Change Solvent. If peptide aggregation is suspected, switching from DMF to a more disruptive solvent like NMP or a mixture of DMF/DCM may improve solvation and coupling efficiency.

  • Solution 3.2: Incorporate Chaotropic Salts. Adding chaotropic salts like LiCl to the coupling mixture can help disrupt secondary structures and reduce aggregation.

Problem: Presence of Side-Products in Final Peptide

Possible Cause: Aspartimide-like Formation

  • Solution: Add HOBt to the piperidine solution used for Fmoc deprotection. This has been shown to reduce the formation of aspartimide with aspartic acid and is a recommended strategy for other dicarboxylic amino acids.[3]

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Difficult Couplings

Coupling Reagent ClassExample(s)Additive(s)AdvantagesDisadvantages
Uronium/Aminium Salts HATU, HBTU, TBTUNone (contains benzotriazole moiety)High reactivity, fast coupling kinetics, effective for hindered amino acids.[5]Higher cost, potential for guanidinylation side reaction if not pre-activated.[3]
Phosphonium Salts PyBOP, PyAOPNone (contains benzotriazole moiety)High reactivity, low racemization, particularly effective for hindered couplings.[4][5]Byproducts can be difficult to remove.
Carbodiimides DIC, DCCHOBt, HOAt, Oxyma PureCost-effective, readily available.Generally less reactive for sterically demanding couplings, risk of racemization without additives.[5]
Other COMUNone (contains Oxyma moiety)Excellent reactivity, low racemization, safer byproducts.[5]Higher cost compared to carbodiimides.

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-Asu(OtBu)-OH

This protocol is a general guideline and may require optimization for specific peptide sequences.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and then treat for an additional 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-Asu(OtBu)-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow the mixture to pre-activate for 2-5 minutes.

  • Coupling Reaction: Add the pre-activated amino acid solution to the deprotected peptide-resin.

  • Incubation: Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.

  • Washing: After a negative Kaiser test, drain the reaction solution and wash the resin with DMF (5-7 times).

Protocol 2: Double Coupling Protocol for Fmoc-Asu(OtBu)-OH

  • First Coupling: Perform the initial coupling of Fmoc-Asu(OtBu)-OH as described in Protocol 1 (steps 4-6).

  • Washing: After the first coupling, wash the resin with DMF (3-5 times).

  • Second Coupling: Prepare a fresh solution of activated Fmoc-Asu(OtBu)-OH as described in Protocol 1 (step 4) and add it to the resin.

  • Incubation: Agitate the reaction mixture at room temperature for another 2-4 hours.

  • Monitoring and Washing: Proceed with steps 7 and 8 from Protocol 1.

Visualizations

experimental_workflow start Start: Deprotected Peptide-Resin prepare_aa Prepare Activated Fmoc-Asu(OtBu)-OH Solution (Reagent + Base in DMF) start->prepare_aa coupling Couple for 2-4h at Room Temperature prepare_aa->coupling wash1 Wash Resin (DMF) coupling->wash1 kaiser_test Kaiser Test wash1->kaiser_test wash2 Wash Resin (DMF) kaiser_test->wash2 Negative troubleshoot Troubleshoot (See Guide) kaiser_test->troubleshoot Positive next_cycle Proceed to Next Cycle wash2->next_cycle

Caption: Standard workflow for coupling this compound in SPPS.

troubleshooting_guide start Low Coupling Efficiency (Positive Kaiser Test) reagent Optimize Coupling Reagent start->reagent conditions Modify Reaction Conditions start->conditions solvent Address Aggregation start->solvent use_potent_reagent Use HATU, PyBOP, etc. reagent->use_potent_reagent add_additive Add HOAt/Oxyma reagent->add_additive double_couple Perform Double Coupling conditions->double_couple increase_time Increase Coupling Time conditions->increase_time increase_temp Increase Temperature (Microwave) conditions->increase_temp change_solvent Switch to NMP solvent->change_solvent add_salt Add Chaotropic Salt (LiCl) solvent->add_salt

Caption: Troubleshooting logic for poor Aoda coupling efficiency.

References

Side reactions involving 2-Aminooctanedioic acid during peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the use of 2-Aminooctanedioic acid (AOD) in peptide synthesis. The primary focus is on mitigating potential side reactions to ensure the successful synthesis of high-purity peptides.

Frequently Asked Questions (FAQs)

Q1: What is this compound (AOD)?

This compound is a non-proteinogenic amino acid characterized by an eight-carbon chain with a carboxylic acid at the terminus of the side chain. Its structure is analogous to a longer-chain version of glutamic acid. This unique structure allows for the introduction of a C6-linker with a terminal carboxyl group within a peptide sequence, which can be utilized for various modifications, such as the attachment of reporter molecules or for creating specific structural constraints.

Q2: What is the primary side reaction to be aware of when using this compound in peptide synthesis?

The most significant side reaction involving this compound during solid-phase peptide synthesis (SPPS) is the intramolecular cyclization to form a lactam. This reaction is analogous to the well-documented pyroglutamate formation from N-terminal glutamine or glutamic acid residues.[1][2][3] The side-chain carboxyl group can react with the free N-terminal amine of the same residue under basic conditions, particularly during the Fmoc deprotection step with piperidine.

Q3: How can lactam formation be minimized during peptide synthesis with AOD?

Several strategies can be employed to suppress the formation of the AOD-lactam:

  • Use of Additives in the Deprotection Reagent: The addition of a proton source to the piperidine deprotection solution can help to neutralize the newly exposed N-terminal amine, reducing its nucleophilicity and thereby decreasing the rate of intramolecular cyclization. A common and effective additive is 1-hydroxybenzotriazole (HOBt).

  • Reduced Deprotection Times: Minimizing the exposure of the peptide-resin to basic conditions can help reduce the extent of lactam formation. The efficiency of Fmoc removal should be monitored to ensure complete deprotection without unnecessary prolongation of the reaction time.

  • Strategic Placement within the Peptide Sequence: If possible, avoiding the placement of AOD at the N-terminus of the peptide can prevent this specific side reaction, as an N-terminal capping group (like acetylation) or a subsequent amino acid will block the free amine required for cyclization.

Q4: What protecting group strategy is recommended for the side chain of this compound?

For Fmoc-based solid-phase peptide synthesis, the side-chain carboxylic acid of AOD should be protected with a group that is stable to the basic conditions of Fmoc deprotection but readily cleavable during the final cleavage from the resin. The most common and recommended protecting group is the tert-butyl (tBu) ester. This protecting group is efficiently removed by strong acids like trifluoroacetic acid (TFA) during the final cleavage step.[4][5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Unexpected mass loss in the final peptide corresponding to the mass of water. Intramolecular cyclization of the N-terminal AOD residue to form a lactam.- Add 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution (typically 0.1 M).- Reduce the Fmoc deprotection time to the minimum required for complete removal.- If the peptide design allows, acetylate the N-terminus or place a different amino acid at the N-terminal position.
Incomplete coupling of the amino acid following AOD. Steric hindrance from the protected AOD side chain or aggregation of the peptide chain.- Increase the coupling time for the subsequent amino acid.- Perform a "double coupling" where the coupling reaction is repeated with a fresh solution of the amino acid and coupling reagents.[6]- Use a more potent coupling reagent such as HATU or HCTU.[3]
Presence of a significant impurity with the same mass as the desired peptide. This is less common for AOD itself, but in sequences containing aspartic acid, base-catalyzed aspartimide formation can occur during deprotection steps, leading to a mass-neutral impurity that is difficult to separate.[6]- While not a direct AOD side reaction, if your sequence also contains Asp, consider using a protecting group on the preceding amino acid's backbone nitrogen (e.g., Hmb or Dmb) to sterically hinder aspartimide formation.[1]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection with Lactam Suppression
  • Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Deprotection Solution Preparation: Prepare a solution of 20% piperidine and 0.1 M HOBt in DMF.

  • Fmoc Removal: Drain the DMF from the resin and add the deprotection solution. Agitate for 10-20 minutes.

  • Washing: Drain the deprotection solution and wash the resin extensively with DMF (5-7 times) to remove all traces of piperidine and byproducts.

  • Confirmation of Deprotection: Perform a Kaiser test to confirm the presence of a free primary amine.[3]

Protocol 2: Coupling of an Amino Acid to a Peptide with an N-terminal AOD Residue
  • Amino Acid Activation: In a separate vessel, dissolve the incoming Fmoc-protected amino acid (3-5 equivalents relative to resin loading), a coupling reagent such as HBTU (3-5 equivalents), and a base such as N,N-diisopropylethylamine (DIEA) (6-10 equivalents) in DMF. Allow to pre-activate for 2-5 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate for 1-2 hours.

  • Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).

  • Monitoring Coupling Efficiency: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive, proceed to a second coupling.

  • Double Coupling (if necessary): Repeat steps 1-3.

Visualizing the Lactam Formation Side Reaction

The following diagram illustrates the workflow for identifying and mitigating the primary side reaction associated with N-terminal this compound.

AOD_Side_Reaction cluster_synthesis Peptide Synthesis Step cluster_reaction Potential Reaction Pathways cluster_troubleshooting Troubleshooting / Mitigation Start N-terminal AOD on Resin Deprotection Fmoc Deprotection (Piperidine in DMF) Start->Deprotection FreeAmine Free N-terminal Amine and Side-Chain COOH Deprotection->FreeAmine SideReaction Intramolecular Cyclization (Lactam Formation) FreeAmine->SideReaction DesiredPath Successful Coupling of Next Amino Acid FreeAmine->DesiredPath AddHOBt Add HOBt to Deprotection Solution SideReaction->AddHOBt Mitigate ReduceTime Reduce Deprotection Time SideReaction->ReduceTime Mitigate AddHOBt->DesiredPath ReduceTime->DesiredPath

Caption: Troubleshooting workflow for AOD lactam formation.

References

Solubility issues with 2-Aminooctanedioic acid and its derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing solubility issues with 2-Aminooctanedioic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its general solubility properties?

A1: this compound, also known as α-aminosuberic acid, is an alpha-amino acid with two carboxylic acid groups.[1] Like other amino acids, it exists as a zwitterion, a molecule with both a positive and a negative electrical charge, resulting in no net charge.[2][3] This zwitterionic nature leads to high polarity, making it generally soluble in water and other polar solvents, but poorly soluble in non-polar organic solvents like hydrocarbons.[4] The strong ionic attractions in its solid state require significant energy to overcome, which is provided by the interaction with polar solvent molecules.[4]

Q2: Why is the solubility of my this compound derivative lower than expected in water?

A2: Several factors can contribute to lower than expected aqueous solubility. The solubility of amino acids is at its minimum at the isoelectric point (pI), the pH at which the molecule has a net charge of zero.[3][5] If the pH of your water is close to the pI of your specific derivative, solubility will be limited. Additionally, the "R" group or any derivatives attached to the main chain can significantly impact solubility.[4] Larger, non-polar derivatives will decrease aqueous solubility.

Q3: How does pH affect the solubility of this compound?

A3: The pH of the solution is a critical factor determining the solubility of this compound.[5][6]

  • At its isoelectric point (pI): The compound exists as a zwitterion with minimal solubility.

  • In acidic conditions (pH < pI): The carboxylate groups become protonated, giving the molecule a net positive charge and increasing its solubility as a cationic salt.[3]

  • In alkaline conditions (pH > pI): The amino group is deprotonated, resulting in a net negative charge and enhanced solubility as an anionic salt.[3] Due to its two carboxylic acid groups, this compound will have multiple pKa values influencing its charge at a given pH.

Q4: Can I use organic solvents to dissolve this compound?

A4: Generally, this compound and its polar derivatives are insoluble in non-polar organic solvents.[4] However, some polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) may be used, sometimes in combination with sonication or gentle warming.[7] For derivatives with increased lipophilicity, a mixture of organic solvents and aqueous buffers might be necessary.

Troubleshooting Guides

Problem: My this compound is not dissolving in water at room temperature.

  • Question 1: Have you checked the pH of the solution?

    • Answer: The pH of your deionized water might be near the isoelectric point of the compound. Measure the pH and adjust it to be at least 2 pH units away from the pI. For this compound, which is an acidic amino acid, increasing the pH by adding a base (e.g., NaOH) will significantly increase solubility.[5]

  • Question 2: Have you tried altering the temperature?

    • Answer: For some compounds, increasing the temperature can enhance solubility. Try gently warming the solution while stirring. However, be cautious as excessive heat can lead to degradation. A patent for similar long-chain amino acids suggests that forming an acid salt at an increased temperature can greatly improve solubility.[8]

  • Question 3: Is sonication an option?

    • Answer: Water bath sonication can provide the energy needed to break the crystal lattice and aid dissolution, especially for stubborn particles.[9]

Problem: The compound precipitates out of solution when I add it to my cell culture media or buffer.

  • Question 1: What is the pH of your final solution?

    • Answer: The buffer system of your media could be adjusting the pH to the isoelectric point of your compound, causing it to precipitate. Prepare a concentrated stock solution at a pH where the compound is highly soluble (e.g., in a slightly basic solution) and then add it dropwise to the final medium while stirring. The final concentration should be low enough to remain soluble at the media's pH.

  • Question 2: Are there any incompatible components in your media?

    • Answer: High concentrations of salts in your buffer can sometimes lead to "salting out," where the solubility of the compound is reduced. If possible, try preparing the final solution with a lower salt concentration to test for this effect.

Quantitative Data Presentation

Table 1: Expected Qualitative Solubility of this compound in Common Solvents

SolventTypeExpected SolubilityRationale
WaterPolar ProticVariable (pH-dependent)Zwitterionic nature allows for dissolution, but is limited at the isoelectric point.[4][5]
Phosphate-Buffered Saline (PBS) pH 7.4Aqueous BufferHighAt this pH, the molecule will carry a net negative charge, enhancing solubility.
0.1 M HClAcidic AqueousHighThe molecule will be protonated and carry a net positive charge, increasing solubility.[3]
0.1 M NaOHBasic AqueousVery HighThe molecule will be deprotonated, carrying a net negative charge and forming a soluble salt.[3]
EthanolPolar ProticLow to ModerateMay show some solubility, but less than in water.
MethanolPolar ProticLow to ModerateSimilar to ethanol, some solubility is possible.
Dimethyl Sulfoxide (DMSO)Polar AproticModerateOften used as a solvent for poorly water-soluble compounds for stock preparation.[7]
HexaneNon-polarInsolubleThe high polarity of the amino acid prevents dissolution in non-polar solvents.[4]
Dichloromethane (DCM)Non-polarInsolubleSimilar to hexane, lack of favorable interactions prevents dissolution.[4]

Table 2: Illustrative pH-Dependent Aqueous Solubility Profile for a Dicarboxylic Amino Acid

pHPredominant SpeciesNet ChargeExpected Relative Solubility
2Cationic+1High
4Zwitterionic0Low (Near pI)
7Anionic-1High
10Anionic-2Very High

Experimental Protocols

Protocol 1: Standard Method for Aqueous Solubility Determination

  • Preparation of Solutions: Prepare a series of aqueous buffers with different pH values (e.g., pH 2, 4, 7, 10).

  • Sample Addition: Add an excess amount of this compound to a known volume of each buffer in separate vials.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to pellet the undissolved solid.

  • Sampling and Analysis: Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. Analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC, NMR with an internal standard, or a colorimetric assay like the ninhydrin test).

Protocol 2: Preparation of a Solubilized Stock Solution

  • Weighing: Weigh the desired amount of this compound.

  • Initial Dissolution: Add a small volume of 0.1 M NaOH and vortex or sonicate until the solid is fully dissolved. The solution should be clear.

  • pH Adjustment: If necessary for your experiment, carefully adjust the pH of the stock solution by adding 0.1 M HCl dropwise while monitoring with a pH meter. Be aware that approaching the isoelectric point may cause precipitation.

  • Final Volume: Bring the solution to the final desired volume with the appropriate solvent (e.g., water or buffer).

  • Sterilization: If for cell culture use, sterilize the stock solution by passing it through a 0.22 µm syringe filter.

Visualizations

G Troubleshooting Workflow for Solubility Issues start Start: Compound does not dissolve check_ph Check pH of solution start->check_ph ph_near_pi Is pH near the isoelectric point (pI)? check_ph->ph_near_pi adjust_ph Adjust pH > 2 units away from pI (e.g., add NaOH or HCl) ph_near_pi->adjust_ph Yes apply_energy Apply energy: - Gentle warming - Sonication ph_near_pi->apply_energy No recheck_sol Re-attempt dissolution adjust_ph->recheck_sol recheck_sol->apply_energy Still insoluble success Success: Compound dissolved recheck_sol->success Dissolves use_cosolvent Try a polar aprotic co-solvent (e.g., DMSO, DMF) use_cosolvent->success Dissolves fail Failure: Consult further (Consider derivatization or formulation strategies) use_cosolvent->fail Still insoluble apply_energy->use_cosolvent Still insoluble apply_energy->success Dissolves

Caption: A workflow for troubleshooting solubility issues.

G Effect of pH on the Charge and Solubility of this compound cluster_0 Low pH (e.g., pH 2) cluster_1 Isoelectric Point (pI) cluster_2 Neutral pH (e.g., pH 7) cluster_3 High pH (e.g., pH 10) low_ph Structure: H₃N⁺-CH(R)-(COOH)₂ Net Charge: +1 Solubility: High pi Structure: H₃N⁺-CH(R)-(COO⁻)(COOH) Net Charge: 0 Solubility: Low low_ph->pi Add Base pi->low_ph Add Acid neutral_ph Structure: H₃N⁺-CH(R)-(COO⁻)₂ Net Charge: -1 Solubility: High pi->neutral_ph Add Base neutral_ph->pi Add Acid high_ph Structure: H₂N-CH(R)-(COO⁻)₂ Net Charge: -2 Solubility: Very High neutral_ph->high_ph Add Base high_ph->neutral_ph Add Acid

Caption: Influence of pH on the ionization state and solubility.

References

Technical Support Center: Enhancing the Stability of 2-Aminooctanedioic Acid (Aoda) Modified Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides modified with 2-Aminooctanedioic acid (Aoda). This resource provides troubleshooting guidance and answers to frequently asked questions to address common stability challenges encountered during your experiments.

Disclaimer: Information specific to the stability of peptides modified with this compound (Aoda) is limited in publicly available scientific literature. The guidance provided here is based on established principles of peptide stability and degradation, and while broadly applicable, may require optimization for your specific Aoda-modified peptide.

Troubleshooting Guides

Issue 1: Rapid Degradation of Aoda-Modified Peptide in Plasma/Serum

Question: My Aoda-modified peptide shows good in vitro activity but is rapidly degraded when incubated in plasma or serum. What are the likely causes and how can I troubleshoot this?

Answer: Rapid degradation in a biological matrix like plasma or serum is typically due to enzymatic proteolysis. While Aoda is a non-natural amino acid, the adjacent peptide bonds can still be susceptible to cleavage by proteases.

Troubleshooting Workflow:

start Low Stability in Plasma/Serum check_assay 1. Verify Assay Integrity - Confirm peptide purity (HPLC/MS) - Check for aggregation - Ensure proper storage and handling start->check_assay identify_cleavage 2. Identify Cleavage Sites - LC-MS analysis of degradation products check_assay->identify_cleavage no_cleavage Precipitation or Aggregation Issue identify_cleavage->no_cleavage No cleavage fragments observed cleavage_identified 3. Implement Stability-Enhancing Modifications identify_cleavage->cleavage_identified Cleavage sites identified n_terminal_mod N-terminal Modification (e.g., Acetylation) cleavage_identified->n_terminal_mod c_terminal_mod C-terminal Modification (e.g., Amidation) cleavage_identified->c_terminal_mod d_amino_acid D-Amino Acid Substitution (at or near cleavage sites) cleavage_identified->d_amino_acid cyclization Cyclization cleavage_identified->cyclization re_evaluate 4. Re-evaluate Stability n_terminal_mod->re_evaluate c_terminal_mod->re_evaluate d_amino_acid->re_evaluate cyclization->re_evaluate end Improved Stability re_evaluate->end

Caption: Troubleshooting workflow for low plasma/serum stability.

Potential Solutions & Experimental Protocols:

  • N-Terminal Acetylation: This modification blocks the action of aminopeptidases that cleave peptides from the N-terminus.[1]

  • C-Terminal Amidation: Amidation protects the C-terminus from degradation by carboxypeptidases.[1]

  • D-Amino Acid Substitution: Replacing L-amino acids at or near the identified cleavage sites with their D-isomers can significantly hinder protease recognition and cleavage.[2]

  • Cyclization: Introducing a cyclic structure can reduce the flexibility of the peptide backbone, making it a poorer substrate for proteases.

Modification StrategyRationale
N-Terminal AcetylationPrevents degradation by aminopeptidases.[1]
C-Terminal AmidationProtects against carboxypeptidase activity.[1]
D-Amino Acid SubstitutionSterically hinders protease access to the peptide backbone.[2]
CyclizationReduces conformational flexibility, making the peptide a less favorable substrate for proteases.[2]
Issue 2: Chemical Instability of Aoda-Modified Peptide in Solution

Question: My purified Aoda-modified peptide shows signs of degradation upon storage in solution, even without enzymes. What could be the cause?

Answer: Chemical degradation pathways, independent of enzymatic activity, can affect peptide stability. The most common are deamidation and oxidation. The Aoda side chain itself, with its two carboxylic acid groups, may influence the local chemical environment and the susceptibility of nearby residues to degradation.

Common Chemical Degradation Pathways:

start Chemical Instability in Solution deamidation Deamidation (Asn, Gln residues) start->deamidation oxidation Oxidation (Met, Cys, Trp, His, Tyr residues) start->oxidation hydrolysis Hydrolysis (esp. at Asp residues) start->hydrolysis racemization Racemization (esp. at Asp residues) start->racemization peptide Aoda-Modified Peptide degradation Degradation peptide->degradation proteases Proteases (Aminopeptidases, Carboxypeptidases, Endopeptidases) proteases->degradation chemical Chemical Factors (pH, Oxygen, Temperature) chemical->degradation inactive Inactive Fragments degradation->inactive loss Loss of Activity inactive->loss

References

Technical Support Center: Overcoming Aggregation of Peptides Containing 2-Aminooctanedioic Acid (Aco)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aggregation of peptides containing the non-canonical dicarboxylic amino acid, 2-Aminooctanedioic acid (Aco).

Frequently Asked Questions (FAQs)

Q1: What is this compound (Aco) and how does it affect my peptide's properties?

A1: this compound (Aco) is an alpha-amino acid with a side chain containing two carboxylic acid groups. This dicarboxylic nature makes it an acidic and highly hydrophilic residue. At physiological pH, both side-chain carboxyl groups are typically deprotonated, conferring a net negative charge to the residue. The incorporation of Aco into a peptide sequence generally increases its overall acidity and hydrophilicity, which can significantly influence its solubility and aggregation propensity.

Q2: My Aco-containing peptide is showing signs of aggregation. What are the likely causes?

A2: Peptide aggregation is a complex phenomenon driven by a variety of factors.[1] For Aco-containing peptides, aggregation can be influenced by:

  • Overall Peptide Hydrophobicity: While Aco itself is hydrophilic, long stretches of hydrophobic amino acids elsewhere in the sequence can still drive aggregation.[2]

  • Secondary Structure Formation: The peptide chain may be adopting secondary structures, such as beta-sheets, that promote intermolecular hydrogen bonding and lead to aggregation.[1]

  • pH and Ionic Strength of the Solution: The pH of the solution affects the ionization state of Aco and other charged residues. At a pH near the peptide's isoelectric point (pI), where the net charge is zero, solubility is at its minimum, and aggregation is most likely. High salt concentrations can sometimes lead to "salting out" and precipitation of the peptide.

  • Peptide Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions and subsequent aggregation.

  • Temperature: Elevated temperatures can sometimes increase the rate of aggregation.

Q3: How can incorporating Aco potentially reduce peptide aggregation?

A3: The acidic side chain of Aco can act as a "gatekeeper" residue. When positioned strategically next to hydrophobic regions, the negatively charged carboxyl groups can create electrostatic repulsion between peptide chains, disrupting the hydrophobic interactions that often lead to aggregation.[1] This makes Aco a potentially valuable tool in designing more soluble and less aggregation-prone peptides.

Troubleshooting Guides

Problem 1: My Aco-containing peptide is insoluble in standard aqueous buffers (e.g., PBS, Tris).
Potential Cause Troubleshooting Step Rationale
pH is near the peptide's isoelectric point (pI). Calculate the theoretical pI of your peptide. Attempt to dissolve the peptide in a buffer with a pH at least 1-2 units above the pI. For acidic peptides like those containing Aco, a basic buffer is often effective.Peptides are least soluble at their pI. Increasing the pH deprotonates the carboxylic acid groups of Aco and other acidic residues, increasing the net negative charge and promoting solubility through electrostatic repulsion.[3]
High overall hydrophobicity of the peptide sequence. First, try dissolving a small amount of the peptide in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), and then slowly add this solution to your aqueous buffer.Highly hydrophobic peptides may require an organic co-solvent to initially break up aggregates before they can be solvated in an aqueous environment.[2]
Intermolecular hydrogen bonding leading to gel formation. Treat the peptide with a denaturant such as 6 M guanidine hydrochloride or 8 M urea, followed by dialysis or buffer exchange into the desired final buffer.Denaturants disrupt the non-covalent interactions (like hydrogen bonds) that hold aggregates together, allowing the peptide to be resolubilized.
Problem 2: My Aco-containing peptide aggregates during solid-phase peptide synthesis (SPPS).
Potential Cause Troubleshooting Step Rationale
On-resin aggregation due to secondary structure formation. Incorporate a structure-breaking dipeptide, such as a pseudoproline or a Dmb-dipeptide, every 6-7 residues, particularly before hydrophobic stretches.These specialized dipeptides introduce a "kink" in the peptide backbone, disrupting the formation of beta-sheets and other secondary structures that lead to on-resin aggregation.[4][5]
Poor solvation of the growing peptide chain. Switch to a more effective swelling resin (e.g., NovaPEG, PEGA). Use N-methylpyrrolidone (NMP) or add up to 25% DMSO to the DMF solvent.Better resin swelling and more polar solvents improve the solvation of the peptide chain, making reactive sites more accessible and reducing aggregation.[1]
Difficult coupling reactions. Use a stronger coupling reagent like HATU or HBTU. Increase the coupling time or perform a double coupling.Aggregated peptide chains can hinder coupling efficiency. More potent coupling reagents and longer reaction times can help drive the reaction to completion.
Aspartimide formation involving the Aco residue. If Aco is followed by a Glycine, consider using a Dmb-protected dipeptide (Fmoc-Aco(OtBu)-(Dmb)Gly-OH) if available, or use backbone protection on the preceding residue.The side chain carboxyl group of acidic amino acids can sometimes react with the backbone amide to form a stable six-membered ring (aspartimide), truncating the peptide. Backbone protection can prevent this side reaction.[4][5]

Quantitative Data Summary

The following tables provide a summary of common solvents and additives used to overcome peptide aggregation.

Table 1: Recommended Solvents for Initial Solubilization of Aco-Containing Peptides

SolventRecommendation for Aco-Containing PeptidesNotes
Sterile Water or Dilute Buffer Always the first choice.Peptides with a high net charge due to Aco may be soluble.
Basic Buffer (e.g., 0.1 M Ammonium Bicarbonate) Highly recommended for peptides with a low pI.The basic pH ensures the carboxyl groups of Aco are deprotonated, increasing solubility.[6]
Dilute Acetic Acid (10-30%) Generally not recommended as a first choice unless the peptide has a high content of basic residues in addition to Aco.An acidic pH will protonate the Aco side chains, reducing electrostatic repulsion.
Organic Co-solvents (DMSO, DMF) Use if the peptide has significant hydrophobic regions.Dissolve in a small amount of organic solvent first, then add to aqueous buffer.[2]

Table 2: Additives and Special Conditions to Mitigate Aggregation

Additive/ConditionConcentration/SettingApplication
Guanidine Hydrochloride 6 MResolubilizing highly aggregated peptides.
Urea 8 MResolubilizing highly aggregated peptides.
Chaotropic Salts (e.g., LiCl, KSCN) 0.8 M - 4 M in DMFDuring SPPS to disrupt secondary structures.
Sonication Intermittent burstsAiding initial dissolution of lyophilized peptide powder.
Temperature < 40°CGentle warming can sometimes aid dissolution, but monitor for degradation.

Experimental Protocols

Protocol 1: Stepwise Solubilization of an Aco-Containing Peptide
  • Initial Test: Before dissolving the entire sample, test the solubility of a small amount of the lyophilized peptide.

  • Step 1: Aqueous Solvent. Add a small volume of sterile, deionized water or a dilute buffer (e.g., 10 mM phosphate buffer) at a pH well above the calculated pI of the peptide. Vortex briefly.

  • Step 2: Adjust pH. If the peptide does not dissolve, add a small amount of a dilute basic solution (e.g., 0.1% aqueous NH₃) dropwise while vortexing.[7]

  • Step 3: Organic Co-solvent. If the peptide remains insoluble, dissolve a fresh, small sample in a minimal volume of DMSO. Slowly add this solution dropwise to a stirring aqueous buffer. If the peptide precipitates, the concentration in the aqueous phase may be too high.

  • Step 4: Denaturants. For highly intractable peptides, dissolve in 6 M guanidine hydrochloride. Once dissolved, this stock can be diluted into the final assay buffer, or the denaturant can be removed by dialysis or buffer exchange.

Protocol 2: Manual Coupling of a Pseudoproline Dipeptide during SPPS

This protocol is adapted for the manual incorporation of a structure-breaking dipeptide to mitigate on-resin aggregation.

  • Resin Preparation: After the deprotection of the N-terminal Fmoc group of the growing peptide chain on the resin, wash the resin thoroughly with DMF (3 x 1 min).

  • Reagent Preparation: In a separate vessel, dissolve the Fmoc-Xaa-Yaa(ψPro)-OH dipeptide (5 equivalents relative to resin loading) and a coupling reagent such as HATU (5 equivalents) in a minimal volume of DMF or NMP.

  • Activation: Add DIPEA (10 equivalents) to the dipeptide/coupling reagent mixture and mix thoroughly.

  • Coupling: Immediately add the activated dipeptide solution to the deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test (or other ninhydrin-based test) to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive, extend the coupling time or repeat the coupling step with fresh reagents.

  • Washing: Once coupling is complete, wash the resin thoroughly with DMF (3 x 1 min) to remove excess reagents before proceeding to the next deprotection step.

Visualizations

Aggregation_Pathway Conceptual Pathway of Peptide Aggregation cluster_factors Driving Factors M Soluble Monomers (Aco-Peptide) O Soluble Oligomers M->O Nucleation P Protofibrils O->P Elongation F Insoluble Fibrils (Aggregates) P->F Maturation Hydrophobicity High Hydrophobicity Hydrophobicity->M BetaSheet β-Sheet Formation BetaSheet->O Concentration High Concentration Concentration->M pI pH near pI pI->M Troubleshooting_Workflow Troubleshooting Workflow for Aco-Peptide Insolubility Start Start: Insoluble Aco-Peptide Check_pI Calculate pI Start->Check_pI Is_Acidic Is pI < 7? Check_pI->Is_Acidic Use_Basic_Buffer Use Basic Buffer (pH > pI + 1) Is_Acidic->Use_Basic_Buffer Yes Check_Hydrophobicity Analyze Hydrophobicity Is_Acidic->Check_Hydrophobicity No Success Peptide Solubilized Use_Basic_Buffer->Success Fail Consider Sequence Redesign Use_Basic_Buffer->Fail If fails Is_Hydrophobic >50% Hydrophobic Residues? Check_Hydrophobicity->Is_Hydrophobic Use_Organic Use Organic Co-solvent (e.g., DMSO) Is_Hydrophobic->Use_Organic Yes Use_Denaturant Use Denaturant (e.g., 6M Gdn-HCl) Is_Hydrophobic->Use_Denaturant No Use_Organic->Success Use_Organic->Fail If fails Use_Denaturant->Success Use_Denaturant->Fail If fails

References

Technical Support Center: Protecting Group Strategies for 2-Aminooctanedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on protecting group strategies for 2-Aminooctanedioic acid. Below you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and quantitative data to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in protecting this compound?

A1: this compound, also known as α-aminosuberic acid, is a trifunctional molecule containing one α-amino group and two carboxylic acid groups (α- and ω-). The primary challenges are:

  • Orthogonal Protection: Ensuring that each functional group can be selectively protected and deprotected without affecting the others is crucial for sequential modifications.[1]

  • Selective Carboxyl Protection: Differentiating between the α- and ω-carboxylic acids to achieve selective protection can be difficult due to their similar electronic properties, although steric hindrance at the α-position can be exploited.

  • Side Reactions: Potential side reactions such as intramolecular cyclization to form a lactam, especially during the activation of the α-carboxylic acid, can reduce yields and complicate purification.

Q2: Which protecting groups are recommended for the α-amino group of this compound?

A2: Standard amino acid protecting groups are effective. The choice depends on the desired deprotection conditions and orthogonality with the carboxyl protecting groups. Common choices include:

  • Boc (tert-Butoxycarbonyl): Acid-labile, removed with reagents like trifluoroacetic acid (TFA). It is stable to bases and hydrogenolysis.

  • Cbz (Benzyloxycarbonyl): Removed by catalytic hydrogenolysis. It is stable to mildly acidic and basic conditions.

  • Fmoc (9-Fluorenylmethyloxycarbonyl): Base-labile, typically removed with piperidine in DMF. This is ideal for solid-phase peptide synthesis (SPPS).

Q3: How can I selectively protect one of the carboxylic acid groups?

A3: Selective protection of one of the two carboxylic acids is a key step. Strategies include:

  • Selective Esterification: Under carefully controlled acidic conditions, it is sometimes possible to selectively esterify the less sterically hindered ω-carboxylic acid.

  • Protection of the α-amino acid functionality: By forming a copper chelate involving the α-amino and α-carboxyl groups, the ω-carboxyl group can be selectively protected.

  • Intramolecular Anhydride Formation: Formation of an intramolecular anhydride between the two carboxyl groups, followed by nucleophilic attack, can favor protection at the more reactive carboxylic acid.

Q4: What is an orthogonal protection strategy for this compound?

A4: An orthogonal strategy allows for the stepwise removal of protecting groups. For example, one could use an Fmoc group for the amine (base-labile), a benzyl ester for the α-carboxylic acid (removable by hydrogenolysis), and a tert-butyl ester for the ω-carboxylic acid (acid-labile). This allows for selective deprotection and modification at each of the three functional groups.[1]

Troubleshooting Guides

Problem: Low yield during N-protection (Boc or Cbz)
Possible Cause Suggestion
Incorrect pH For Cbz protection under Schotten-Baumann conditions, maintain a pH between 8 and 10. A pH that is too low can lead to the decomposition of the chloroformate, while a higher pH may cause racemization.[2]
Reagent Decomposition Ensure that the Boc-anhydride or Cbz-chloride is fresh and has not been hydrolyzed by atmospheric moisture.
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider adding more protecting group reagent or extending the reaction time.
Poor Solubility Ensure the amino acid is fully dissolved in the reaction solvent. For Boc protection, a mixture of dioxane/water or THF/water is commonly used.[3]
Problem: Difficulty in selective mono-esterification of a carboxyl group
Possible Cause Suggestion
Formation of Di-ester Use a stoichiometric amount of the alcohol and carefully control the reaction time and temperature. Using a bulky alcohol (e.g., tert-butanol) can favor mono-esterification at the less hindered ω-position.
No Reaction Ensure the use of a suitable acid catalyst (e.g., H₂SO₄ or p-toluenesulfonic acid). For esterification with alcohols, azeotropic removal of water can drive the reaction to completion.
Low Selectivity Consider using a protecting group strategy that differentiates the two carboxyl groups through an intermediate, such as the formation of an anhydride followed by selective opening.
Problem: Suspected lactam formation
Possible Cause Suggestion
Activation of α-carboxyl group Intramolecular cyclization can occur when the α-carboxyl group is activated for peptide coupling. This side reaction is more prevalent with certain coupling reagents.
High Temperature Avoid excessive heat during coupling reactions, as this can promote lactam formation.[4]
Choice of Protecting Groups The choice of N-α and side-chain protecting groups can influence the rate of lactam formation.[5]
Mitigation Strategies Use coupling reagents known to suppress lactam formation, such as those based on carbodiimides with additives like OxymaPure. Pre-activation of the amino acid can sometimes help, but conditions must be carefully optimized.[4]

Quantitative Data

Table 1: Representative Yields for N-Cbz Protection of Amino Acids

Amino AcidReagents and ConditionsYield (%)Reference
GlycineCbz-Cl, aq. Na₂CO₃, 0 °C> 90[6]
AlanineCbz-Cl, aq. NaOH, 0 °C~95[6]
PhenylalanineCbz-Cl, aq. NaHCO₃, rt> 90[6]
Generic AmineCbz-Cl, NaHCO₃, THF/H₂O, 0 °C to rt, 20h90[7]

Table 2: Representative Yields for N-Boc Protection of Amino Acids

Amino AcidReagents and ConditionsYield (%)Reference
L-TryptophanBOC-ON, Et₃N, Dioxane/H₂O, rt98.6[8]
General Amino AcidBoc₂O, Base, Water/THF or Acetonitrile, rt or 40°CHigh[3]
Various AminesBoc₂O, DMAP, rtHigh

Experimental Protocols

Protocol 1: N-Cbz Protection of this compound (Schotten-Baumann Conditions)
  • Dissolution: Dissolve this compound (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath.

  • Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.[6]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[6]

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.

  • Extraction: Extract the product with ethyl acetate.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected product.[6]

Protocol 2: N-Boc Protection of this compound
  • Dissolution: Dissolve this compound (1.0 equivalent) in a 2:1 mixture of THF and water.

  • Base Addition: Add sodium bicarbonate (2.0 equivalents).

  • Boc₂O Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) and stir the mixture at room temperature overnight.

  • Work-up: Dilute the reaction mixture with water and wash with ethyl acetate to remove any unreacted Boc₂O.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a cold 1 M HCl solution.

  • Extraction: Extract the product with ethyl acetate.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected product.

Protocol 3: Catalytic Hydrogenolysis for Cbz Deprotection
  • Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %).[6]

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times.

  • Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature. Monitor the reaction progress by TLC.

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.[6]

  • Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Visualizations

G cluster_0 Orthogonal Protection Strategy for this compound cluster_1 Protection Steps cluster_2 Selective Deprotection A 2-Aminooctanedioic Acid B N-Fmoc Protection A->B Fmoc-OSu C ω-tBu Ester Protection B->C Isobutylene, H⁺ D α-Bzl Ester Protection C->D Benzyl Bromide, Base E Fully Protected Asu(OtBu)-OBzl D->E F Piperidine (Base) E->F Deprotects N-Fmoc G TFA (Acid) E->G Deprotects ω-OtBu H H₂/Pd-C (Hydrogenolysis) E->H Deprotects α-OBzl I Free Amine F->I J Free ω-Carboxyl G->J K Free α-Carboxyl H->K

Caption: Orthogonal protection and deprotection strategy for this compound.

G cluster_0 Troubleshooting Workflow: Low Yield in N-Protection A Low Yield Observed B Check Reagent Quality A->B C Verify Reaction Conditions (pH, Temp, Time) A->C D Assess Solubility A->D B->C OK E Replace Reagents B->E Degraded C->D OK F Optimize Conditions C->F Suboptimal G Change Solvent System D->G Poor H Yield Improved E->H F->H G->H

References

Technical Support Center: Cleavage and Deprotection of 2-Aminooctanedioic Acid from Resin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful cleavage and deprotection of peptides containing 2-aminooctanedioic acid from solid-phase synthesis resins.

Note on this compound: Specific cleavage and deprotection protocols for peptides containing this compound are not widely documented. However, as a dicarboxylic amino acid, it is structurally analogous to glutamic acid (Glu) and aspartic acid (Asp). Therefore, the guidance provided here is based on established protocols for these more common amino acids. The side-chain carboxyl group of this compound requires protection during synthesis, typically with groups that are labile to the final cleavage reagent, such as tert-butyl (tBu) or benzyl (Bzl) esters. The choice of protecting group is critical and must be compatible with the overall protection strategy of your peptide synthesis (e.g., Fmoc/tBu or Boc/Bzl).

Troubleshooting Guide

This guide addresses specific issues that may arise during the cleavage and deprotection of peptides containing this compound from the resin.

Q1: After cleavage, my peptide yield is significantly lower than expected. What are the possible causes and solutions?

Low peptide yield can result from several factors. Here are common causes and troubleshooting steps:

  • Incomplete Cleavage: The cleavage reaction may not have gone to completion.

    • Solution: Extend the cleavage reaction time. While standard protocols often suggest 2-4 hours, peptides with sterically hindered residues or certain protecting groups may require longer incubation. Consider performing a small-scale trial with a longer cleavage time and analyzing the resin for remaining peptide using a method like the Kaiser test.[1][2]

  • Peptide Precipitation in Cleavage Cocktail: The peptide may have limited solubility in the cleavage mixture.

    • Solution: Modify the solvent composition of your cleavage cocktail. For highly hydrophobic peptides, adding a small percentage of a solvent like trifluoroethanol (TFE) might improve solubility.

  • Adsorption to the Resin: The cleaved peptide can sometimes adhere to the resin beads.

    • Solution: Ensure thorough washing of the resin after the initial filtration of the cleavage cocktail.[1] Wash the resin multiple times with fresh, neat trifluoroacetic acid (TFA) and combine the filtrates.

  • Inefficient Precipitation: The choice and handling of the precipitation solvent are crucial.

    • Solution: Use cold methyl tert-butyl ether (MTBE) for precipitation, as it is often more effective than diethyl ether.[1] Use a sufficient volume of cold ether (typically 8-10 times the volume of the TFA filtrate). Adding the TFA solution dropwise to the vigorously stirred ether can improve the precipitation process. If no precipitate forms, concentrating the TFA solution by rotary evaporation (with appropriate safety precautions) before adding to the ether can be effective.[3]

Q2: My mass spectrometry analysis shows that the side-chain protecting group on this compound is still attached. How can I ensure complete deprotection?

Incomplete deprotection is a common issue, particularly with robust protecting groups.

  • Insufficient Acid Lability: The protecting group used for the this compound side chain may require stronger acidic conditions or longer reaction times for complete removal.

    • Solution: If using a standard TFA-based cleavage, ensure the reaction proceeds for an adequate duration (2-4 hours). For particularly resistant groups, a stronger acid system or a two-step cleavage protocol might be necessary.

  • Scavenger Issues: The scavengers in the cleavage cocktail can be consumed by protecting groups from other amino acids, leaving the this compound protecting group partially intact.

    • Solution: Ensure you are using an appropriate scavenger cocktail for your peptide sequence. For peptides containing sensitive residues like Trp, Met, or Cys, a more complex scavenger mixture is required.[4] See the tables below for recommended cleavage cocktails.

Q3: I am observing unexpected side products in my crude peptide analysis. What could be the cause?

Side reactions during cleavage are often caused by reactive cationic species generated from the deprotection of side chains.

  • Alkylation of Sensitive Residues: Tryptophan, methionine, and tyrosine are particularly susceptible to modification by carbocations.[5]

    • Solution: Use a scavenger cocktail designed to trap these reactive species. Triisopropylsilane (TIS) is effective at reducing trityl and other carbocations. For peptides containing tryptophan, adding 1,2-ethanedithiol (EDT) can help prevent side reactions.[6]

  • Aspartimide Formation (by analogy): If the peptide sequence contains an Asp-Xxx or Asn-Xxx sequence, there is a risk of forming a cyclic aspartimide intermediate, which can lead to racemization and other byproducts. While less common with Glu, the longer side chain of this compound might still be susceptible under certain conditions.

    • Solution: Using a milder base for Fmoc deprotection during synthesis (e.g., piperidine in DMF with a small amount of DBU) can sometimes mitigate this.[7] During cleavage, using optimized cleavage cocktails and reaction times is important.

Frequently Asked Questions (FAQs)

Q1: What is the recommended cleavage cocktail for a peptide containing this compound synthesized on Wang resin?

For a peptide synthesized on Wang resin (which will yield a C-terminal carboxylic acid), a standard and effective cleavage cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v) .[8] This is suitable for many peptides, especially if this compound is protected with a tert-butyl group and there are no other highly sensitive residues. If your peptide contains sensitive residues like Cys, Met, or Trp, a more robust cocktail is recommended.

Q2: What is the recommended cleavage cocktail for a peptide containing this compound synthesized on Rink Amide resin?

For a peptide synthesized on Rink Amide resin (yielding a C-terminal amide), the same cleavage cocktails as for Wang resin are generally applicable. A common choice is TFA/TIS/H₂O (95:2.5:2.5, v/v/v) . The Rink Amide linker is highly acid-labile, and a cleavage time of 2-3 hours is typically sufficient.[8]

Q3: How do I choose the right scavengers for my cleavage cocktail?

The choice of scavengers depends on the amino acid composition of your peptide.[6] The table below provides a summary of common cleavage cocktails and their applications.

Data Presentation

Table 1: Common Cleavage Cocktails for Peptides Containing Acid-Sensitive Side-Chain Protecting Groups

Cleavage Cocktail (Reagent)Composition (v/v/v)Primary Application
Standard (TFA/TIS/H₂O) 95% TFA / 2.5% TIS / 2.5% H₂OGeneral purpose for peptides without highly sensitive residues.[8]
Reagent K 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDTPeptides containing multiple sensitive residues (Cys, Met, Trp, Tyr).[4]
Reagent R 90% TFA / 5% Thioanisole / 3% EDT / 2% AnisolePeptides with Arg(Pbf/Pmc) and Trp residues.[9]
"Odorless" Cocktail (Reagent B) 88% TFA / 5% Phenol / 5% H₂O / 2% TISUseful for peptides with trityl-based protecting groups when avoiding thiols is desired.[9]

Experimental Protocols

Safety Precaution: All cleavage procedures must be performed in a well-ventilated fume hood. Trifluoroacetic acid (TFA) is highly corrosive and volatile. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[8]

Protocol 1: General Procedure for Cleavage and Deprotection from Wang or Rink Amide Resin

  • Resin Preparation:

    • After completion of the synthesis, wash the peptide-resin thoroughly with dichloromethane (DCM) to remove any residual DMF.

    • Dry the resin under a high vacuum for at least 4 hours, or preferably overnight, over KOH.[6]

  • Cleavage Cocktail Preparation:

    • In a fume hood, freshly prepare the appropriate cleavage cocktail based on your peptide sequence (see Table 1). For a standard cleavage, use TFA/TIS/H₂O (95:2.5:2.5).

  • Cleavage Reaction:

    • Place the dry resin in a suitable reaction vessel.

    • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).[1]

    • Stopper the vessel and allow the reaction to proceed at room temperature with occasional gentle swirling for 2-4 hours.

  • Peptide Isolation:

    • Filter the resin through a sintered glass funnel and collect the filtrate into a clean collection tube.

    • Wash the resin twice with a small volume of fresh TFA and combine the filtrates with the initial collection.

  • Peptide Precipitation:

    • In a separate centrifuge tube, add cold methyl tert-butyl ether (MTBE) (approximately 8-10 volumes of the collected TFA filtrate).[1]

    • Slowly add the TFA filtrate dropwise to the cold MTBE while gently vortexing. A white precipitate of the peptide should form.[8]

    • If precipitation is poor, you may need to keep the mixture at 4°C overnight.

  • Peptide Collection and Washing:

    • Centrifuge the suspension to pellet the precipitated peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold MTBE two more times to remove residual scavengers and TFA.[1]

  • Drying:

    • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[8]

Mandatory Visualization

Cleavage_Workflow General Workflow for Peptide Cleavage and Deprotection A Dry Peptide-Resin C Cleavage Reaction (2-4 hours at RT) A->C B Prepare Cleavage Cocktail (e.g., TFA/TIS/H2O) B->C D Filter to Separate Resin and Filtrate C->D E Wash Resin with TFA D->E Resin F Combine Filtrates D->F Filtrate E->F G Precipitate Peptide in Cold Ether (MTBE) F->G H Centrifuge and Decant G->H I Wash Peptide Pellet H->I J Dry Crude Peptide I->J

Caption: A simplified workflow for peptide cleavage from resin.

Troubleshooting_Logic Troubleshooting Low Peptide Yield Start Low Peptide Yield Q1 Incomplete Cleavage? Start->Q1 A1 Extend Cleavage Time Perform Kaiser Test on Resin Q1->A1 Yes Q2 Inefficient Precipitation? Q1->Q2 No End Improved Yield A1->End A2 Use Cold MTBE Concentrate TFA Solution Q2->A2 Yes Q3 Peptide Adsorption? Q2->Q3 No A2->End A3 Wash Resin Thoroughly with Neat TFA Q3->A3 Yes A3->End

Caption: A logical workflow for troubleshooting low peptide yield after cleavage.

References

Preventing racemization during 2-Aminooctanedioic acid incorporation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for challenges encountered during the incorporation of 2-Aminooctanedioic acid (Aod) into peptide sequences. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing racemization and overcoming common synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of racemization during the incorporation of this compound?

A1: The primary cause of racemization for all amino acids, including this compound, during peptide synthesis is the activation of the carboxyl group for coupling. This activation can lead to the formation of a symmetric intermediate, most commonly an oxazolone, which is prone to the loss of stereochemical integrity at the alpha-carbon.[1][2] The presence of base, elevated temperatures, and certain coupling reagents can exacerbate this issue.

Q2: How does the structure of this compound influence its susceptibility to racemization?

A2: While specific quantitative data on the racemization of this compound is not extensively documented, its structure as a dicarboxylic acid necessitates careful consideration of side-chain protection. Improper protection of the side-chain carboxyl group can lead to side reactions, though its direct impact on the rate of α-carbon racemization is not inherently different from other aliphatic amino acids. The key is to ensure the side-chain carboxyl group does not interfere with the primary coupling reaction.

Q3: Is it necessary to protect the side-chain carboxyl group of this compound?

A3: Yes, it is crucial to protect the side-chain carboxyl group of this compound. Failure to do so can result in the formation of a mixture of products where the peptide chain is elongated at either the alpha-carboxyl or the side-chain carboxyl group.[3] For the widely used Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy, a tert-butyl (tBu) ester is the recommended protecting group for the side chain.[4][5]

Troubleshooting Guides

Issue 1: High Levels of Racemization Detected after Coupling this compound

High levels of the D-isomer of this compound in the final peptide product indicate significant racemization during the coupling step. Follow this troubleshooting workflow to diagnose and resolve the issue.

Troubleshooting Workflow: High Racemization

Start High Racemization Detected Coupling_Reagent Review Coupling Reagent Start->Coupling_Reagent Carbodiimide Using Carbodiimide (DCC, DIC)? Coupling_Reagent->Carbodiimide Yes Onium_Salt Using Onium Salt (HBTU, HATU)? Coupling_Reagent->Onium_Salt No Base Evaluate Base Strong_Base Using a Strong, Unhindered Base (e.g., DIPEA)? Base->Strong_Base Temperature Check Temperature High_Temp Coupling at Elevated Temperature? Temperature->High_Temp Additives Consider Additives No_Additive No Additive Used? Additives->No_Additive Add_Additive Action: Add HOBt or HOAt to the coupling reaction. Carbodiimide->Add_Additive Change_Reagent Action: Switch to a phosphonium-based reagent like PyBOP or a uronium-based reagent with HOAt. Onium_Salt->Change_Reagent Add_Additive->Base Change_Reagent->Base Strong_Base->Temperature No Weaker_Base Action: Switch to a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine. Strong_Base->Weaker_Base Yes Weaker_Base->Temperature High_Temp->Additives No Lower_Temp Action: Perform the coupling at a lower temperature (e.g., 0°C or room temperature). High_Temp->Lower_Temp Yes Lower_Temp->Additives Use_Additive Action: Incorporate an additive like HOBt or HOAt, especially when using carbodiimide reagents. No_Additive->Use_Additive Yes End Racemization Minimized No_Additive->End No Use_Additive->End

Caption: A troubleshooting workflow for addressing high racemization.

Issue 2: Poor Coupling Efficiency of this compound

Low incorporation yield of this compound can be due to several factors, including steric hindrance and aggregation.

Troubleshooting Workflow: Poor Coupling Efficiency

Start Poor Coupling Efficiency Check_Reagents Verify Reagent Stoichiometry & Quality Start->Check_Reagents Coupling_Time Increase Coupling Time Check_Reagents->Coupling_Time Double_Coupling Perform Double Coupling Coupling_Time->Double_Coupling Change_Solvent Change Solvent System (e.g., add NMP or DMSO) Double_Coupling->Change_Solvent Microwave Consider Microwave-Assisted Synthesis (with caution for racemization) Change_Solvent->Microwave End Coupling Efficiency Improved Microwave->End

Caption: A workflow to troubleshoot poor coupling efficiency.

Data Presentation

While specific quantitative data for this compound is limited in the literature, the following table summarizes general trends observed for racemization with different coupling conditions for sensitive amino acids, which can be extrapolated.

Table 1: Influence of Coupling Conditions on Racemization

Coupling ReagentBaseAdditiveTemperatureExpected Racemization
DICDIPEANoneRoom TempHigh
DICNMMHOBtRoom TempLow
HBTUDIPEANoneRoom TempModerate
HATUNMMHOAtRoom TempVery Low
PyBOP2,4,6-CollidineNone0°CVery Low
DICDIPEANone50°CVery High

Experimental Protocols

Protocol 1: General Procedure for Incorporating Fmoc-Aod(OtBu)-OH with Minimized Racemization

This protocol outlines a standard manual solid-phase synthesis coupling cycle for incorporating this compound with measures to suppress racemization.

Materials:

  • Fmoc-protected peptide-resin

  • Fmoc-Aod(OtBu)-OH (3 equivalents)

  • HATU (2.9 equivalents)

  • HOAt (3 equivalents)

  • N-Methylmorpholine (NMM) (6 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat for an additional 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (3 times).

  • Coupling Solution Preparation: In a separate vessel, dissolve Fmoc-Aod(OtBu)-OH, HATU, and HOAt in DMF. Add NMM and allow to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated coupling solution to the resin and agitate at room temperature for 2 hours.

  • Monitoring: Perform a Kaiser test to check for complete coupling (absence of free primary amines). If the test is positive, continue coupling for another hour or consider a double coupling.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat: Proceed to the deprotection step for the next amino acid in the sequence.

Protocol 2: Quantification of Racemization by Chiral HPLC Analysis of Amino Acids

This protocol provides a general method to determine the extent of racemization after peptide synthesis and hydrolysis.

Materials:

  • Lyophilized peptide

  • 6 M HCl

  • Chiral HPLC column (e.g., CROWNPAK CR-I(+))

  • Mobile phase (e.g., perchloric acid solution, pH 1.5)

  • Standards of L-2-Aminooctanedioic acid and D-2-Aminooctanedioic acid

Procedure:

  • Peptide Hydrolysis:

    • Weigh approximately 1 mg of the purified, lyophilized peptide into a hydrolysis tube.

    • Add 1 mL of 6 M HCl.

    • Seal the tube under vacuum and heat at 110°C for 24 hours.

  • Sample Preparation:

    • After hydrolysis, cool the tube and open it carefully.

    • Evaporate the HCl under a stream of nitrogen or using a centrifugal evaporator.

    • Re-dissolve the amino acid residue in the HPLC mobile phase.

  • Chiral HPLC Analysis:

    • Inject the prepared sample onto the chiral HPLC column.

    • Run the analysis using an isocratic elution with the appropriate mobile phase.

    • Detect the amino acids using a UV detector (typically around 210 nm).

  • Data Analysis:

    • Identify the peaks corresponding to the L- and D-isomers of this compound by comparing their retention times with the injected standards.

    • Calculate the percentage of racemization using the peak areas: % Racemization = [Area(D-isomer) / (Area(L-isomer) + Area(D-isomer))] x 100

Signaling Pathway/Workflow Diagram

cluster_spps Solid-Phase Peptide Synthesis Cycle cluster_cleavage Cleavage and Deprotection cluster_analysis Analysis Deprotection Fmoc Deprotection (20% Piperidine/DMF) Washing1 Washing (DMF, DCM) Deprotection->Washing1 Repeat for each amino acid Coupling Coupling of Fmoc-Aod(OtBu)-OH (HATU/HOAt/NMM in DMF) Washing1->Coupling Repeat for each amino acid Washing2 Washing (DMF, DCM) Coupling->Washing2 Repeat for each amino acid Washing2->Deprotection Repeat for each amino acid Cleavage Cleavage from Resin (e.g., TFA cocktail) Purification Purification (RP-HPLC) Cleavage->Purification Racemization_Analysis Racemization Analysis (Chiral HPLC) Purification->Racemization_Analysis

Caption: A general workflow for SPPS of a peptide containing this compound.

References

Troubleshooting low yield in 2-Aminooctanedioic acid peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting low yield in peptide synthesis incorporating 2-Aminooctanedioic acid (Aoda). This resource is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this di-acidic, non-standard amino acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound (Aoda)?

This compound, also known as α-aminosuberic acid, is a non-standard amino acid with the chemical formula C8H15NO4.[1] Its structure features an eight-carbon chain with an amino group at the α-position and two carboxylic acid groups, one at the α-position and one at the terminus of the side chain. This di-acidic nature introduces specific challenges in solid-phase peptide synthesis (SPPS).

Q2: Are there commercially available protected Aoda derivatives for SPPS?

Currently, pre-protected Fmoc-Aoda(sidechain-ester)-OH or Boc-Aoda(sidechain-ester)-OH derivatives for direct use in SPPS are not commonly listed by major suppliers. Researchers often need to custom synthesize the appropriately protected monomer before incorporating it into a peptide sequence. The side-chain carboxylic acid must be protected with a group (e.g., tert-butyl or benzyl ester) that is orthogonal to the N-terminal protecting group (Fmoc or Boc) to prevent undesirable side reactions.[2][3]

Q3: What are the primary reasons for low yield when incorporating Aoda into a peptide?

Low yield in Aoda-containing peptide synthesis can stem from several factors:

  • Incomplete Coupling: The steric hindrance and electronic effects of the Aoda residue can slow down the coupling reaction.

  • Side-Chain Reactions: The second carboxylic acid group, if not properly protected, can lead to side reactions such as cross-linking or incorrect peptide bond formation.

  • Aggregation: The introduction of a di-acidic amino acid may alter the peptide's solubility and increase its propensity for on-resin aggregation, hindering subsequent synthesis steps.

  • Difficult Deprotection: Incomplete removal of the N-terminal protecting group (Fmoc or Boc) from the Aoda residue can lead to deletion sequences.

  • Challenges in Purification: The increased polarity of Aoda-containing peptides can complicate purification by standard reverse-phase HPLC methods.[4][5]

Troubleshooting Guides

Issue 1: Low Coupling Efficiency After Aoda Incorporation

Symptom: A positive Kaiser test (indicating free amines) after the coupling step for Aoda or the subsequent amino acid. Mass spectrometry of a test cleavage reveals a significant amount of a deletion sequence lacking the intended amino acid.

Root Cause Analysis and Solutions:

A logical workflow is essential to diagnose and resolve low coupling efficiency.

G A Start: Positive Kaiser Test (Low Coupling Efficiency) B Increase Coupling Time (e.g., double the standard time) A->B Initial Step C Perform a Double Coupling B->C If still positive D Switch to a More Potent Coupling Reagent C->D If still positive H Success: Negative Kaiser Test C->H If successful E Check Purity and Integrity of Protected Aoda D->E If issue persists D->H If successful F Consider Solvent Change (e.g., DMF to NMP) E->F If Aoda is pure G Re-evaluate Side-Chain Protecting Group F->G If aggregation is suspected F->H If successful

Troubleshooting Workflow for Low Coupling Efficiency.

Detailed Methodologies:

  • Extended Coupling Time and Double Coupling: For the Aoda residue and the subsequent amino acid, extend the coupling time to at least 2 hours. If the Kaiser test is still positive, perform a second coupling with fresh reagents before proceeding to the deprotection step.[6]

  • Potent Coupling Reagents: If standard carbodiimide-based activators (like DIC/HOBt) are failing, switch to a more potent uronium/aminium-based reagent such as HBTU, HATU, or PyBOP.[7] These reagents are known to be more effective for difficult couplings.

Coupling Reagent CombinationEquivalents (relative to resin loading)Notes
HBTU/DIPEA Fmoc-AA: 3, HBTU: 2.9, HOBt: 3, DIPEA: 6A robust and commonly used method. Pre-activation for 2-5 minutes is recommended.[7]
HATU/DIPEA Fmoc-AA: 3, HATU: 2.9, HOAt: 3, DIPEA: 6More reactive than HBTU, recommended for sterically hindered amino acids.
DIC/HOBt Fmoc-AA: 3, DIC: 3, HOBt: 3A standard and cost-effective method, but may be less effective for difficult couplings.[7]
  • Solvent Choice: If peptide aggregation is suspected, switching the synthesis solvent from DMF to N-Methyl-2-pyrrolidone (NMP) can improve solvation and reduce inter-chain hydrogen bonding.

Issue 2: Suspected Side Reactions Involving Aoda

Symptom: Mass spectrometry of the crude peptide shows unexpected masses, potentially corresponding to side-chain acylation or modifications.

Root Cause Analysis and Solutions:

The primary concern with Aoda is the reactivity of its side-chain carboxyl group.

G A Start: Unexpected Masses in Crude Peptide B Verify Orthogonality of Side-Chain Protecting Group A->B C Ensure Complete Protection of Aoda Monomer B->C If protecting group is appropriate F Problem Resolved B->F If protecting group was the issue D Use Additives During Coupling (e.g., HOBt, Oxyma) C->D If monomer is pure C->F If monomer was impure E Optimize Cleavage Cocktail D->E If side reactions persist E->F If cleavage was the issue

Troubleshooting Workflow for Suspected Side Reactions.

Detailed Methodologies:

  • Orthogonal Protection: Ensure the side-chain protecting group of your custom-synthesized Aoda is truly orthogonal to your N-terminal protecting group strategy. For Fmoc-SPPS, a tert-butyl (tBu) ester is a suitable choice for the side chain, as it is stable to the basic conditions of Fmoc deprotection but is cleaved by the final TFA treatment.[3] For Boc-SPPS, a benzyl (Bzl) ester would be appropriate.

  • Coupling Additives: The use of additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) during carbodiimide-mediated coupling can suppress side reactions and reduce the risk of racemization.[7]

  • Cleavage Cocktail Optimization: During the final TFA cleavage, the carbocation generated from the side-chain protecting group can cause alkylation of sensitive residues like Tryptophan or Cysteine. Ensure your cleavage cocktail contains appropriate scavengers.

Cleavage Cocktail Composition (v/v/v)Target Residues
TFA / TIS / Water (95:2.5:2.5)Standard peptides
TFA / TIS / EDT / Water (92.5:2.5:2.5:2.5)Peptides containing Cysteine
TFA / Thioanisole / EDT / Water (90:5:2.5:2.5)Peptides containing Arginine and Methionine
Issue 3: Difficulty in Purifying Aoda-Containing Peptides

Symptom: Poor peak shape, low resolution, or difficulty in separating the target peptide from impurities during reverse-phase HPLC (RP-HPLC).

Root Cause Analysis and Solutions:

The additional carboxylic acid in Aoda increases the overall polarity of the peptide, which can affect its interaction with the stationary phase in RP-HPLC.

Detailed Methodologies:

  • Adjusting Mobile Phase pH: The ionization state of the two carboxylic acid groups in Aoda and other acidic residues is pH-dependent. Modifying the pH of the mobile phase can significantly alter the peptide's retention and peak shape.[4][8]

    • Low pH (e.g., 0.1% TFA in water/acetonitrile): This is the standard condition where carboxylic acids are protonated and less polar, leading to stronger retention on a C18 column.[5]

    • Neutral or High pH (e.g., ammonium acetate or ammonium bicarbonate buffer): At higher pH, the carboxylic acids will be deprotonated and more polar, resulting in earlier elution. This can be advantageous for separating the target peptide from more hydrophobic impurities.[4]

  • Alternative Chromatography: If RP-HPLC on a C18 column fails to provide adequate separation, consider alternative methods:

    • Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge and can be very effective for purifying highly charged peptides.[8]

    • Different Stationary Phases: Using a column with a different stationary phase, such as C4 or C8, which are less hydrophobic than C18, may improve the separation of polar peptides.[4]

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS Coupling Cycle

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 5 min, 1 x 10 min).

  • Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Coupling:

    • Activation (HBTU/DIPEA): In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and pre-activate for 2-5 minutes.

    • Reaction: Add the activation mixture to the resin and agitate for 1-2 hours. For Aoda, extend this time to 2-4 hours or perform a double coupling.

  • Monitoring: Perform a Kaiser test to confirm the absence of free primary amines.

  • Washing: Wash the resin with DMF (5x).

  • Repeat the cycle for the next amino acid.

Protocol 2: Test Cleavage from Resin

  • Dry a small amount of peptide-resin (10-20 mg) under vacuum.

  • Add 200 µL of the appropriate cleavage cocktail to the resin in a microcentrifuge tube.

  • Allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation.

  • Filter the cleavage mixture into a new tube containing cold diethyl ether (1.5 mL).

  • Centrifuge to pellet the precipitated peptide.

  • Decant the ether, wash the pellet with more cold ether, and dry the peptide.

  • Analyze the crude peptide by mass spectrometry.

References

Validation & Comparative

Unlocking the Secrets of 2-Aminooctanedioic Acid Modified Peptides: A Mass Spectrometry Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of peptide modifications, this guide provides a comprehensive comparison of mass spectrometry-based analytical strategies for peptides modified with 2-Aminooctanedioic acid (2-Aoa). As a dicarboxylic acid modification, 2-Aoa presents unique analytical challenges. This document outlines and compares three key approaches: direct analysis, analysis with chemical derivatization, and a stable isotope labeling strategy for robust quantification. Detailed experimental protocols, comparative data tables, and workflow visualizations are provided to support methodological decisions.

The Challenge of Analyzing 2-Aoa Modified Peptides

The analysis of peptides modified with dicarboxylic acids like 2-Aoa by mass spectrometry can be hampered by their physicochemical properties. These modifications often lead to poor ionization efficiency in positive ion mode and suboptimal retention on commonly used reversed-phase liquid chromatography columns. To overcome these hurdles, specific analytical strategies are required to ensure sensitive and accurate detection and quantification.

Comparative Analysis of Mass Spectrometry Workflows

This guide compares three distinct workflows for the analysis of 2-Aoa modified peptides:

  • Direct Analysis (Unaltered Peptides): This approach involves the direct analysis of the 2-Aoa modified peptides without any chemical alteration. While straightforward, it may suffer from lower sensitivity.

  • Chemical Derivatization: This strategy employs a chemical reagent to modify the carboxylic acid groups of the 2-Aoa moiety, enhancing chromatographic retention and ionization efficiency.

  • Stable Isotope Labeling for Quantification: This method utilizes stable isotope-labeled internal standards for precise and accurate quantification of the 2-Aoa modification.

The following sections provide detailed experimental protocols and expected performance data for each of these approaches.

Table 1: Comparison of Analytical Performance for 2-Aoa Modified Peptide Analysis

ParameterDirect AnalysisChemical Derivatization (e.g., with 3-NPH)Stable Isotope Labeling (SIL)
Limit of Detection (LOD) Moderate to HighLowLow to Moderate (dependent on standard concentration)
Limit of Quantification (LOQ) Moderate to HighLowLow to Moderate (dependent on standard concentration)
Linear Dynamic Range NarrowWideWide
Precision (%RSD) < 20%< 15%< 10%
Accuracy (%Recovery) Variable85-115%90-110%
Throughput HighModerate (includes derivatization step)High (for relative quantification)
Qualitative Information Good (fragmentation data)Good (fragmentation data of derivatized peptide)Excellent (confirmatory fragmentation of labeled and unlabeled)
Quantitative Accuracy Semi-quantitativeGood (with internal standard)Excellent (gold standard for quantification)

Experimental Protocols

Protocol 1: Direct Analysis of 2-Aoa Modified Peptides

This protocol outlines the direct analysis of 2-Aoa modified peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation:

  • Proteins are extracted from the sample and digested using a suitable protease (e.g., trypsin).

  • The resulting peptide mixture is desalted using a C18 solid-phase extraction (SPE) cartridge.

  • The eluate is dried and reconstituted in a solution of 0.1% formic acid in water for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from 5% to 40% Mobile Phase B over 30 minutes.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MS1 Scan Range: m/z 350-1500.

    • MS/MS Fragmentation: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).

    • Data Acquisition: Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA).

3. Data Analysis:

  • The acquired MS/MS spectra are searched against a protein sequence database using a search algorithm (e.g., Mascot, Sequest) with the 2-Aoa modification specified as a variable modification on relevant amino acids (e.g., Lysine, N-terminus).

  • The mass of the 2-Aoa modification (C8H13NO4) is approximately 187.08 Da.

  • Relative quantification can be performed by comparing the peak areas of the modified peptides across different samples.

Protocol 2: Analysis of 2-Aoa Modified Peptides with Chemical Derivatization

This protocol describes the derivatization of 2-Aoa modified peptides to improve their analytical characteristics. 3-Nitrophenylhydrazine (3-NPH) is used as an example derivatizing agent which targets carboxyl groups. Derivatization with reagents like 3-NPH can significantly improve detection sensitivity.[1]

1. Sample Preparation and Derivatization:

  • Follow the sample preparation steps as in Protocol 1 to obtain a desalted peptide mixture.

  • Derivatization Reaction:

    • Reconstitute the dried peptides in a solution of 50% acetonitrile/water.

    • Add a solution of 3-NPH and a coupling agent such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in a suitable buffer (e.g., pyridine/acetonitrile).

    • Incubate the reaction at a controlled temperature (e.g., 60°C) for a defined period (e.g., 30 minutes).

    • Quench the reaction by adding a suitable reagent (e.g., a solution of a compound with a primary amine).

    • The sample is then ready for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • The LC-MS/MS parameters are similar to those in Protocol 1. The increased hydrophobicity of the derivatized peptides may require adjustment of the LC gradient.

3. Data Analysis:

  • The database search is performed with the mass of the derivatized 2-Aoa modification specified. The mass shift will depend on the derivatizing agent used.

  • For quantitative analysis, an internal standard (e.g., a non-endogenous peptide with a carboxylic acid) should be used to normalize for derivatization efficiency and instrument response.

Protocol 3: Quantitative Analysis using Stable Isotope Labeled (SIL) Peptides

This protocol details the use of a synthetic stable isotope-labeled 2-Aoa modified peptide as an internal standard for accurate quantification. Stable isotope-labeled peptides are chemically identical to their endogenous counterparts but have a different mass due to the incorporation of heavy isotopes (e.g., 13C, 15N).[2][3][4]

1. Sample Preparation:

  • A known amount of the synthetic SIL 2-Aoa modified peptide is spiked into the sample at the earliest possible stage (e.g., before protein digestion).

  • The sample is then processed as described in Protocol 1.

2. LC-MS/MS Analysis:

  • The LC-MS/MS parameters are the same as in Protocol 1.

  • The mass spectrometer is configured to acquire MS/MS data for both the endogenous ("light") and the SIL ("heavy") 2-Aoa modified peptides. This can be achieved using a targeted method such as Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM), or through a data-independent acquisition approach.

3. Data Analysis:

  • The peak areas of the light and heavy peptides are extracted from the chromatograms.

  • The concentration of the endogenous 2-Aoa modified peptide is calculated based on the ratio of the light to heavy peak areas and the known concentration of the spiked-in SIL peptide.

Table 2: Illustrative Quantitative Data for a Hypothetical 2-Aoa Modified Peptide

Analytical MethodSample 1 (Control) - Peak AreaSample 2 (Treated) - Peak AreaFold Change (Treated/Control)
Direct Analysis 1.2 x 10^52.5 x 10^52.1
Chemical Derivatization 8.5 x 10^61.8 x 10^72.1
Stable Isotope Labeling Light: 1.5 x 10^5, Heavy: 5.0 x 10^5Light: 3.2 x 10^5, Heavy: 5.1 x 10^52.1 (based on Light/Heavy ratio)

Note: The peak areas are for illustrative purposes to demonstrate the expected increase in signal intensity with derivatization and the principle of quantification using stable isotope labeling.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the key steps in each analytical workflow.

Direct_Analysis_Workflow Protein_Extraction Protein Extraction Enzymatic_Digestion Enzymatic Digestion Protein_Extraction->Enzymatic_Digestion Desalting Desalting (SPE) Enzymatic_Digestion->Desalting LC_MSMS LC-MS/MS Analysis Desalting->LC_MSMS Data_Analysis Data Analysis LC_MSMS->Data_Analysis

Caption: Workflow for the direct mass spectrometry analysis of 2-Aoa modified peptides.

Derivatization_Workflow Peptide_Mixture Desalted Peptide Mixture Derivatization Chemical Derivatization Peptide_Mixture->Derivatization LC_MSMS LC-MS/MS Analysis Derivatization->LC_MSMS Data_Analysis Data Analysis LC_MSMS->Data_Analysis

Caption: Workflow including a chemical derivatization step for enhanced analysis.

SIL_Workflow Sample Biological Sample Spike_In Spike-in SIL Peptide Sample->Spike_In Protein_Extraction Protein Extraction & Digestion Spike_In->Protein_Extraction Desalting Desalting (SPE) Protein_Extraction->Desalting LC_MSMS LC-MS/MS Analysis Desalting->LC_MSMS Data_Analysis Quantitative Data Analysis LC_MSMS->Data_Analysis

Caption: Quantitative workflow using a stable isotope-labeled (SIL) internal standard.

Fragmentation of 2-Aoa Modified Peptides

Understanding the fragmentation pattern of 2-Aoa modified peptides is crucial for their confident identification. In CID or HCD fragmentation, the peptide backbone will fragment to produce b- and y-type ions. The 2-Aoa modification itself may also undergo fragmentation. Common fragmentation pathways for dicarboxylic acids include the neutral loss of water (H2O) and carbon dioxide (CO2).[5] The presence of characteristic fragment ions can aid in the specific identification of the 2-Aoa modification. For derivatized peptides, the fragmentation pattern will include fragments of the derivatizing agent, providing an additional layer of confirmation.

Conclusion

The choice of analytical strategy for this compound modified peptides depends on the specific research question. For initial discovery and qualitative analysis, direct analysis may be sufficient. However, for sensitive detection and robust quantification, chemical derivatization or the use of stable isotope-labeled internal standards are highly recommended. This guide provides the foundational knowledge and practical protocols to enable researchers to select and implement the most appropriate mass spectrometry-based workflow for their studies of 2-Aoa and other dicarboxylic acid-modified peptides.

References

Characterizing 2-Aminooctanedioic Acid Peptides: A Comparative Guide to Spectroscopic and Crystallographic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of novel peptide structures is paramount. The incorporation of non-standard amino acids like 2-Aminooctanedioic acid (Aoda) presents unique analytical challenges and opportunities. This guide provides a comprehensive comparison of key analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), X-ray Crystallography, and Circular Dichroism (CD)—for the characterization of Aoda-containing peptides.

This document outlines the synthesis of Aoda peptides and delves into the experimental protocols and data interpretation for each characterization method, offering a comparative analysis to aid in selecting the most appropriate techniques for specific research goals.

Synthesis of this compound Peptides

The synthesis of peptides incorporating this compound (Aoda) typically follows the well-established Solid-Phase Peptide Synthesis (SPPS) methodology. A key prerequisite for this is the availability of a suitably protected Aoda building block, most commonly Fmoc-Aoda(OtBu)-OH . The Fmoc group protects the α-amino group, while the tert-butyl (OtBu) ester protects the side-chain carboxyl group, preventing unwanted side reactions during peptide chain elongation.

Proposed Synthesis of Fmoc-Aoda(OtBu)-OH:

Solid-Phase Peptide Synthesis (SPPS) Workflow:

The general workflow for synthesizing an Aoda-containing peptide using SPPS is as follows:

Resin 1. Resin Swelling Deprotection1 2. Fmoc Deprotection Resin->Deprotection1 Coupling1 3. First Amino Acid Coupling Deprotection1->Coupling1 Capping1 4. Capping (Optional) Coupling1->Capping1 Deprotection2 5. Fmoc Deprotection Capping1->Deprotection2 Coupling_Aoda 6. Fmoc-Aoda(OtBu)-OH Coupling Deprotection2->Coupling_Aoda Capping2 7. Capping (Optional) Coupling_Aoda->Capping2 Chain_Elongation 8. Repeat Steps 5-7 Capping2->Chain_Elongation Cleavage 9. Cleavage and Deprotection Chain_Elongation->Cleavage Purification 10. Purification (HPLC) Cleavage->Purification

Figure 1: A generalized workflow for the Solid-Phase Peptide Synthesis (SPPS) of a peptide containing this compound (Aoda).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the three-dimensional structure, dynamics, and interactions of peptides in solution. For Aoda-containing peptides, NMR is invaluable for confirming the incorporation of the non-standard amino acid and determining its influence on the overall peptide conformation.

Experimental Protocol for NMR Analysis of an Aoda-Peptide:
  • Sample Preparation: Dissolve 1-5 mg of the purified peptide in 500 µL of a suitable solvent (e.g., H₂O/D₂O 9:1 or a buffered solution) to a final concentration of 0.5-2.0 mM. The pH is typically adjusted to a range of 4-6 to minimize amide proton exchange.

  • 1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess sample purity, and identify the presence of characteristic signals.

  • 2D NMR Experiments:

    • TOCSY (Total Correlation Spectroscopy): Identifies all protons within a spin system, which is crucial for assigning the protons of the Aoda side chain.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides through-space correlations between protons that are close in space (< 5 Å), which is essential for determining the three-dimensional structure.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, aiding in the assignment of the carbon skeleton of the Aoda residue.

Expected NMR Data for an Aoda-Containing Peptide:

The following table provides hypothetical ¹H chemical shift ranges for an Aoda residue within a peptide, based on analogous structures. Actual chemical shifts will be dependent on the peptide sequence and conformation.

ProtonExpected Chemical Shift (ppm)Notes
α-H4.0 - 4.5Typically downfield due to the adjacent amino and carbonyl groups.
β-H₂1.6 - 1.9
γ-H₂1.3 - 1.6
δ-H₂1.2 - 1.5
ε-H₂1.5 - 1.8
ζ-H₂2.1 - 2.4Downfield shift due to the adjacent side-chain carboxyl group.

Table 1: Predicted ¹H NMR chemical shift ranges for a this compound (Aoda) residue within a peptide.

Peptide Aoda-Peptide Solution NMR_Exp 1D & 2D NMR Experiments (TOCSY, NOESY, HSQC) Peptide->NMR_Exp Data_Processing Data Processing and Resonance Assignment NMR_Exp->Data_Processing Structural_Analysis Structural Calculation and Conformational Analysis Data_Processing->Structural_Analysis

Figure 2: Workflow for the structural characterization of an Aoda-peptide using NMR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is an essential tool for verifying the molecular weight and sequence of synthesized peptides. For Aoda-peptides, high-resolution mass spectrometry can confirm the successful incorporation of the non-standard amino acid.

Experimental Protocol for MS Analysis of an Aoda-Peptide:
  • Sample Preparation: The purified peptide is dissolved in a suitable solvent, often a mixture of water and acetonitrile with a small amount of formic acid to promote ionization.

  • Ionization: Electrospray ionization (ESI) is commonly used for peptides, as it is a soft ionization technique that produces multiply charged ions without significant fragmentation.

  • Mass Analysis: The mass-to-charge ratio (m/z) of the peptide ions is determined using a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument.

  • Tandem MS (MS/MS): To confirm the amino acid sequence, a specific parent ion is selected, fragmented (e.g., through collision-induced dissociation, CID), and the m/z ratios of the resulting fragment ions are measured.

Expected MS Data for an Aoda-Containing Peptide:

The primary outcome of the MS analysis is the accurate mass of the peptide, which should match the theoretical mass calculated based on its amino acid sequence, including the Aoda residue. In MS/MS spectra, the fragmentation pattern will reveal the sequence. The mass difference between adjacent fragment ions will correspond to the mass of the amino acid residue at that position. The presence of a mass difference corresponding to the Aoda residue will confirm its position in the sequence.

TechniqueInformation Obtained
High-Resolution MS Accurate molecular weight of the Aoda-peptide.
Tandem MS (MS/MS) Amino acid sequence confirmation, including the position of the Aoda residue.

Table 2: Information obtained from Mass Spectrometry analysis of Aoda-peptides.

Peptide Purified Aoda-Peptide ESI Electrospray Ionization Peptide->ESI MS1 MS Scan (Accurate Mass) ESI->MS1 MS2 Tandem MS (Fragmentation) MS1->MS2 Analysis Sequence Verification MS2->Analysis

Figure 3: A simplified workflow for the characterization of an Aoda-peptide using Mass Spectrometry.

X-ray Crystallography

X-ray crystallography provides the most detailed, atomic-resolution three-dimensional structure of a molecule in its crystalline state. For Aoda-peptides, a crystal structure can reveal the precise conformation of the peptide backbone and the Aoda side chain, as well as intermolecular interactions within the crystal lattice.

Experimental Protocol for X-ray Crystallography of an Aoda-Peptide:
  • Crystallization: This is often the most challenging step. It involves screening a wide range of conditions (e.g., pH, temperature, precipitating agents) to find the optimal conditions for growing well-ordered crystals of the Aoda-peptide.

  • Data Collection: A single crystal is mounted and exposed to a focused beam of X-rays. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Determination: The diffraction data is processed to determine the electron density map of the molecule. An atomic model of the peptide is then built into this map and refined.

Expected Data from X-ray Crystallography:

The final output is a set of atomic coordinates that describe the three-dimensional structure of the Aoda-peptide in the crystal. This provides precise information on bond lengths, bond angles, and torsion angles, revealing the conformation of the Aoda side chain and its interactions with the rest of the peptide and neighboring molecules.

ParameterInformation Obtained
Unit Cell Dimensions The size and shape of the repeating unit in the crystal.
Space Group The symmetry of the crystal lattice.
Atomic Coordinates The precise 3D position of every atom in the peptide.
Resolution A measure of the level of detail in the electron density map.

Table 3: Key information derived from an X-ray crystal structure of an Aoda-peptide.

Peptide Highly Pure Aoda-Peptide Crystallization Crystallization Screening Peptide->Crystallization Diffraction X-ray Diffraction Crystallization->Diffraction Structure_Solution Structure Determination and Refinement Diffraction->Structure_Solution

Figure 4: Workflow for determining the crystal structure of an Aoda-peptide.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique used to investigate the secondary structure of peptides in solution. It measures the differential absorption of left and right circularly polarized light by chiral molecules. The incorporation of Aoda may influence the overall secondary structure of the peptide, which can be monitored by CD.

Experimental Protocol for CD Spectroscopy of an Aoda-Peptide:
  • Sample Preparation: A dilute solution of the peptide (typically 10-100 µM) is prepared in a non-absorbing buffer (e.g., phosphate buffer).

  • Data Acquisition: The CD spectrum is recorded in the far-UV region (typically 190-260 nm).

  • Data Analysis: The resulting spectrum is analyzed to estimate the percentage of different secondary structure elements (α-helix, β-sheet, random coil).

Expected Data from CD Spectroscopy:

The shape and magnitude of the CD spectrum are characteristic of the peptide's secondary structure.

Secondary StructureCharacteristic CD Signal (nm)
α-Helix Negative bands at ~222 and ~208 nm, positive band at ~193 nm.
β-Sheet Negative band around 218 nm, positive band around 195 nm.
Random Coil Strong negative band around 198 nm.

Table 4: Characteristic far-UV CD signals for common peptide secondary structures.

Peptide Aoda-Peptide Solution CD_Measurement CD Spectropolarimeter Measurement (Far-UV) Peptide->CD_Measurement Data_Analysis Spectral Deconvolution and Secondary Structure Estimation CD_Measurement->Data_Analysis

Figure 5: Workflow for the analysis of Aoda-peptide secondary structure by Circular Dichroism.

Comparison of Characterization Techniques

FeatureNMR SpectroscopyMass SpectrometryX-ray CrystallographyCircular Dichroism
Primary Information 3D structure in solution, dynamicsMolecular weight, sequenceHigh-resolution 3D structure in solid stateSecondary structure in solution
Sample State SolutionSolution/SolidCrystalline SolidSolution
Sample Amount 1-5 mg< 1 µg1-10 mg10-100 µg
Resolution Atomic (indirect)MolecularAtomic (direct)Low (secondary structure)
Throughput Low to MediumHighLowHigh
Strengths Provides information on conformation and dynamics in a native-like environment.High sensitivity and accuracy for mass and sequence determination.Provides the most detailed and unambiguous structural information.Rapid assessment of secondary structure and conformational changes.
Limitations Can be complex to analyze, limited to smaller peptides/proteins.Does not provide 3D structural information.Requires well-diffracting crystals, which can be difficult to obtain.Provides an average structure of the ensemble, limited structural detail.

Table 5: A comparative overview of the primary analytical techniques for characterizing this compound peptides.

Conclusion

The comprehensive characterization of this compound peptides requires a multi-faceted analytical approach. While Mass Spectrometry is indispensable for initial verification of synthesis, NMR Spectroscopy provides crucial insights into the solution-state conformation and the structural impact of the Aoda residue. For the highest level of structural detail, X-ray Crystallography is the gold standard, provided that suitable crystals can be grown. Circular Dichroism serves as a rapid and valuable tool for assessing the overall secondary structure and monitoring conformational changes. The strategic application of these complementary techniques will enable a thorough understanding of the structure-function relationships of novel Aoda-containing peptides, accelerating their development for therapeutic and other applications.

A Comparative Guide to 2-Aminooctanedioic Acid and Glutaric Acid for Peptide Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of peptide therapeutics and research, chemical modification is a cornerstone for enhancing stability, modulating bioactivity, and improving pharmacokinetic profiles. The choice of modifying agent is critical and dictated by the desired physicochemical properties of the final peptide conjugate. This guide provides a detailed, objective comparison of two dicarboxylic acids, 2-Aminooctanedioic acid and glutaric acid, for peptide modification, supported by available experimental data and detailed methodologies.

At a Glance: Key Differences

FeatureThis compoundGlutaric Acid
Primary Application Introduction of a lipophilic tail to increase hydrophobicity and biological activity (e.g., antimicrobial)[1].N-terminal acylation, cross-linking, and use as a linker in peptide-drug conjugates[2][3].
Functional Groups α-amino group, two carboxylic acid groupsTwo carboxylic acid groups
Reactive Form Activated carboxylic acidGlutaric anhydride for acylation
Site of Modification N-terminus or C-terminus (via its amino or carboxyl group)[4][1].Primarily N-terminal α-amino group and lysine ε-amino groups[2].
Key Outcome Increased hydrophobicity, potential for enhanced membrane interaction and bioactivity[4][1].Neutralization of N-terminal charge, introduction of a tethering point.
Potential Side Reactions Standard peptide coupling side reactions.Glutarimide formation, particularly with adjacent glycine or other small amino acids[5][6][7][8][9].

Chemical Structures and Properties

A fundamental understanding of the chemical structures of this compound and glutaric acid is essential for appreciating their reactivity and applications in peptide modification.

G cluster_AOA This compound cluster_GA Glutaric Acid AOA_structure AOA_formula C8H15NO4 AOA_mw MW: 189.21 g/mol AOA_groups Functional Groups: - α-Amino Group - Two Carboxylic Acids GA_structure GA_formula C5H8O4 GA_mw MW: 132.12 g/mol GA_groups Functional Groups: - Two Carboxylic Acids

Figure 1: Chemical structures and properties of this compound and glutaric acid.

Applications and Performance in Peptide Modification

While a direct head-to-head comparative study is not available in the current literature, we can infer the performance of each modifier from their documented applications.

This compound: Enhancing Hydrophobicity and Bioactivity

This compound, also known as α-aminosuberic acid, possesses a unique structure with a C8 aliphatic chain, an α-amino group, and two carboxylic acid groups. This makes it an effective tool for introducing a lipophilic tail to a peptide.

Case Study: Modification of an Antimicrobial Peptide

A study on the modification of a lactoferricin B-derived antimicrobial peptide (AMP) demonstrated the utility of this compound (referred to as 2-AOA in the study)[4][1].

  • Objective: To improve the hydrophobicity and antimicrobial activity of the AMP.

  • Method: 2-AOA was conjugated to either the N-terminus or the C-terminus of the AMP.

  • Results:

    • The antibacterial activity of the modified peptides was improved by up to 16-fold[4][1].

    • C-terminally modified peptides consistently showed lower minimal inhibitory concentrations (MICs) than their N-terminally modified counterparts[4][1].

Quantitative Data Summary

Peptide ModificationTarget OrganismMIC (µg/mL)Fold Improvement
Unmodified PeptideE. coli>400-
C-terminal 2-AOAE. coli2516x
Unmodified PeptideB. subtilis>400-
C-terminal 2-AOAB. subtilis508x

Data extracted from Almahboub et al. (2016)[4][1].

Glutaric Acid: N-terminal Acylation and Linking

Glutaric acid is a simple five-carbon dicarboxylic acid. For peptide modification, it is typically used in its activated form, glutaric anhydride, to acylate the N-terminal α-amino group or the ε-amino group of lysine residues.

Key Applications:

  • N-terminal Capping: Acylation with glutaric anhydride neutralizes the positive charge of the N-terminal amine, which can mimic the native peptide bond in a larger protein and potentially increase stability against aminopeptidases.

  • Linker for Conjugation: The free carboxyl group of the attached glutaric acid moiety can be used as a handle to conjugate other molecules, such as drugs, labels, or polyethylene glycol (PEG) chains. A glutaryl linker has been used in the design of peptide-drug conjugates[3].

Side Reaction: Glutarimide Formation

A significant consideration when using glutaric acid (or glutamic acid in peptide synthesis) is the potential for glutarimide formation. This intramolecular cyclization can occur, particularly when the adjacent amino acid is small and unhindered, such as glycine[5][6][7][8][9]. This side reaction is undesirable as it blocks the intended functional group and can disrupt the peptide's structure and function. The formation of glutarimide is sequence-dependent and can be mitigated by incorporating a sterically hindered amino acid next to the modification site[5][7][8][9].

Experimental Protocols

General Workflow for Peptide Modification

The following diagram illustrates a general workflow for the chemical modification of a peptide.

G start Start: Synthesized Peptide dissolve Dissolve Peptide in appropriate buffer start->dissolve react React Peptide with Modifying Agent dissolve->react modifier Prepare Modifying Agent (e.g., activated 2-AOA or glutaric anhydride) modifier->react quench Quench Reaction react->quench purify Purify Modified Peptide (e.g., HPLC) quench->purify characterize Characterize Product (e.g., Mass Spectrometry) purify->characterize end End: Pure Modified Peptide characterize->end

Figure 2: General experimental workflow for peptide modification.
Protocol for N-Terminal Acylation with Glutaric Anhydride

This protocol is a representative method for the N-terminal acylation of a peptide with glutaric anhydride.

  • Peptide Preparation: Dissolve the peptide in a suitable buffer, such as 0.1 M sodium bicarbonate, at a concentration of 1-5 mg/mL.

  • Reagent Preparation: Prepare a stock solution of glutaric anhydride in an organic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reaction: Add a 5-10 fold molar excess of the glutaric anhydride solution to the peptide solution. The reaction is typically carried out at room temperature for 1-4 hours.

  • Monitoring: Monitor the reaction progress by LC-MS to observe the disappearance of the starting peptide and the appearance of the acylated product.

  • Quenching: Quench the reaction by adding a small amount of an amine-containing buffer, such as Tris, or by acidifying the solution with trifluoroacetic acid (TFA).

  • Purification: Purify the modified peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Case Study Protocol: C-Terminal Conjugation with this compound

The following is based on the methodology for conjugating 2-AOA to a peptide, as can be inferred from the study by Almahboub et al. (2016)[4][1]. This would typically be performed during solid-phase peptide synthesis (SPPS).

  • Resin Preparation: The peptide is synthesized on a solid support (resin). For C-terminal modification, a resin is chosen that allows for the attachment of the modifying agent to the C-terminus of the peptide.

  • Activation of 2-AOA: The carboxylic acid group of 2-AOA that is to be coupled to the peptide's N-terminus is activated using standard peptide coupling reagents, such as HBTU/HOBt in the presence of a base like DIPEA. The α-amino group of 2-AOA would be protected (e.g., with an Fmoc group).

  • Coupling: The activated 2-AOA is then coupled to the N-terminus of the resin-bound peptide.

  • Deprotection and Cleavage: Following the completion of the synthesis, the protecting groups are removed, and the peptide is cleaved from the resin using a cleavage cocktail (e.g., TFA-based).

  • Purification and Characterization: The crude peptide is purified by RP-HPLC and its identity confirmed by mass spectrometry.

Visualizing the Reaction Mechanisms

The following diagrams illustrate the chemical reactions involved in peptide modification with this compound and glutaric anhydride.

G cluster_AOA This compound Conjugation (N-terminal) cluster_GA Glutaric Anhydride Acylation and Side Reaction Peptide-NH2 Peptide-NH₂ Peptide-NH-CO-(CH2)5-CH(NH-PG)-COOH Peptide-NH-CO-(CH₂)₅-CH(NH-PG)-COOH Peptide-NH2->Peptide-NH-CO-(CH2)5-CH(NH-PG)-COOH Coupling Reagents HOOC-(CH2)5-CH(NH-PG)-COOH HOOC-(CH₂)₅-CH(NH-PG)-COOH (Protected 2-AOA) HOOC-(CH2)5-CH(NH-PG)-COOH->Peptide-NH-CO-(CH2)5-CH(NH-PG)-COOH Peptide-NH2_2 Peptide-NH₂ Acylated_Peptide Peptide-NH-CO-(CH₂)₃-COOH Peptide-NH2_2->Acylated_Peptide Acylation Glutaric_Anhydride Glutaric_Anhydride->Acylated_Peptide Glutarimide Acylated_Peptide->Glutarimide Intramolecular Cyclization (Side Reaction)

Figure 3: Reaction schemes for peptide modification.

Conclusion and Recommendations

The choice between this compound and glutaric acid for peptide modification is fundamentally dependent on the desired outcome.

  • For increasing hydrophobicity and potentially enhancing membrane-associated biological activity , this compound is a promising, albeit less documented, option. Its long aliphatic chain provides a significant lipophilic character. The presence of both amino and carboxyl groups offers versatility in conjugation strategy.

  • For N-terminal capping to neutralize charge or for introducing a short, flexible linker for further conjugation , glutaric acid (as glutaric anhydride) is a straightforward and widely used reagent. However, researchers must be vigilant about the potential for glutarimide formation, especially in sequences containing small, flexible amino acids adjacent to the modification site.

As with any peptide modification strategy, empirical validation is crucial. The protocols and data presented in this guide provide a foundation for the rational design and execution of experiments aimed at developing novel peptide-based therapeutics and research tools.

References

A Comparative Guide to 2-Aminooctanedioic Acid and Adipic Acid in Synthesis Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of bifunctional monomers is a cornerstone of modern synthesis, dictating the ultimate properties and applications of resulting molecules, from high-performance polymers to complex bioactive peptides. This guide provides an objective comparison between two dicarboxylic acids: the industrially ubiquitous adipic acid and the specialized 2-aminooctanedioic acid. While both possess two carboxyl groups, the presence of an α-amino group in this compound fundamentally directs its synthetic utility away from traditional polycondensation and towards the nuanced field of peptide and medicinal chemistry.

Structural and Functional Comparison

Adipic acid is a symmetrical, linear C6 α,ω-dicarboxylic acid.[1][2] Its structure is ideal for step-growth polymerization, as both carboxyl groups are sterically accessible and possess equal reactivity. This symmetry leads to polymers with regular, repeating units, which is crucial for achieving high crystallinity and desirable mechanical properties in materials like Nylon 6,6.[3][4]

In contrast, this compound (also known as 2-aminosuberic acid) is an asymmetrical C8 dicarboxylic acid featuring an amino group on the second carbon (the α-carbon).[5][6] This α-amino acid structure introduces chirality and a third reactive site. The presence of the amino group alongside two carboxyl groups allows it to be used as a complex building block for creating non-standard peptides, peptide mimetics, and other specialized molecules where pendant carboxyl groups are desired for further functionalization or to enhance solubility.

Comparative Data: Physicochemical Properties

The fundamental structural differences are reflected in the physicochemical properties of the two acids.

PropertyAdipic AcidThis compound
CAS Number 124-04-9[3][7][8]19641-59-9 (DL form)[6]
Molecular Formula C₆H₁₀O₄[1][4]C₈H₁₅NO₄[5][6]
Molar Mass 146.14 g/mol [4]189.21 g/mol [5][6]
Melting Point 151-154 °C[4]Not available
Boiling Point 337.5 °C[1][4]Not available
Water Solubility ~23 g/L at 25 °C[1]Soluble[5]
Acidity (pKa) pKa₁ = 4.41, pKa₂ = 5.41[1]Not available
Primary Application Monomer for Nylon 6,6 and polyurethanes[3][4]Non-standard amino acid in peptide synthesis

Synthesis Applications & Performance

Due to their distinct functionalities, these two molecules excel in different synthetic arenas. A direct performance comparison in the same application is not practical; instead, we compare their utility in their respective primary roles.

Adipic Acid in Polyamide Synthesis

Adipic acid is a cornerstone of the polymer industry, primarily used as a comonomer with hexamethylenediamine (HMDA) to produce Nylon 6,6, a high-performance polyamide.[3][4] The synthesis is a step-growth polycondensation reaction that can be performed via melt polymerization, a robust and scalable industrial process.

The resulting polymer, Nylon 6,6, is known for its:

  • High mechanical strength and stiffness

  • Excellent thermal stability [9]

  • Good chemical and abrasion resistance

These properties make it suitable for demanding applications in the automotive, textile, and electronics industries.[9]

G M1 Adipic Acid Salt Mix in H₂O (25-60°C) M1->Salt M2 Hexamethylenediamine (HMDA) M2->Salt NylonSalt Nylon Salt (AH Salt) Formation Salt->NylonSalt Evap Concentrate (Evaporate H₂O) NylonSalt->Evap PrePolymer Pre-Polymer Evap->PrePolymer Poly Polycondensation (270-285°C, 18-25 bar) PrePolymer->Poly Nylon Nylon 6,6 Polymer Poly->Nylon H2O Water (byproduct) Poly->H2O removed as steam

This compound in Peptide Synthesis

This compound finds its application in the highly specific domain of solid-phase peptide synthesis (SPPS). In this context, it is treated as a non-standard amino acid. Its α-amino group and α-carboxyl group can participate in peptide bond formation, while the distal ω-carboxyl group on the C8 end of the side chain remains as a reactive handle.

This unique structure allows for:

  • Introduction of a hydrophilic, negatively charged side chain.

  • Post-synthesis modification: The free carboxyl group can be used for conjugation to other molecules, such as labels, drugs, or for creating branched peptides.

  • Formation of lactam bridges: The side-chain carboxyl can be cyclized with a side-chain amine from another residue to create constrained, structurally defined peptides.

The synthesis is performed stepwise on a solid support (resin), allowing for precise control over the amino acid sequence.

G Resin Solid Support (Resin) Deprotect1 Fmoc Deprotection (Piperidine) Resin->Deprotect1 FreeAmine Resin with Free Amine Deprotect1->FreeAmine Couple Peptide Bond Formation FreeAmine->Couple AODA Fmoc-AODA(OtBu)-OH + Coupling Reagents AODA->Couple CoupledAODA AODA Coupled to Resin Couple->CoupledAODA Deprotect2 Fmoc Deprotection CoupledAODA->Deprotect2 NextAA Couple Next Amino Acid Deprotect2->NextAA Repeat Repeat Cycles NextAA->Repeat Cleave Cleavage & Side-Chain Deprotection (TFA) Repeat->Cleave Peptide Peptide with AODA Residue (Free ω-Carboxyl) Cleave->Peptide

Experimental Protocols

Protocol 1: Synthesis of Nylon 6,6 via Melt Polycondensation

This protocol is representative of a laboratory-scale synthesis that mimics the industrial process.

Materials:

  • Adipic acid

  • Hexamethylenediamine (HMDA), 70% v/v aqueous solution

  • Ethanol

  • Distilled water

Procedure:

  • Nylon Salt Formation: Dissolve 10.00 g of adipic acid in 100 mL of ethanol in a 250 mL beaker. To this solution, add 12 mL of the 70% aqueous HMDA solution. A white precipitate of hexamethylene diammonium adipate (nylon salt) will form.[10]

  • Salt Isolation and Drying: Gently heat the mixture for approximately 10 minutes. Collect the precipitated salt using a Büchner funnel and wash it with three 10 mL portions of ethanol. Air-dry the salt completely.[10]

  • Polycondensation: Place the dry nylon salt into a reaction vessel equipped for heating and distillation to remove the water byproduct. Heat the vessel to approximately 270-280°C under a nitrogen atmosphere.

  • Reaction Progression: As the salt melts, water is eliminated, driving the polycondensation reaction forward. The viscosity of the melt will increase as the polymer chains grow. Continue heating until the desired molecular weight is achieved (typically monitored by melt viscosity).

  • Polymer Isolation: Cool the reaction vessel and isolate the solid Nylon 6,6 polymer. The polymer can then be processed, for example, by melt extrusion to form fibers.

Protocol 2: Incorporation of this compound via Solid-Phase Peptide Synthesis (Fmoc Strategy)

This protocol outlines the general steps for adding a single, appropriately protected this compound residue to a growing peptide chain on a solid support.

Materials:

  • Fmoc-Rink Amide resin (or other suitable solid support)

  • Fmoc-L-Asu(OtBu)-OH (Fmoc-protected this compound with side-chain protected by a t-butyl group)

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine)

  • Deprotection Reagent: 20% Piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, Dichloromethane (DCM)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Drain the DMF, add the 20% piperidine/DMF solution to the resin, and agitate for 20 minutes to remove the Fmoc protecting group from the resin's terminal amine. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vial, dissolve 3 equivalents of Fmoc-L-Asu(OtBu)-OH and 2.9 equivalents of HBTU in DMF. Add 6 equivalents of DIPEA to activate the carboxylic acid.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate for 1-2 hours to form the peptide bond.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF and DCM to remove excess reagents. At this point, the this compound residue is coupled to the growing chain.

  • Chain Elongation: Repeat the deprotection (Step 2) and coupling (Steps 3-4) cycles for each subsequent amino acid in the desired sequence.

  • Final Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours. This cleaves the peptide from the resin and simultaneously removes the side-chain protecting groups (like the OtBu from the this compound).

  • Peptide Precipitation: Filter the resin and precipitate the crude peptide from the TFA solution using cold diethyl ether. The isolated peptide now contains a this compound residue with a free carboxylic acid on its side chain.

Conclusion

The choice between adipic acid and this compound is dictated entirely by the intended application.

  • Adipic acid is a high-volume, cost-effective monomer for producing robust, linear aliphatic polyamides like Nylon 6,6. Its symmetry and bifunctionality are perfect for creating strong, crystalline materials for engineering and textile applications.

  • This compound is a specialty amino acid used in the precise, stepwise synthesis of peptides and related molecules. Its trifunctional nature (one amine, two carboxyls) and chirality allow for the introduction of side-chain functionality, a critical feature in drug design and biochemical studies for creating molecules with specific conformations and biological activities.

References

The Cross-Linking Potential of 2-Aminooctanedioic Acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed analysis of 2-Aminooctanedioic acid as a potential cross-linking agent reveals a landscape ripe for exploration, with current understanding built upon the performance of analogous dicarboxylic acid linkers. While direct experimental data on the cross-linking efficiency of this compound remains limited in publicly accessible literature, its structural characteristics—an eight-carbon backbone and a reactive amino group—suggest a unique profile for applications in drug development and material science.

This guide offers a comprehensive comparison of this compound with other commonly used cross-linking agents. By examining the structure-activity relationships of dicarboxylic acid linkers, we can project the potential performance of this compound, providing a valuable resource for researchers, scientists, and drug development professionals.

Unraveling the Properties of Dicarboxylic Acid Linkers

Dicarboxylic acids are frequently employed as cross-linking agents to enhance the properties of various materials, including hydrogels and biopolymers. The length of the carbon chain in these linkers plays a crucial role in determining the characteristics of the final cross-linked product. Generally, a longer chain length, such as the C8 backbone of suberic acid (octanedioic acid), imparts greater flexibility to the polymer network, which can result in lower melting points and glass transition temperatures compared to shorter-chain dicarboxylic acids like adipic acid (a C6 dicarboxylic acid).[1]

In the context of polyvinyl alcohol (PVA) hydrogels, the flexible, aliphatic nature of suberic acid has been shown to be more effective at improving tensile strength compared to the rigid aromatic structure of terephthalic acid.[2][3] This suggests that the eight-carbon backbone of this compound could contribute to the creation of flexible and mechanically robust cross-linked structures.

The Influence of the Amino Group

The presence of a primary amino group in this compound introduces a key point of difference from its non-aminated counterpart, suberic acid. This functional group provides an additional site for conjugation or can influence the local chemical environment, potentially impacting reaction kinetics and the stability of the resulting cross-links. Diaminodicarboxylic acids are recognized as a class of molecules utilized for intermolecular peptide cross-linking, highlighting the utility of the amino functionality in forming stable linkages.[4][5]

Comparative Analysis of Dicarboxylic Acid Linkers

To provide a clear comparison, the following table summarizes the properties of polymers synthesized using suberic acid and adipic acid, which can serve as a proxy for understanding the potential impact of the carbon chain length of this compound.

PropertySuberic Acid (C8)Adipic Acid (C6)
Chemical Formula C8H14O4C6H10O4
Molar Mass 174.19 g/mol 146.14 g/mol
Melting Point 140-144 °C152 °C
Boiling Point 230 °C (at 15 mmHg)337.5 °C
Water Solubility 0.6 g/L (20 °C)19 g/L (20 °C)
Polymer Property Generally leads to polymers with lower melting points, lower glass transition temperatures, and increased flexibility.[1]Results in more rigid polymers compared to suberic acid-based counterparts.[1]

Experimental Protocols

General Protein Cross-linking using an NHS Ester of a Dicarboxylic Acid (e.g., BS3 - Bis(sulfosuccinimidyl) suberate)

This protocol describes the use of an activated N-hydroxysuccinimide (NHS) ester of suberic acid for cross-linking primary amines on proteins.

  • Sample Preparation: Prepare the purified protein in an amine-free buffer (e.g., PBS, pH 7.4). The protein concentration should be optimized, typically within the range of 0.1-2 mg/mL.[4]

  • Crosslinker Preparation: Immediately before use, dissolve the BS3 crosslinker in anhydrous DMSO to prepare a 10-100 mM stock solution. Dilute this stock solution into the reaction buffer.[4]

  • Crosslinking Reaction: Add the desired amount of the diluted crosslinker to the protein solution. A starting point of a 25-fold molar excess of crosslinker to protein is recommended.[4]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[4]

  • Quenching: Stop the reaction by adding a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-50 mM.

  • Analysis: Analyze the cross-linked products using SDS-PAGE, size exclusion chromatography, or mass spectrometry.

Cross-linking of Polyvinyl Alcohol (PVA) with a Dicarboxylic Acid

This protocol outlines a method for preparing PVA hydrogels cross-linked with a dicarboxylic acid.

  • PVA Solution Preparation: Prepare a homogeneous aqueous solution of PVA by dissolving the polymer in deionized water with constant stirring at an elevated temperature (e.g., 90°C).

  • Crosslinker Addition: Once the PVA solution has cooled to room temperature, add the dicarboxylic acid (e.g., suberic acid) to the solution.

  • Casting and Curing: Cast the mixture into a suitable mold and allow it to dry. The cross-linking reaction is typically induced by thermal treatment in an oven at a specific temperature and for a defined duration.

  • Characterization: Evaluate the resulting hydrogel for properties such as swelling behavior, mechanical strength, and thermal stability.

Visualizing Cross-Linking Pathways

The following diagrams illustrate the conceptual workflows for dicarboxylic acid cross-linking.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis protein_prep Protein in Amine-Free Buffer mixing Mix Protein and Crosslinker protein_prep->mixing crosslinker_prep Dicarboxylic Acid NHS Ester Stock crosslinker_prep->mixing incubation Incubate (RT or 4°C) mixing->incubation quenching Quench Reaction incubation->quenching analysis Analyze Products (SDS-PAGE, MS) quenching->analysis

Figure 1. General workflow for protein cross-linking with a dicarboxylic acid NHS ester.

signaling_pathway PolymerA Polymer Chain A (-NH2, -OH) CrosslinkedProduct Cross-linked Polymer Network PolymerA->CrosslinkedProduct PolymerB Polymer Chain B (-NH2, -OH) PolymerB->CrosslinkedProduct DicarboxylicAcid HOOC-(CH2)n-COOH (e.g., this compound) DicarboxylicAcid->CrosslinkedProduct Activation (e.g., EDC/NHS)

Figure 2. Conceptual diagram of polymer cross-linking using a dicarboxylic acid.

Conclusion and Future Directions

While direct quantitative data on the cross-linking efficiency of this compound is currently unavailable, its structural similarity to suberic acid suggests it would serve as a flexible cross-linker. The presence of the amino group offers an intriguing variable that could be leveraged for dual-functionality or to modulate the physicochemical properties of the cross-linked product.

Further research is warranted to synthesize this compound and systematically evaluate its cross-linking performance against established linkers. Such studies would involve quantifying reaction kinetics, determining the stability of the resulting linkages under various conditions, and assessing the impact on the mechanical and thermal properties of cross-linked materials. This foundational data will be critical for unlocking the full potential of this compound in the design of novel biomaterials, antibody-drug conjugates, and other advanced therapeutic and diagnostic agents.

References

A Comparative Guide to Alternative Dicarboxylic Acids for Peptide Modification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic modification of peptides is a cornerstone of creating next-generation therapeutics with enhanced efficacy and optimized physicochemical properties. The choice of a linker for peptide conjugation is a critical decision that profoundly influences a drug candidate's solubility, stability, and in vivo performance. This guide provides an objective comparison of alternative dicarboxylic acids for peptide modification, supported by experimental data and detailed protocols to inform the rational design of peptide-based drugs.

Traditionally, simple dicarboxylic acids like succinic acid have been employed for peptide modification. However, the demand for improved pharmacokinetic profiles has driven the exploration of a diverse range of dicarboxylic acid linkers. This guide will compare the performance of short-chain alkyl dicarboxylic acids, longer-chain alkyl dicarboxylic acids, and polyethylene glycol (PEG)-based dicarboxylic acids.

Performance Comparison of Dicarboxylic Acid Linkers

The selection of a dicarboxylic acid linker can significantly impact the key attributes of a modified peptide. The following table summarizes quantitative data on the effects of different linker types on reaction efficiency, peptide solubility, and serum stability.

Linker TypeRepresentative LinkerTypical Conjugation Yield (%)Impact on Peptide SolubilitySerum Half-life (t½)Key Characteristics
Short-Chain Alkyl Succinic Acid> 90%Minimal to moderate increaseDependent on parent peptideIntroduces a negative charge, can improve solubility of some peptides.[1][2]
Longer-Chain Alkyl Adipic Acid> 85%Moderate increaseCan be slightly longer than short-chain linkersIncreased hydrophobicity may enhance cell permeability in some cases.
PEG-based PEG4-dicarboxylic acid> 95%Significant increaseSubstantially prolongedImproves hydrophilicity, reduces immunogenicity, and enhances pharmacokinetic properties.[3]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable peptide modification. Below are protocols for key experiments discussed in this guide.

General Protocol for Peptide Modification with Dicarboxylic Anhydrides on Solid Phase

This protocol outlines the N-terminal modification of a resin-bound peptide with a dicarboxylic anhydride (e.g., succinic anhydride, glutaric anhydride, adipic anhydride).

Materials:

  • Fmoc-protected peptide-resin

  • Dicarboxylic anhydride (e.g., succinic anhydride)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Piperidine solution (20% in DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the N-terminal Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove piperidine.

  • Acylation: Prepare a solution of the dicarboxylic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF. Add this solution to the resin and shake at room temperature for 2 hours.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times).

  • Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to collect the pellet, and wash with cold ether. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol for In Vitro Peptide Stability Assay in Human Serum

This protocol is used to determine the half-life of a modified peptide in human serum.

Materials:

  • Modified peptide stock solution (e.g., in DMSO)

  • Human serum

  • Phosphate-buffered saline (PBS), pH 7.4

  • Trichloroacetic acid (TCA) solution (10% w/v)

  • Acetonitrile (ACN)

  • Water with 0.1% TFA (for HPLC)

  • RP-HPLC system

Procedure:

  • Incubation: Dilute the peptide stock solution in human serum to a final concentration of 100 µM. Incubate the mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubation mixture.

  • Protein Precipitation: Immediately add an equal volume of 10% TCA solution to the aliquot to precipitate serum proteins and stop enzymatic degradation.

  • Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant containing the peptide and its degradation products by RP-HPLC.

  • Quantification: Quantify the peak area of the intact peptide at each time point.

  • Half-life Calculation: Plot the percentage of intact peptide versus time and fit the data to a one-phase decay model to calculate the serum half-life (t½).[4]

Visualizing Experimental Workflows and Logical Relationships

Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and relationships.

Peptide_Modification_Workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_Modification Dicarboxylic Acid Modification cluster_Analysis Analysis and Characterization Resin Resin Support Peptide_Synthesis Peptide Chain Elongation Resin->Peptide_Synthesis Fmoc_Deprotection N-terminal Fmoc Deprotection Peptide_Synthesis->Fmoc_Deprotection Acylation Acylation Reaction Fmoc_Deprotection->Acylation Coupling Dicarboxylic_Acid Dicarboxylic Acid (e.g., Succinic Anhydride) Dicarboxylic_Acid->Acylation Cleavage Cleavage from Resin Acylation->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry Purification->Characterization

Figure 1. Workflow for peptide modification with dicarboxylic acids.

Signaling Pathways and Biological Context

The choice of dicarboxylic acid linker can influence the biological activity of a peptide by altering its interaction with its target and subsequent signaling pathways. For instance, modifying a peptide targeting a cell surface receptor with a hydrophilic PEG-dicarboxylic acid linker can enhance its circulation time, leading to prolonged receptor engagement and sustained downstream signaling.

Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Peptide_Drug Dicarboxylic Acid Modified Peptide Receptor Cell Surface Receptor Peptide_Drug->Receptor Binding Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Biological_Response Biological Response Transcription_Factor->Biological_Response

Figure 2. Generic signaling pathway initiated by a modified peptide.

Conclusion

The modification of peptides with dicarboxylic acids offers a versatile strategy to enhance their therapeutic potential. While short-chain alkyl dicarboxylic acids like succinic acid are effective for introducing a charge and modestly improving solubility, longer-chain and particularly PEG-based dicarboxylic acids provide significant advantages in terms of solubility, stability, and pharmacokinetic profiles. The choice of the optimal dicarboxylic acid linker is context-dependent and should be guided by the specific therapeutic application and the inherent properties of the parent peptide. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to make informed decisions in the design and development of novel peptide-based therapeutics.

References

Biological activity of peptides modified with 2-Aminooctanedioic acid versus other linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a linker is a critical decision in the design of peptide-drug conjugates (PDCs) and other bioconjugates, profoundly influencing their stability, efficacy, and therapeutic index. This guide provides an objective, data-driven comparison of three widely used peptide linkers: the cathepsin B-cleavable Valine-Citrulline (Val-Cit) and Valine-Alanine (Val-Ala) linkers, and the flexible Glycine-Glycine-Serine (GGS)n linker.

Initial searches for the biological activity of peptides modified with 2-Aminooctanedioic acid (Aoda) did not yield sufficient specific data for a comparative analysis. Therefore, this guide focuses on a head-to-head comparison of the more ubiquitously utilized Val-Cit, Val-Ala, and (GGS)n linkers, for which a wealth of experimental data is available.

Executive Summary

Val-Cit and Val-Ala are dipeptide linkers designed for enzymatic cleavage within the lysosomal compartment of target cells, where the protease cathepsin B is highly active.[][2] This targeted release mechanism is a cornerstone of modern antibody-drug conjugate (ADC) and PDC design, aiming to minimize systemic toxicity by keeping the cytotoxic payload inactive in circulation.[] While both are effective, they exhibit key differences in stability, particularly in preclinical mouse models, and hydrophobicity, which can impact drug-to-antibody ratios (DAR) and aggregation.[3][4]

In contrast, (GGS)n linkers are flexible spacers composed of repeating glycine and serine residues. They are not designed for specific enzymatic cleavage and are primarily used to provide spatial separation between the peptide and the payload, potentially improving the biological activity of both moieties by reducing steric hindrance. Their hydrophilicity can also enhance the solubility and pharmacokinetic properties of the conjugate.

This guide will delve into the quantitative comparison of these linkers, provide detailed experimental protocols for their evaluation, and present visualizations of their structures and relevant biological pathways.

Data Presentation: Quantitative Comparison of Linker Performance

The choice of linker significantly impacts the stability, cleavage kinetics, and ultimately, the cytotoxic potency of a bioconjugate. The following tables summarize quantitative data from various studies to facilitate a direct comparison of Val-Cit, Val-Ala, and (GGS)n linkers.

Table 1: In Vitro and In Vivo Linker Stability

ParameterVal-Cit LinkerVal-Ala Linker(GGS)n LinkerKey Findings
In Vivo Half-Life (Mouse Serum) ~11.2 hours (for a small molecule drug conjugate)[3]~23 hours (for a small molecule drug conjugate)[3]Generally stable; half-life depends on the overall conjugate size and clearance mechanisms.Val-Ala demonstrates significantly greater stability in mouse serum compared to Val-Cit due to resistance to cleavage by mouse carboxylesterase 1c (Ces1c).[3] (GGS)n linkers are generally stable against enzymatic degradation in plasma.[4]
Human Plasma Stability Stable[5][6]Stable[4][6]StableAll three linker types generally exhibit high stability in human plasma, highlighting the translational challenges of preclinical mouse models for Val-Cit.[5]
Aggregation (High DAR ADCs) 1.80% increase in aggregation[4]No obvious increase in aggregation[4]Can reduce aggregation due to hydrophilic nature.The higher hydrophobicity of the Val-Cit linker can contribute to aggregation, especially at high drug-to-antibody ratios. The more hydrophilic Val-Ala and (GGS)n linkers can mitigate this issue.[4]

Table 2: Enzymatic Cleavage and In Vitro Efficacy

ParameterVal-Cit LinkerVal-Ala Linker(GGS)n LinkerKey Findings
Cleavage by Cathepsin B Efficiently cleaved[][7]Efficiently cleaved[][9]Not a substrate for specific cleavage.Both Val-Cit and Val-Ala are effective substrates for cathepsin B, leading to payload release in the lysosome.[7][] (GGS)n linkers are not designed for specific enzymatic release.
In Vitro Cytotoxicity (IC50) Potent (e.g., 14.3 pmol/L for an MMAE ADC)[4]Potent (e.g., 92 pmol/L for an MMAE ADC)[4]Dependent on the payload release mechanism; generally lower potency if cleavage is required.ADCs with Val-Cit and Val-Ala linkers demonstrate potent in vitro cytotoxicity due to efficient intracellular drug release.[4] The efficacy of conjugates with (GGS)n linkers depends on whether the payload is active while conjugated or if another release mechanism is incorporated.

Mandatory Visualization

Signaling Pathway for Cathepsin B-Mediated Drug Release

G ADC Antibody-Drug Conjugate (ADC) Receptor Antigen Receptor ADC->Receptor 1. Binding Endosome Endosome (pH 5.5-6.2) Receptor->Endosome 2. Internalization Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome 3. Trafficking Payload Active Payload Lysosome->Payload 4. Cathepsin B Cleavage of Val-Cit/Val-Ala Linker Apoptosis Apoptosis Payload->Apoptosis 5. Cytotoxicity

Caption: Intracellular pathway of an ADC with a cathepsin B-cleavable linker.

Experimental Workflow for In Vitro Cytotoxicity Assay

G start Start seed_cells Seed target cells in 96-well plate start->seed_cells incubate1 Incubate for 24h (cell adherence) seed_cells->incubate1 treat_cells Treat cells with serial dilutions of ADC incubate1->treat_cells incubate2 Incubate for 72-120h treat_cells->incubate2 add_reagent Add viability reagent (e.g., MTT, XTT) incubate2->add_reagent incubate3 Incubate (1-4h) add_reagent->incubate3 measure_abs Measure absorbance incubate3->measure_abs calculate_ic50 Calculate IC50 values measure_abs->calculate_ic50 end End calculate_ic50->end

Caption: A typical workflow for an in vitro cytotoxicity assay (e.g., MTT/XTT).

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of different linkers. Below are protocols for key experiments.

In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.

Methodology:

  • Incubation: Incubate the ADC (e.g., at 100 µg/mL) in plasma from relevant species (e.g., human, mouse) at 37°C.[10]

  • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96 hours).

  • Sample Processing: Precipitate plasma proteins using a solvent like acetonitrile.

  • Quantification of Released Payload: Analyze the supernatant for the presence of the free payload using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Quantification of Intact ADC: Measure the concentration of the intact ADC using methods like enzyme-linked immunosorbent assay (ELISA) or hydrophobic interaction chromatography (HIC).

  • Data Analysis: Plot the percentage of intact ADC or the concentration of released payload against time to determine the half-life (t1/2) of the ADC in plasma.

Cathepsin B Cleavage Assay

Objective: To quantify the rate of drug release from a linker-containing ADC upon incubation with recombinant human cathepsin B.[7]

Methodology:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM Sodium Acetate, 5 mM DTT, pH 5.5).[7]

    • Reconstitute lyophilized recombinant human cathepsin B in the recommended buffer.

    • Activate cathepsin B by incubating it in the assay buffer containing an activating agent like DTT.[7]

  • Reaction Setup:

    • In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer.

    • Initiate the reaction by adding the activated cathepsin B solution. The final enzyme concentration is typically in the nanomolar range.[7]

  • Incubation: Incubate the reaction mixture at 37°C.[7]

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

    • Immediately stop the reaction by adding the aliquot to a quenching solution (e.g., acetonitrile with 0.1% TFA).[7]

  • Analysis:

    • Centrifuge the samples to precipitate the protein.

    • Analyze the supernatant by High-Performance Liquid Chromatography (HPLC) or LC-MS to quantify the released payload.[7]

In Vitro Cytotoxicity Assay (MTT/XTT)

Objective: To determine the concentration of ADC required to inhibit the growth of cancer cells by 50% (IC50).[11][12][13]

Methodology:

  • Cell Seeding: Plate target antigen-positive cancer cells (e.g., 5,000 cells/well) in a 96-well plate and incubate for 24 hours to allow for cell adherence.[14]

  • ADC Treatment: Prepare serial dilutions of the ADC, a non-targeting control ADC, and the free payload. Treat the cells with the different concentrations of the test articles.

  • Incubation: Incubate the plates for a period that allows for ADC internalization, linker cleavage, and payload-induced cell death (typically 72-120 hours).[10]

  • Viability Assessment:

    • Add a tetrazolium salt solution (e.g., MTT or XTT) to each well.

    • Incubate for 1-4 hours. In viable cells, mitochondrial dehydrogenases will reduce the tetrazolium salt to a colored formazan product.[11]

    • If using MTT, add a solubilization agent (e.g., DMSO or SDS) to dissolve the formazan crystals.[11]

  • Data Analysis:

    • Measure the absorbance of each well using a microplate reader.

    • Normalize the viability data to untreated control cells and plot the percentage of viability against the logarithm of the ADC concentration.

    • Calculate the IC50 value using a suitable curve-fitting model.

Conclusion

The choice of linker is a multifaceted decision that requires careful consideration of the desired properties of the bioconjugate.

  • Val-Cit linkers are a well-validated, clinically successful option for cathepsin B-mediated intracellular drug release. However, their instability in mouse plasma and potential for hydrophobicity-driven aggregation must be considered during preclinical development.[3][4]

  • Val-Ala linkers offer a more stable alternative for preclinical mouse models and can reduce aggregation, making them an attractive option, particularly for ADCs with high DARs or hydrophobic payloads.[3][4][]

  • (GGS)n linkers provide a flexible and hydrophilic spacing option that can improve the solubility and pharmacokinetics of a bioconjugate. They are not designed for specific enzymatic cleavage and are best suited for applications where the payload is active while conjugated or where a different release mechanism is employed.

Ultimately, the optimal linker choice will depend on the specific antibody or targeting peptide, the nature of the payload, and the intended therapeutic application. The experimental protocols provided in this guide offer a framework for the empirical evaluation and selection of the most appropriate linker to maximize the therapeutic potential of novel bioconjugates.

References

A Researcher's Guide to Peptide Stability: A Comparative Analysis of Cross-Linking Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, enhancing peptide stability is a critical step in transforming promising therapeutic candidates into viable drugs. Unmodified peptides often suffer from rapid degradation by proteases and conformational instability, limiting their bioavailability and efficacy.[1][2] Cross-linking strategies offer a powerful solution by introducing covalent bonds that constrain the peptide's structure, thereby improving resistance to enzymatic cleavage and thermal stress.[1][3]

This guide provides a comparative analysis of common peptide cross-linking technologies, supported by experimental data on their impact on proteolytic, thermal, and serum stability. We will delve into the methodologies for assessing these stability parameters and present quantitative data to inform the selection of the most suitable cross-linker for your research needs.

The Impact of Cross-Linkers on Peptide Stability: A Data-Driven Comparison

The choice of cross-linker significantly influences a peptide's stability profile. Different chemistries and linker lengths can lead to varying degrees of protection against degradation and thermal denaturation. The following tables summarize quantitative data from various studies, offering a comparative look at the performance of different cross-linking strategies.

Table 1: Proteolytic Stability of Cross-Linked Peptides
Peptide/Cross-LinkerProtease/ConditionHalf-life (t½)% Peptide Remaining (Time)Reference
Linear Noxa PeptideChymotrypsin~10 min-[4]
Bph-cross-linked Noxa (5)Chymotrypsin72 min (7.2-fold increase)-[4]
Bph-cross-linked Noxa (8)Chymotrypsin87 min (8.7-fold increase)-[4]
Linear Noxa PeptideTrypsin~15 min-[4]
Bph-cross-linked Noxa (5)Trypsin133.5 min (8.9-fold increase)-[4]
Bph-cross-linked Noxa (8)Trypsin222 min (14.8-fold increase)-[4]
PanMMP Peptide HydrogelProteinase K (5 ng/ml)-Degradation evident at 5 h[5]
MMP-9 Peptide HydrogelProteinase K (500 ng/ml)-Degradation evident at 5 h[5]
PanMMP PeptidehMSCs Conditioned Media (24-48h)-~75% remaining[6]
KLVAD-LM PeptidehMSCs Conditioned Media (24-48h)->90% remaining[6]
PanMMP Peptide HydrogelhUVECs (14 days)-36% remaining[6]
KLVAD-LM Peptide HydrogelhUVECs (14 days)-76% remaining[6]

Key Observation: Cross-linking peptides, such as with biphenylalanine (Bph), can dramatically increase their half-life in the presence of proteases like chymotrypsin and trypsin.[4] Similarly, in hydrogel contexts, the choice of cross-linking peptide (e.g., KLVAD-LM vs. PanMMP) significantly impacts the degradation profile in the presence of cellularly secreted proteases.[6]

Table 2: Serum and Plasma Stability of Cross-Linked Peptides
Peptide/Cross-Linker/ModificationMatrixHalf-life (t½)% Peptide Remaining (Time)Reference
Peptide 2Blood Plasma3.2 h-[7]
Peptide 2HEK-293 Supernatant23.3 h-[7]
Peptide 3Blood Plasma50.5 h-[7]
Peptide 4Blood Plasma>72 h~90% (72 h)[7]
Onc18Commercial Serum-<13% (1 h)[8]
Onc18Fresh Blood-42% (1 h)[8]
B7-33 PeptideIn vitro serum~6 min-[9]
Fatty-acid conjugated B7-33In vitro serum60 min-[9]

Key Observation: Peptide stability can vary significantly between different biological matrices, such as blood plasma versus cell culture supernatants.[7] Furthermore, modifications like fatty-acid conjugation can substantially extend the serum half-life of peptides.[9] It is also noteworthy that peptides can exhibit greater stability in fresh whole blood compared to processed serum or plasma, highlighting the importance of the chosen assay conditions.[8]

Table 3: Thermal Stability of Cross-Linked Peptides
Peptide/Cross-LinkerMelting Temperature (Tm)ConditionsReference
Standard Self-Assembling Peptides (SAPs)Drastic decrease in G' from 25-80 °CTemperature Ramp[10]
Genipin Cross-linked SAPsStable G' throughout 25-110 °CTemperature Ramp[10]
RecA Protein53.2 °CNo Ligand[11]
RecA Protein + 5 mM ATP57.7 °CLigand Binding[11]
f1, f2 dimer34 °C-[12]
f3, f4 dimer63 °C-[12]

Key Observation: Cross-linking can significantly enhance the thermo-mechanical stability of peptide assemblies, preventing dissociation at elevated temperatures.[10] Thermal stability, often measured as the melting temperature (Tm), is an intrinsic property of a peptide's structure and can be influenced by factors such as sequence and the binding of ligands.[11][12]

Visualizing Peptide Cross-Linking and Stability Assays

Diagrams are essential for conceptualizing the complex relationships in peptide chemistry and experimental design.

Common Peptide Cross-Linking Strategies cluster_0 Sidechain-to-Sidechain cluster_1 Backbone-to-Sidechain / Backbone-to-Backbone Disulfide Bond Disulfide Bond Lactam Bridge Lactam Bridge Hydrocarbon Stapling Hydrocarbon Stapling Click Chemistry Click Chemistry Thioether Linkage Thioether Linkage Peptide Peptide Peptide->Disulfide Bond Cys-Cys Oxidation Peptide->Lactam Bridge Amide Bond Formation Peptide->Hydrocarbon Stapling Olefin Metathesis Peptide->Click Chemistry Azide-Alkyne Cycloaddition Peptide->Thioether Linkage Michael Addition

Caption: Overview of common strategies for peptide cross-linking.

Experimental Workflow for Proteolytic Stability Assay Start Start Incubate Incubate Peptide with Protease (e.g., Trypsin, Chymotrypsin, Serum) at 37°C Start->Incubate Quench Quench Reaction at Various Time Points (e.g., with acid) Incubate->Quench Analyze Analyze Samples by RP-HPLC or LC-MS Quench->Analyze Quantify Quantify Remaining Intact Peptide Analyze->Quantify Calculate Calculate Half-life (t½) and Degradation Rate Quantify->Calculate End End Calculate->End

Caption: Generalized workflow for assessing peptide proteolytic stability.

Workflow for Thermal Stability (Tm) Determination Start Start Prepare Prepare Peptide Solution in appropriate buffer Start->Prepare Measure Measure Signal (e.g., CD, Fluorescence) over a Temperature Range Prepare->Measure Plot Plot Signal vs. Temperature to generate a melt curve Measure->Plot Determine Determine Midpoint of Transition (Tm) Plot->Determine End End Determine->End

Caption: General workflow for determining peptide thermal stability (Tm).

Detailed Experimental Protocols

Accurate and reproducible stability data relies on well-defined experimental protocols. Below are detailed methodologies for the key assays discussed.

Proteolytic Stability Assay

Objective: To determine the rate of peptide degradation in the presence of a specific protease or a complex mixture of proteases like serum.

Materials:

  • Cross-linked peptide and linear control peptide

  • Proteolytic enzyme (e.g., trypsin, chymotrypsin, proteinase K) or serum/plasma (e.g., human, mouse)

  • Reaction buffer (specific to the enzyme, e.g., PBS or Tris-HCl)

  • Quenching solution (e.g., 10% trifluoroacetic acid (TFA) or formic acid)

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system or Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

  • Peptide Preparation: Dissolve the cross-linked and linear control peptides in the reaction buffer to a final concentration (e.g., 50 µM).[4]

  • Enzyme/Serum Preparation: Prepare the protease solution in the reaction buffer at a specified concentration (e.g., 10 µg/mL) or use neat serum/plasma.

  • Initiation of Reaction: Mix the peptide solution with the protease solution or serum at a defined ratio (e.g., 1:1 v/v). For serum stability, peptides are often incubated in plasma at 37°C.[13]

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.[14]

  • Quenching: Immediately stop the enzymatic reaction by adding the quenching solution to the aliquot (e.g., 1:1 v/v).[14]

  • Analysis:

    • Analyze the samples by RP-HPLC, monitoring the absorbance at a specific wavelength (e.g., 220 nm or 280 nm).[14] The peak area corresponding to the intact peptide is integrated.

    • Alternatively, use LC-MS to quantify the remaining intact peptide and identify degradation products.[13][15]

  • Data Interpretation: Plot the percentage of intact peptide remaining against time. Calculate the half-life (t½), which is the time required for 50% of the peptide to be degraded.

Thermal Stability Assay (Thermal Shift Assay)

Objective: To determine the melting temperature (Tm) of a peptide, which is a measure of its conformational stability.

Materials:

  • Cross-linked peptide and linear control peptide

  • Appropriate buffer (e.g., PBS)

  • A fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).[16]

  • A real-time PCR system or a dedicated thermal shift analysis instrument.[11]

  • Circular Dichroism (CD) Spectropolarimeter

Procedure (using Fluorescence):

  • Sample Preparation: Prepare a reaction mixture containing the peptide at a final concentration (e.g., 10-20 µM), the fluorescent dye, and buffer.[11]

  • Temperature Ramp: Place the samples in the real-time PCR instrument. Program a temperature ramp, for example, from 25°C to 95°C with a ramp rate of 1°C/minute.

  • Fluorescence Monitoring: Monitor the fluorescence intensity as the temperature increases. The dye will fluoresce upon binding to the hydrophobic amino acids that become exposed as the peptide unfolds.[16]

  • Data Analysis: Plot the fluorescence intensity versus temperature to obtain a melting curve. The Tm is the temperature at which the fluorescence is at 50% of the maximum, often calculated from the peak of the first derivative of the curve.[11]

Procedure (using Circular Dichroism):

  • Sample Preparation: Prepare the peptide solution in a suitable buffer that does not interfere with the CD measurement.

  • Wavelength Scan: Perform a CD scan at a starting temperature (e.g., 20°C) to confirm the peptide's secondary structure (e.g., alpha-helix, beta-sheet).

  • Thermal Denaturation: Monitor the CD signal at a specific wavelength characteristic of the secondary structure (e.g., 222 nm for an alpha-helix) while gradually increasing the temperature.

  • Data Analysis: Plot the CD signal at the chosen wavelength against temperature. The Tm is the temperature at the midpoint of the transition between the folded and unfolded states.

Conclusion

The strategic implementation of cross-linking is a cornerstone of modern peptide drug design, offering a robust method to overcome the inherent instability of native peptides. As the data indicates, different cross-linking strategies impart varying degrees of stability, and the optimal choice is dependent on the specific peptide sequence, the intended therapeutic application, and the biological environment it will encounter. Hydrocarbon stapling, lactam bridges, and various click chemistries each present a unique set of advantages.[3][17][18] By employing the rigorous experimental protocols outlined in this guide, researchers can systematically evaluate and compare different cross-linkers, enabling the rational design of peptide therapeutics with enhanced stability, improved pharmacokinetic profiles, and ultimately, greater therapeutic potential.

References

Unveiling the Impact of 2-Aminooctanedioic Acid Modification on Peptides: An In Vitro and In Vivo Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of peptides modified with 2-Aminooctanedioic acid (2-AOA) reveals significant enhancements in in vitro biological activity. While direct in vivo comparative studies remain limited, analysis of structurally similar modifications suggests a promising potential for improved pharmacokinetic profiles, including enhanced stability and prolonged half-life. This guide provides a detailed comparison of 2-AOA modified peptides with their unmodified counterparts, supported by available experimental data and insights from analogous fatty acid and dicarboxylic acid modifications.

The modification of peptides with moieties like this compound, a dicarboxylic acid, represents a key strategy in drug development to overcome the inherent limitations of peptide therapeutics, such as rapid degradation and short in vivo half-life. By altering the physicochemical properties of a peptide, these modifications can profoundly influence its biological activity, stability, and pharmacokinetic behavior.

In Vitro Performance: A Clear Advantage in Antimicrobial Potency

A pivotal study on the terminal modification of a lactoferricin B-derived antimicrobial peptide (AMP) with 2-aminooctanoic acid (a close structural analog to this compound) demonstrated a marked improvement in its antibacterial activity. The in vitro efficacy, measured by the Minimal Inhibitory Concentration (MIC), was significantly enhanced following modification.

The C-terminally modified peptide, in particular, exhibited substantially lower MIC values against a panel of bacteria compared to both the N-terminally modified and the unmodified peptide. This suggests that the placement of the 2-AOA modification is crucial for optimizing the peptide's interaction with bacterial membranes and subsequent antimicrobial action.[1]

PeptideUnmodified Peptide (MIC in μg/mL)N-Terminally Modified with 2-AOA (MIC in μg/mL)C-Terminally Modified with 2-AOA (MIC in μg/mL)
Against E. coli >50020025
Against B. subtilis >50010050
Against S. typhimurium >500200100
Against P. aeruginosa >500400200
Against S. aureus >500>500400

In Vivo Performance: Extrapolating from Similar Modifications

Fatty acid acylation is a well-established strategy to extend the in vivo half-life of peptides by promoting their binding to serum albumin, which acts as a circulating reservoir. This modification can significantly improve the pharmacokinetic profile, leading to sustained therapeutic effects and reduced dosing frequency.[2][3] For instance, the attachment of fatty acids has been shown to enhance the in vivo efficacy of antimicrobial peptides in animal models of infection.[1]

Furthermore, modifications at the N- and C-termini of peptides are known to protect them from degradation by exopeptidases, a primary mechanism of peptide clearance in vivo.[3] The introduction of a dicarboxylic acid like 2-AOA could therefore be expected to confer increased stability against enzymatic degradation, leading to a longer duration of action.

Experimental_Workflow cluster_synthesis Synthesis of 2-AOA cluster_peptide_mod Peptide Modification cluster_invitro In Vitro Evaluation cluster_invivo Projected In Vivo Evaluation Biocatalyst Biocatalyst Production (Transaminase from Chromobacterium violaceum) Biotransformation Biotransformation (Production of (S)-2-aminooctanoic acid) Biocatalyst->Biotransformation Enzyme Purification_AOA Purification of 2-AOA Biotransformation->Purification_AOA Crude 2-AOA Conjugation Conjugation of 2-AOA (N-terminal and C-terminal) Purification_AOA->Conjugation Pure 2-AOA SPPS Solid-Phase Peptide Synthesis (Lactoferricin B derivative) SPPS->Conjugation Unmodified Peptide Purification_Peptide Purification of Modified Peptides Conjugation->Purification_Peptide Modified Peptides MIC_Assay Minimal Inhibitory Concentration (MIC) Assay (Against various bacterial strains) Purification_Peptide->MIC_Assay Test Compounds Animal_Model Animal Model of Infection MIC_Assay->Animal_Model Promising Candidates (Hypothetical progression) PK_Study Pharmacokinetic Analysis (Half-life, clearance) Animal_Model->PK_Study Efficacy_Study Therapeutic Efficacy (Bacterial load reduction) Animal_Model->Efficacy_Study

Figure 1. Experimental workflow for the synthesis, modification, and evaluation of 2-AOA modified peptides.

Signaling Pathways and Logical Relationships

The enhanced antimicrobial activity of 2-AOA modified peptides is likely attributed to a combination of factors that facilitate their interaction with and disruption of bacterial cell membranes.

Signaling_Pathway Peptide_Mod 2-AOA Modified Peptide Hydrophobicity Increased Hydrophobicity Peptide_Mod->Hydrophobicity Increases Membrane_Binding Enhanced Binding to Bacterial Membrane Hydrophobicity->Membrane_Binding Facilitates Membrane_Disruption Membrane Disruption/ Pore Formation Membrane_Binding->Membrane_Disruption Leads to Cell_Lysis Bacterial Cell Lysis Membrane_Disruption->Cell_Lysis Results in

Figure 2. Proposed mechanism of enhanced antimicrobial activity of 2-AOA modified peptides.

Experimental Protocols

Synthesis of (S)-2-aminooctanoic acid (2-AOA)

The biocatalytic production of 2-AOA is a key initial step. This process utilizes a transaminase enzyme from Chromobacterium violaceum. The reaction involves the transfer of an amino group from an amino donor to a keto-acid acceptor, yielding the desired fatty amino acid. The enantiomeric excess of the produced (S)-2-AOA is typically high (>98% ee).[1]

Peptide Synthesis and Modification

The base peptide is synthesized using standard solid-phase peptide synthesis (SPPS) protocols. For the modification, the synthesized 2-AOA is then conjugated to either the N-terminus or the C-terminus of the peptide. C-terminal modification often requires specific linkers to facilitate the conjugation.[1]

In Vitro Antimicrobial Activity Assay (MIC Determination)

The antimicrobial activity of the unmodified and modified peptides is determined by measuring the Minimal Inhibitory Concentration (MIC). This is typically done using a broth microdilution method. A serial dilution of the peptides is prepared in a multi-well plate, and a standardized suspension of the target bacteria is added to each well. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Conclusion

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 2-Aminooctanedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical reagents are paramount for ensuring a safe and compliant laboratory environment. For researchers, scientists, and professionals in drug development, understanding the specific handling procedures for compounds like 2-Aminooctanedioic acid is a critical aspect of daily operations. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, aligning with general best practices for hazardous chemical waste management.

Essential Safety and Handling Information

Before initiating any disposal procedure, it is crucial to be aware of the inherent properties and hazards associated with this compound. This substance is typically a white solid and should be handled with care.[1] Key safety measures include wearing appropriate personal protective equipment (PPE) to prevent skin and eye contact.[1][2]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1]

  • Skin Protection: Wear protective gloves and clothing to prevent skin exposure.[1]

  • Respiratory Protection: Under normal use conditions where dust formation is avoided, respiratory protection is generally not required.[1] However, if dust is generated, a NIOSH-approved respirator should be used.[3]

Handling and Storage:

  • Avoid contact with skin, eyes, or clothing.[1]

  • Prevent ingestion and inhalation.[1]

  • Minimize dust formation.[1]

  • Store in a dry, cool, and well-ventilated place in a tightly closed container.[1][2]

  • Keep away from incompatible materials such as strong oxidizing agents.[1][2]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, providing a quick reference for its physical and chemical properties.

PropertyValueSource
Molecular FormulaC8H15NO4PubChem[4]
Molecular Weight189.21 g/mol PubChem[4]
AppearanceWhite SolidFisher Sci[1]
Melting Point206 °C / 402.8 °FFisher Sci[1]
SolubilityNo information availableFisher Sci[1]
Hazardous DecompositionNitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2)Fisher Sci[1]

Standard Operating Procedure for Disposal

The disposal of this compound should be treated as hazardous chemical waste.[5] Adherence to your institution's specific Environmental Health and Safety (EHS) guidelines is mandatory. The following protocol is based on general best practices for chemical waste disposal.[5][6][7]

Experimental Protocol: Waste Segregation and Collection
  • Waste Classification: Classify this compound waste (solid and any contaminated materials) as "Hazardous Chemical Waste."[5] Do not mix it with other waste streams unless explicitly permitted by your institution's EHS guidelines.[5]

  • Container Selection:

    • Choose a chemically compatible, leak-proof waste container in good condition, such as a high-density polyethylene (HDPE) or glass container with a secure screw-top lid.[5]

    • Ensure the container is clean and dry before adding waste.

  • Labeling:

    • Affix a "Hazardous Waste" label to the container.[5]

    • Clearly write the full chemical name: "this compound." Avoid abbreviations.[5]

    • Include the date of accumulation and the name of the principal investigator or laboratory group.[5]

  • Waste Accumulation:

    • Solid Waste: Carefully transfer the solid this compound and any contaminated disposable labware (e.g., weighing boats, gloves, wipes) into the labeled hazardous waste container.

    • Aqueous Solutions: Do not dispose of aqueous solutions containing this compound down the drain.[5][6] Collect them in a separate, appropriately labeled container for liquid hazardous waste.

    • Keep the waste container securely sealed when not in use.[3][5]

  • Storage of Waste:

    • Store the sealed waste container in a designated, well-ventilated waste accumulation area.

    • Ensure the storage area is segregated from incompatible materials.[5]

    • Utilize secondary containment for liquid waste containers to prevent spills.[6]

  • Request for Disposal:

    • Once the waste container is full (typically no more than 75% capacity for liquids) or ready for disposal, complete your institution's chemical waste pickup request form.[5][8]

    • Follow your institution's procedures to schedule a pickup with the EHS department.[5]

Emergency Procedures

Spill Response:

  • In case of a spill, avoid raising and breathing dust.[3]

  • Ensure adequate ventilation.[9]

  • Wear appropriate PPE, including safety goggles and gloves.[3]

  • Contain the spill and collect the material using appropriate methods (e.g., sweep up and shovel).[3]

  • Transfer the collected material into a labeled hazardous waste container.[3]

  • Do not allow the product to enter drains.[3]

First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[1]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if irritation develops.[1]

  • Inhalation: Remove to fresh air. If symptoms occur, get medical attention.[1]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if you feel unwell.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Identification cluster_containment Containment & Labeling cluster_accumulation Accumulation & Storage cluster_disposal Final Disposal start Start: Generation of This compound waste identify_waste Identify Waste Type (Solid or Liquid) start->identify_waste choose_container Select Appropriate Waste Container identify_waste->choose_container Proceed to Containment label_container Affix 'Hazardous Waste' Label with Full Chemical Name & Date choose_container->label_container transfer_waste Transfer Waste into Labeled Container label_container->transfer_waste Ready for Accumulation seal_container Keep Container Securely Sealed When Not in Use transfer_waste->seal_container store_waste Store in Designated Area, Segregated from Incompatibles seal_container->store_waste request_pickup Request Pickup from EHS Department store_waste->request_pickup Container Full or Disposal Needed end_disposal EHS Collects for Proper Disposal request_pickup->end_disposal

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 2-Aminooctanedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal protocols for 2-Aminooctanedioic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is crucial for ensuring a safe laboratory environment and maintaining experimental integrity.

Chemical Identifier:

  • Name: this compound

  • Synonyms: DL-α-Aminosuberic acid, DL-2-Aminosuberic acid

  • Molecular Formula: C₈H₁₅NO₄[1]

  • Molecular Weight: 189.21 g/mol [1]

Hazard Identification and Personal Protective Equipment (PPE)

According to the Safety Data Sheet (SDS), this compound is classified as a hazardous substance that can cause skin irritation and serious eye damage.[2] Therefore, stringent adherence to PPE protocols is mandatory.

Summary of Required Personal Protective Equipment:

Protection TypeSpecification
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]
Skin Protection Wear appropriate protective gloves (e.g., nitrile or butyl rubber) and clothing to prevent skin exposure.[3][4] A lab coat must be worn.
Respiratory Protection Under normal use conditions with adequate ventilation, no protective equipment is typically needed.[3] If dust formation is likely, a NIOSH-approved respirator is recommended.
Hand Protection Chemical-resistant gloves are required. The specific material should be chosen based on the breakthrough time for the substance.

Operational Plan: Handling and Experimental Protocol

Proper handling is critical to prevent exposure and contamination. The following step-by-step protocol outlines the safe handling of this compound in a laboratory setting.

Protocol for Weighing and Preparing a Solution:

  • Preparation:

    • Ensure the work area, typically a chemical fume hood, is clean and uncluttered.

    • Verify that the eyewash station and safety shower are accessible and operational.

    • Assemble all necessary equipment: analytical balance, weigh paper or boat, spatula, beaker, graduated cylinder, and the appropriate solvent.

    • Don all required PPE as specified in the table above.

  • Weighing the Compound:

    • Tare the analytical balance with the weigh paper or boat.

    • Carefully use a clean spatula to transfer the desired amount of this compound powder onto the weigh paper.

    • Avoid creating dust. If dust is generated, ensure the fume hood is effectively capturing it.

    • Record the exact weight.

  • Dissolving the Compound:

    • Carefully transfer the weighed powder into a beaker of appropriate size.

    • Add a small amount of the chosen solvent to the beaker to wet the powder.

    • Gradually add the remaining solvent while stirring with a magnetic stir bar or glass rod until the compound is fully dissolved.

    • If necessary, sonicate the solution to aid dissolution.

  • Storage of Stock Solution:

    • Once prepared, the stock solution should be aliquoted to prevent inactivation from repeated freeze-thaw cycles.[5]

    • Store the solution at -20°C for use within one year, or at -80°C for use within two years.[5]

Experimental Workflow Diagram:

experimental_workflow prep 1. Preparation - Assemble Equipment - Don PPE weigh 2. Weighing - Tare Balance - Transfer Compound prep->weigh Proceed dissolve 3. Dissolution - Transfer to Beaker - Add Solvent & Stir weigh->dissolve Proceed store 4. Storage - Aliquot Solution - Store at -20°C or -80°C dissolve->store Proceed

Caption: Workflow for safely handling and preparing solutions of this compound.

Disposal Plan

All materials that have come into contact with this compound must be treated as hazardous waste. Improper disposal can lead to environmental contamination and regulatory non-compliance.

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Solid Waste: Collect unused this compound powder, contaminated gloves, weigh papers, and other disposable labware in a designated, clearly labeled hazardous waste container.

    • Liquid Waste: Collect solutions containing this compound in a separate, compatible, and clearly labeled liquid hazardous waste container.

  • Container Management:

    • Ensure all waste containers are sealed tightly to prevent spills or leaks.

    • Label containers with the full chemical name ("this compound") and the appropriate hazard warnings (e.g., "Irritant").

  • Spill Management:

    • In the event of a spill, immediately alert others in the area.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand or vermiculite.[6]

    • Carefully collect the absorbent material and the spilled substance and place it into the designated solid hazardous waste container.[6]

    • Clean the spill area thoroughly with an appropriate solvent.

  • Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

    • Follow all local, state, and federal regulations for chemical waste disposal.[7]

Disposal Decision Tree:

disposal_plan start Waste Generated is_solid Is the waste solid? start->is_solid solid_waste Collect in Solid Hazardous Waste Container is_solid->solid_waste Yes liquid_waste Collect in Liquid Hazardous Waste Container is_solid->liquid_waste No seal_label Seal and Label Container solid_waste->seal_label liquid_waste->seal_label contact_ehs Contact EHS for Disposal seal_label->contact_ehs

Caption: Decision tree for the proper segregation and disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Aminooctanedioic acid
Reactant of Route 2
Reactant of Route 2
2-Aminooctanedioic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.